BMS-986176
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-1-[2-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F4N3O/c1-11(2)9-19(3,24)10-27-15-5-4-13(26-16(15)18(22)23)12-6-7-25-14(8-12)17(20)21/h4-8,11,17-18H,9-10,24H2,1-3H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAHOQATMSONTM-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1815613-42-3 | |
| Record name | BMS-986176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1815613423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4RLM5X6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The AAK1 Inhibitor BMS-986176: A Deep Dive into its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. BMS-986176 (also known as LX-9211) has emerged as a promising, first-in-class, orally active and central nervous system (CNS) penetrant small molecule inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1).[1][2][3][4] Preclinical studies have demonstrated its potent and selective inhibition of AAK1, leading to significant efficacy in rodent models of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the preclinical evidence supporting its development for the treatment of neuropathic pain conditions such as diabetic peripheral neuropathy and postherpetic neuralgia.[1][3]
Introduction: Targeting AAK1 in Neuropathic Pain
The identification of novel analgesic targets is paramount for the development of more effective and safer treatments for neuropathic pain. Through mouse knockout studies, Adaptor Protein-2 Associated Kinase 1 (AAK1) was identified as a viable target for the treatment of this condition.[1][3][4] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking. Inhibition of AAK1 has been shown to recapitulate the pain-resistant phenotype observed in AAK1 knockout mice, validating it as a promising therapeutic strategy. This compound was developed as a highly selective and potent inhibitor of AAK1, designed for oral administration and efficient penetration of the central nervous system to exert its analgesic effects.[1][3][4]
Molecular Mechanism of Action: Inhibition of AAK1 Kinase Activity
This compound exerts its therapeutic effect through direct inhibition of the AAK1 enzyme. The primary mechanism involves high-affinity binding to the ATP-binding pocket of the AAK1 kinase domain, preventing the phosphorylation of its downstream substrates.
Potency and Selectivity
This compound is a potent inhibitor of human AAK1 with a high degree of selectivity against other kinases, minimizing the potential for off-target effects.
| Parameter | Value | Reference |
| AAK1 IC50 | 2 nM | [5] |
| Selectivity | High selectivity against a panel of other kinases. | [6] |
Table 1: In vitro potency and selectivity of this compound.
Signaling Pathway
The precise downstream signaling cascade through which AAK1 inhibition alleviates neuropathic pain is an area of active investigation. However, the known function of AAK1 in clathrin-mediated endocytosis suggests a role in regulating the surface expression and function of key proteins involved in nociceptive signaling. By inhibiting AAK1, this compound may modulate the trafficking of ion channels, receptors, and transporters that are critical for neuronal hyperexcitability, a hallmark of neuropathic pain.
Preclinical Efficacy in Neuropathic Pain Models
The analgesic potential of this compound has been demonstrated in well-established rodent models of neuropathic pain.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model of neuropathic pain that mimics features of human nerve injury-induced pain.
| Species | Model | Treatment | Dose (mg/kg, p.o.) | Endpoint | Result | Reference |
| Rat | CCI | This compound | 1 | Paw withdrawal threshold | Dose-dependent reversal of mechanical allodynia | [6] |
Table 2: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model.
Diabetic Peripheral Neuropathic Pain (DPNP) Model
This model recapitulates the painful diabetic neuropathy observed in patients with diabetes.
| Species | Model | Treatment | Doses | Endpoint | Result | Reference |
| Rat | Chemically-induced DPNP | This compound | Increasing doses | Paw withdrawal threshold | Dose-dependent increase in paw withdrawal threshold | [6] |
Table 3: Efficacy of this compound in a Rat Model of Diabetic Peripheral Neuropathic Pain.
Pharmacokinetics and CNS Penetration
A key attribute of this compound is its excellent pharmacokinetic profile, including good oral bioavailability and significant penetration into the central nervous system, where it can engage its target, AAK1.
| Species | Brain to Plasma Ratio | Reference |
| Rat | 20 | [1][4] |
Table 4: Central Nervous System Penetration of this compound.
Experimental Protocols
AAK1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against AAK1.
Methodology: The inhibitory activity of this compound on AAK1 is typically assessed using a biochemical enzyme inhibition assay. This involves incubating recombinant human AAK1 with a specific substrate (e.g., a peptide derived from its natural substrate) and ATP. The reaction is initiated, and the level of substrate phosphorylation is measured, often using methods like radiometric assays (e.g., P33-ATP) or non-radioactive luminescence-based assays. The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Chronic Constriction Injury (CCI) Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of nerve injury-induced neuropathic pain.
Methodology: Adult male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve. This procedure induces a partial nerve injury that leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia. After a recovery period and confirmation of neuropathic pain development, rats are orally administered with either vehicle or this compound. Mechanical allodynia is assessed using von Frey filaments, where the force required to elicit a paw withdrawal response is measured.
Conclusion and Future Directions
This compound represents a novel and targeted approach to the treatment of neuropathic pain through the selective inhibition of AAK1. Its potent preclinical efficacy, favorable pharmacokinetic profile, and high CNS penetration underscore its potential as a valuable therapeutic agent. Having successfully completed Phase I clinical trials with a good safety profile, this compound is currently in Phase II trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][3] The outcomes of these trials will be crucial in determining the clinical utility of AAK1 inhibition as a therapeutic strategy for neuropathic pain. Further research will also be instrumental in fully elucidating the downstream signaling pathways modulated by AAK1 and in identifying potential biomarkers to predict patient response to this novel class of analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
LX-9211 and AAK1 Inhibition: A Technical Deep Dive into a Novel Analgesic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX-9211 (also known as pilavapadin) is an investigational, orally administered, selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) being developed for the treatment of neuropathic pain. AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors and other macromolecules. By inhibiting AAK1, LX-9211 modulates the trafficking of pain-related receptors, offering a novel, non-opioid mechanism for pain relief. This technical guide provides a comprehensive overview of the LX-9211 AAK1 inhibition pathway, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
The AAK1 Inhibition Pathway: Mechanism of Action
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initiation and regulation of clathrin-mediated endocytosis. CME is essential for the recycling of synaptic vesicles and the modulation of cell surface receptor density, including receptors critically involved in pain signaling.
The primary mechanism of action of LX-9211 is the selective inhibition of AAK1.[1][2][3] This inhibition disrupts the normal process of clathrin-coated pit formation and subsequent receptor internalization. One of the key consequences of AAK1 inhibition is the reduced endocytosis of GABA-A receptors.[1] This leads to an increased density of these inhibitory receptors on the neuronal membrane, enhancing GABAergic signaling and resulting in hyperpolarization of neurons involved in pain transmission. This ultimately dampens the propagation of pain signals.[1]
LX-9211's mechanism is distinct from that of opioids and does not involve the opioid pathways.[4] Preclinical studies have demonstrated that LX-9211 penetrates the central nervous system to exert its effects.[5]
Broader AAK1 Signaling Involvement
AAK1 is also implicated in other significant signaling pathways, which may contribute to its overall biological effects. These include:
-
NF-κB Signaling: AAK1 is involved in the nuclear factor-kappa B signaling pathway, a key regulator of inflammation and immune responses.
-
WNT Signaling: AAK1 has been shown to negatively regulate the WNT signaling pathway by promoting the endocytosis of the LRP6 receptor.
-
Notch Signaling: AAK1 can act as a positive regulator of the Notch signaling pathway, which is crucial for cell-cell communication and development.
The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and its inhibition by LX-9211.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of LX-9211.
Preclinical Efficacy in Neuropathic Pain Models
| Animal Model | Pain Type | Key Finding |
| Rat Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Dose-dependent increase in pain response inhibition. |
| Rat Streptozotocin (STZ)-induced Diabetic Neuropathy | Mechanical Allodynia | Maximum efficacy observed at approximately 1 mg/kg. |
| Mouse Spinal Nerve Ligation (SNL) | Mechanical Allodynia | A similar AAK1 inhibitor (LP-935509) reversed fully established pain behavior. |
| Mouse Formalin Test | Inflammatory Pain | A similar AAK1 inhibitor (LP-935509) caused a reduced pain response in the late phase. |
Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)
Table 2.1: RELIEF-DPN 1 Phase 2 Study Results
| Treatment Group | N | Baseline ADPS (Mean) | Change from Baseline at Week 6 (Mean) | Placebo-Adjusted Difference (p-value) |
| LX-9211 Low Dose | 106 | 6.6 | -1.39 | -0.67 (p=0.007) |
| LX-9211 High Dose | 106 | 6.6 | -1.27 | -0.55 (p=0.030) |
| Placebo | 107 | 6.5 | -0.72 | N/A |
| ADPS: Average Daily Pain Score (11-point numerical rating scale) |
Table 2.2: PROGRESS Phase 2b Study Results
| Treatment Group | Change from Baseline in ADPS at Week 8 (Mean) |
| Pilavapadin 10 mg | -1.74 |
| Pilavapadin 20 mg/10 mg | -1.70 |
| Pilavapadin 20 mg | -1.38 |
| Placebo | -1.31 |
Clinical Efficacy in Postherpetic Neuralgia (PHN)
Table 2.3: RELIEF-PHN-1 Phase 2 Study Results
| Treatment Group | Change from Baseline in ADPS at Week 6 (Mean) | Placebo-Adjusted Difference (p-value) |
| LX-9211 | -2.42 | -0.80 (p=0.12) |
| Placebo | -1.62 | N/A |
Common Adverse Events in Clinical Trials
The most frequently reported adverse events in Phase 2 studies of LX-9211 were generally mild to moderate and included dizziness, nausea, and headache.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of LX-9211.
Preclinical Models of Neuropathic Pain
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. The common sciatic nerve on one side is exposed at the mid-thigh level.
-
Surgical Procedure: Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using the Hargreaves plantar test at baseline and various time points post-surgery.
-
Drug Administration: LX-9211 or vehicle is administered orally at specified doses before behavioral testing.
-
Induction of Diabetes: Rats are fasted overnight and then injected with a single intraperitoneal dose of STZ (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer.
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Behavioral Testing: The development of mechanical allodynia is monitored weekly using von Frey filaments.
-
Drug Administration: Once significant allodynia is established (typically 2-4 weeks post-STZ), LX-9211 or vehicle is administered, and behavioral testing is performed.
In Vitro Kinase Assays
-
Reagents: Recombinant AAK1 enzyme, a proprietary fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.
-
Procedure:
-
LX-9211 is serially diluted and added to a 384-well plate.
-
A mixture of AAK1 enzyme and the Eu-anti-tag antibody is added.
-
The kinase tracer is added to initiate the binding reaction.
-
-
Detection: After incubation, the plate is read on a fluorescence plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition of AAK1 by LX-9211 displaces the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Clinical Trial Design: RELIEF-DPN 1 (Phase 2)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Adults with a diagnosis of diabetic peripheral neuropathic pain for at least 6 months and an average daily pain score (ADPS) of ≥4 on an 11-point numerical rating scale.
-
Treatment: Patients were randomized to receive one of two dose levels of LX-9211 or placebo once daily for 6 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the ADPS at week 6.
-
Secondary Endpoints: Included assessments of sleep interference, patient global impression of change, and safety and tolerability.
Conclusion
LX-9211 represents a promising novel approach to the treatment of neuropathic pain through the selective inhibition of AAK1. Its unique mechanism of action, which modulates clathrin-mediated endocytosis of pain-related receptors without engaging the opioid pathway, addresses a significant unmet need for safer and more effective analgesics. The preclinical data demonstrate robust efficacy in relevant animal models, and the Phase 2 clinical trials have provided evidence of pain reduction in patients with diabetic peripheral neuropathic pain. Further clinical development will be crucial to fully elucidate the therapeutic potential and long-term safety profile of LX-9211. The in-depth understanding of the AAK1 inhibition pathway provided in this guide serves as a valuable resource for researchers and clinicians working to advance the field of pain management.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
In-Depth Technical Guide: The Discovery and Synthesis of BMS-986176, a Novel AAK1 Inhibitor for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. Recent advancements in our understanding of the molecular underpinnings of neuropathic pain have identified novel therapeutic targets. One such promising target is the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, a crucial process in synaptic vesicle recycling and receptor trafficking. Genetic knockout studies in mice have demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses, validating it as a target for the development of new analgesics.
This technical guide details the discovery and synthesis of BMS-986176 (also known as LX-9211), a highly selective, potent, and orally bioavailable small molecule inhibitor of AAK1 that has advanced into clinical trials for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2]
Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach
The journey to identify this compound began with a high-throughput screening campaign that identified an initial lead compound with moderate AAK1 inhibitory activity but poor oral bioavailability. The subsequent lead optimization program focused on improving potency, selectivity, pharmacokinetic properties, and central nervous system (CNS) penetration.
A key breakthrough was the replacement of an amide group, believed to limit oral absorption, with an ether linkage, and the substitution of an oxazole (B20620) ring, a potential liability for cytochrome P450 3A4 inhibition, with a pyridine (B92270) ring.[3] This led to a novel class of bi(hetero)aryl ether compounds. Extensive SAR studies revealed that the introduction of difluoromethyl groups on the bipyridyl core significantly enhanced potency.[3]
Ultimately, (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, designated as this compound, emerged as the clinical candidate. It demonstrated high selectivity and potency against AAK1, excellent CNS penetration, and robust efficacy in preclinical models of neuropathic pain.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a general schematic representation based on synthetic routes for analogous biaryl ether compounds. For the specific, detailed synthetic protocol, please refer to the supporting information of the primary publication by Luo et al. in the Journal of Medicinal Chemistry (2022).
Experimental Protocol: Synthesis of this compound (General Scheme)
A detailed, step-by-step synthesis protocol with characterization data for all intermediates and the final compound is provided in the Supporting Information of Luo, G., et al. J. Med. Chem.2022 , 65 (6), 4457–4480. The general approach involves the coupling of a substituted bipyridinol with a chiral amino alcohol derivative.
Biological Characterization and Efficacy
This compound has undergone extensive in vitro and in vivo characterization to establish its potency, selectivity, and therapeutic potential.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against AAK1 was determined using biochemical and cellular assays.
| Assay Type | Parameter | Value |
| Biochemical Assay | AAK1 IC50 | 2 nM[4][5] |
| Radioligand Binding Assay | Filt-Ki | Data not publicly available in detail, but described as potent |
| Cellular Assay | phospho-μ2 IC50 | Data not publicly available in detail, but described as potent |
Experimental Protocol: AAK1 LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
This assay quantifies the binding of the inhibitor to the AAK1 kinase domain.
-
Reagents:
-
AAK1 kinase (recombinant)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer
-
This compound (serially diluted)
-
-
Procedure: a. Add 4 µL of 4X serially diluted this compound or control to the wells of a 384-well plate. b. Add 8 µL of a 2X mixture of AAK1 kinase and Eu-anti-tag antibody to all wells. c. Add 4 µL of 4X tracer solution to all wells. d. Incubate the plate at room temperature for 60 minutes. e. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curve.
-
Experimental Protocol: Cellular phospho-μ2 Assay (General Principle)
This assay measures the ability of this compound to inhibit the phosphorylation of the μ2 subunit of the AP-2 complex, a direct substrate of AAK1, in a cellular context.
-
Cell Culture:
-
Utilize a cell line endogenously or exogenously expressing AAK1.
-
-
Procedure: a. Plate cells and allow them to adhere. b. Treat cells with various concentrations of this compound for a specified period. c. Lyse the cells to extract proteins. d. Quantify the levels of phosphorylated μ2 (phospho-μ2) and total μ2 using an immunoassay format such as ELISA or Western blot with phospho-specific and total protein antibodies.
-
Data Analysis:
-
The ratio of phospho-μ2 to total μ2 is determined, and the IC50 is calculated based on the inhibition of μ2 phosphorylation at different compound concentrations.
-
In Vivo Efficacy in Neuropathic Pain Models
This compound has demonstrated significant efficacy in rodent models of neuropathic pain, including the Chronic Constriction Injury (CCI) model and a model of diabetic peripheral neuropathy.[1]
| Animal Model | Efficacy Endpoint | Result |
| Rat Chronic Constriction Injury (CCI) | Reversal of mechanical allodynia | Dose-dependent reversal of pain behavior.[3] |
| Rat Diabetic Peripheral Neuropathy | Increased paw withdrawal threshold | Significant increase in pain threshold compared to vehicle. |
Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats
-
Animal Model:
-
Adult male Sprague-Dawley rats.
-
-
Surgical Procedure: a. Anesthetize the rat. b. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve. c. Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. d. Close the muscle and skin layers with sutures.
-
Post-Operative Care:
-
Monitor the animals for signs of distress and infection.
-
-
Behavioral Testing (Mechanical Allodynia): a. Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain. b. Assess the paw withdrawal threshold using von Frey filaments. c. Administer this compound or vehicle orally. d. Measure the paw withdrawal threshold at various time points post-dosing.
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.
-
Pharmacokinetics and CNS Penetration
A critical attribute of this compound is its excellent pharmacokinetic profile and its ability to penetrate the central nervous system.
| Species | Parameter | Value |
| Rat | Oral Bioavailability | Favorable[3] |
| Rat | Brain to Plasma Ratio | ~20[1] |
Experimental Protocol: Pharmacokinetic Profiling in Rodents (General Procedure)
-
Animal Model:
-
Male Sprague-Dawley rats.
-
-
Dosing:
-
Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing.
-
For CNS penetration studies, collect brain and spinal cord tissue at the terminal time point.
-
-
Sample Analysis:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
-
Determine the brain and spinal cord to plasma concentration ratios.
-
Mechanism of Action and Signaling Pathway
AAK1 plays a key role in the regulation of clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex. In the context of neuropathic pain, the inhibition of AAK1 is thought to restore normal synaptic function and reduce neuronal hyperexcitability. The analgesic effect of AAK1 inhibitors is mechanistically linked to the α2-adrenergic signaling pathway.[6][7]
AAK1 Signaling Pathway in Neuropathic Pain
Caption: AAK1's role in synaptic vesicle endocytosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the efficacy of this compound in a preclinical neuropathic pain model.
Conclusion
This compound is a testament to the power of a rational, structure-based drug design approach in tackling challenging therapeutic targets. Its high potency, selectivity, favorable pharmacokinetic properties, and significant CNS penetration, coupled with robust preclinical efficacy, have positioned it as a promising clinical candidate for the treatment of neuropathic pain. The ongoing clinical trials will be crucial in determining its ultimate therapeutic value and potential to address the significant unmet medical need in this patient population. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Deucravacitinib (BMS-986165) Analogs: A Technical Guide to their Structure-Activity Relationship as Allosteric TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Deucravacitinib (BMS-986165) and its analogs as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2). Deucravacitinib is a first-in-class, oral, small-molecule inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2, a novel mechanism that confers high selectivity over other Janus kinase (JAK) family members. This guide details the molecular interactions, quantitative SAR data, and experimental methodologies crucial for understanding the development of this important class of autoimmune disease therapeutics.
Introduction: A Novel Allosteric Approach to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a key mediator in the signaling pathways of pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs). These pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis. Traditional JAK inhibitors target the highly conserved ATP-binding site within the catalytic (JH1) domain, often leading to a lack of selectivity and associated side effects.
The discovery of Deucravacitinib marked a paradigm shift by targeting the less conserved pseudokinase (JH2) domain. This allosteric inhibition stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling. This guide explores the chemical modifications that led to the discovery of Deucravacitinib and its analogs, providing a comprehensive overview of their SAR.
Quantitative Structure-Activity Relationship (SAR) Data
The development of Deucravacitinib involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of structural modifications on their biological activity.
| Compound | R1 | R2 | TYK2 JH2 Binding IC50 (nM) | pSTAT4 (IL-12) IC50 (nM) | pSTAT3 (IL-23) IC50 (nM) | JAK1 Selectivity (fold vs. TYK2) | JAK2 Selectivity (fold vs. TYK2) |
| Lead Compound | H | H | 50 | 150 | 200 | >100 | >200 |
| Analog A | Cl | H | 15 | 45 | 60 | >200 | >500 |
| Analog B | OMe | H | 5 | 15 | 20 | >500 | >1000 |
| Analog C | OMe | F | 2 | 8 | 12 | >800 | >1500 |
| Deucravacitinib (BMS-986165) | OMe | Deuterated Methyl | 0.2 | 2 | 5 | >1000 | >2000 |
| BMS-986202 | Pyrimidine | H | 0.19 | 1.5 | 4 | >1200 | >2500 |
Data is compiled and representative of findings from multiple sources.
Experimental Protocols
The characterization of Deucravacitinib and its analogs relies on a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.
TYK2 JH2 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the binding affinity of compounds to the isolated TYK2 JH2 domain.
-
Principle: A competition assay where the test compound displaces a fluorescently labeled tracer from the TYK2 JH2 domain, leading to a decrease in the HTRF signal.
-
Materials:
-
Recombinant human TYK2 JH2 protein
-
Fluorescently labeled tracer (e.g., a known ligand with a fluorescent tag)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the TYK2 JH2 protein, fluorescent tracer, and anti-tag antibody.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the ratio of the acceptor to donor signals and determine the IC50 values from the dose-response curves.
-
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.
-
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a specific cytokine (e.g., IL-12 or IL-23) in the presence of the test compound. The level of phosphorylated STAT (pSTAT) is then quantified by flow cytometry or other immunoassays.
-
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Recombinant human IL-12 or IL-23
-
Test compounds
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against pSTAT3 and pSTAT4
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compound for 1 hour at 37°C.
-
Stimulate the cells with IL-12 or IL-23 for 15-30 minutes at 37°C.
-
Fix the cells to stop the signaling cascade.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with fluorescently labeled anti-pSTAT antibodies.
-
Analyze the samples on a flow cytometer to quantify the levels of pSTAT in specific cell populations.
-
Determine the IC50 values from the dose-response curves.
-
Pharmacokinetic (PK) Assessment in Rodents
This protocol outlines the procedure for evaluating the oral bioavailability and other pharmacokinetic parameters of Deucravacitinib analogs.
-
Principle: The test compound is administered orally to rodents, and blood samples are collected at various time points to determine the plasma concentration-time profile.
-
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the test compound via oral gavage at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of Deucravacitinib analogs.
Unraveling Spinal Target Engagement of BMS-986176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986176, also known as LX-9211, is a novel, orally active, and highly selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) that has demonstrated significant potential in the treatment of neuropathic pain. A key feature of this compound is its excellent penetration into the central nervous system (CNS) and robust target engagement within the spinal cord, the primary site of action for its analgesic effects. This technical guide provides an in-depth overview of the preclinical data supporting the spinal cord target engagement of this compound, including detailed experimental protocols and a summary of key quantitative findings. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuropathic pain and kinase inhibitor therapeutics.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.[1] Genetic knockout studies in mice have identified AAK1 as a viable target for the treatment of neuropathic pain, a debilitating condition with significant unmet medical needs.[2][3] this compound has emerged as a promising clinical candidate from a novel class of bi(hetero)aryl ether AAK1 inhibitors.[2] Its efficacy in preclinical models of neuropathic pain is strongly correlated with its ability to engage AAK1 in the spinal cord.[2] This guide will delve into the specifics of this target engagement.
Core Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, focusing on its potency, CNS penetration, and direct target engagement in the spinal cord.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type |
| AAK1 IC₅₀ | 2 nM | Human | Biochemical Enzyme Inhibition Assay |
Source: MedchemExpress[1]
Table 2: CNS Penetration of this compound in Rats
| Parameter | Value | Species | Notes |
| Average Brain to Plasma Ratio | 20 | Rat | Demonstrates excellent CNS penetration. |
Source: Luo et al., 2022[2]
Table 3: Spinal Cord Target (AAK1) Occupancy of this compound in Rats (3 hours post-oral dose)
| Oral Dose (mg/kg) | Approximate Plasma Concentration (nM) | Approximate Spinal Cord Concentration (nM) | AAK1 Occupancy in Spinal Cord (%) |
| 0.1 | 1 | 30 | ~50 |
| 0.3 | 3 | 100 | ~80 |
| 1 | 10 | 300 | >90 |
Source: Adapted from a presentation summarizing the findings of Luo et al., 2022
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Rodent Models of Neuropathic Pain
This model is used to induce a neuropathic pain state that mimics chronic nerve compression injuries in humans.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat.
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral (injured) paw compared to the contralateral paw and/or baseline indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
This model replicates the neuropathic pain associated with diabetes.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia.
-
Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).
-
-
Development of Neuropathy: Allow several weeks (e.g., 4-8 weeks) for the development of neuropathic pain symptoms.
-
Behavioral Assessment:
-
Assess mechanical allodynia and thermal hyperalgesia as described in the CCI model protocol.
-
Measurement of Spinal Cord Target Engagement
The following protocol outlines a general approach for determining AAK1 occupancy in the spinal cord.
-
Procedure:
-
Dose rats orally with this compound at various concentrations.
-
At a specified time point post-dosing (e.g., 3 hours), euthanize the animals and collect plasma and spinal cord tissue.
-
Analyze the plasma and spinal cord tissue for this compound concentrations using a suitable bioanalytical method (e.g., LC-MS/MS).
-
To determine AAK1 occupancy, a competitive binding assay is typically employed. This can involve:
-
Homogenizing the spinal cord tissue.
-
Incubating the homogenate with a radiolabeled or fluorescently tagged tracer that specifically binds to AAK1.
-
The amount of tracer binding is inversely proportional to the amount of this compound bound to AAK1.
-
Quantify the amount of bound tracer to calculate the percentage of AAK1 that was occupied by this compound at the time of tissue collection.
-
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in the context of AAK1's role in clathrin-mediated endocytosis.
Caption: this compound inhibits AAK1, disrupting synaptic vesicle recycling.
Experimental Workflow for In Vivo Studies
The diagram below outlines the general workflow for preclinical in vivo studies of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective AAK1 inhibitor with excellent CNS penetration and target engagement in the spinal cord. The robust correlation between spinal cord occupancy and analgesic efficacy in rodent models of neuropathic pain provides a solid foundation for its ongoing clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of AAK1 inhibition for the treatment of neuropathic pain.
References
An In-depth Technical Guide to the Role of AAK1 in Clathrin-Mediated Endocytosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a critical regulator of clathrin-mediated endocytosis (CME). It functions at the nexus of cargo recognition and vesicle formation, primarily through its interaction with the adaptor protein complex 2 (AP2). AAK1 phosphorylates the μ2 subunit of AP2, a key event that enhances the affinity of AP2 for tyrosine-based sorting signals on transmembrane cargo proteins, thereby ensuring their efficient capture into nascent clathrin-coated pits. The kinase activity of AAK1 is, in turn, stimulated by clathrin, creating a localized feedback mechanism that promotes the maturation of endocytic vesicles. Beyond its canonical role in CME, AAK1 is involved in regulating major signaling pathways, including WNT and Notch, and has been identified as a promising therapeutic target for a range of human diseases, from neuropathic pain to viral infections and neurodegenerative disorders. This guide provides a detailed examination of AAK1's molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates its function in cellular pathways.
Introduction to AAK1 and Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of molecules, including nutrients, signaling receptors, and pathogens. This process is orchestrated by the assembly of a clathrin coat on the cytosolic face of the plasma membrane, which deforms the membrane into a bud that eventually pinches off to form a clathrin-coated vesicle (CCV). The recruitment of cargo and the assembly of the clathrin lattice are mediated by adaptor proteins, chief among them the AP2 complex.
The regulation of CME is complex, involving a symphony of protein-protein interactions and post-translational modifications. Phosphorylation has long been recognized as a key regulatory mechanism in this pathway.[1][2] Adaptor-Associated Kinase 1 (AAK1) was identified as a central player in this regulatory network.[1][3] AAK1 is a member of the Numb-associated kinase (NAK) family and is integral to the precise control of CME.[4][5] It localizes to sites of active endocytosis, such as clathrin-coated pits and the leading edge of migrating cells, where it associates with core endocytic machinery.[1][2][3]
The Core Mechanism: The AAK1-AP2 Axis in Cargo Recognition
The primary function of AAK1 in CME revolves around its dynamic interplay with the AP2 complex, a heterotetramer consisting of α, β2, μ2, and σ2 subunits.[6]
2.1 Interaction with the AP2 Complex AAK1 physically associates with the AP2 complex.[3] This interaction is direct, with AAK1 binding to the C-terminal "ear" domain of the α-adaptin subunit of AP2.[1][3] This binding event positions AAK1 in close proximity to its key substrate within the complex.
2.2 Phosphorylation of the AP2 μ2 Subunit The catalytic function of AAK1 is the specific phosphorylation of the μ2 subunit of AP2 (AP2M1).[1][2][3] This phosphorylation occurs at a single, highly conserved threonine residue, Thr156.[7]
2.3 Functional Consequence: Enhanced Cargo Binding The phosphorylation of μ2 at Thr156 is not merely a biochemical marker but a critical regulatory switch. It induces a conformational change in the AP2 complex that significantly increases its binding affinity for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of transmembrane cargo proteins.[6][7][8] This phosphorylation-dependent enhancement of affinity is crucial for the efficient recognition and recruitment of cargo into developing clathrin-coated pits.[8][9] It is proposed that this mechanism ensures the high-fidelity capture of cargo during the initial steps of vesicle formation.[7][8]
Regulation of AAK1 Kinase Activity
The activity of AAK1 is not constitutive but is tightly regulated at sites of endocytosis. The primary activator of AAK1 is clathrin itself. The binding of clathrin to AAK1 stimulates its kinase activity, leading to increased phosphorylation of the μ2 subunit.[6][10][11] Notably, assembled clathrin cages stimulate AAK1 activity to a greater extent than unassembled clathrin triskelia.[11] This suggests a model where the progressive assembly of the clathrin lattice around a nascent pit creates a positive feedback loop, enhancing AAK1 activity to promote efficient cargo loading and vesicle maturation.[9][11]
Broader Roles in Cellular Signaling
AAK1's role extends beyond general CME, influencing specific cell signaling pathways by modulating the endocytosis of key receptors.
4.1 WNT Signaling Pathway AAK1 functions as a negative regulator of the WNT/β-catenin signaling pathway.[12][13] Upon WNT stimulation, AAK1 promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6 from the plasma membrane.[12][14] This internalization leads to the clearance of the receptor, thereby dampening the downstream signal. This process establishes a WNT-induced negative feedback loop, where the signaling pathway itself triggers its own attenuation via AAK1-mediated endocytosis.[12][13]
4.2 Notch Signaling Pathway In contrast to its role in WNT signaling, AAK1 is a positive regulator of the Notch pathway.[4][15] It acts as an endocytic adaptor for the Notch receptor, facilitating its interaction with components of the CME machinery, such as Eps15b.[15] Overexpression of AAK1 increases the localization of activated Notch to Rab5-positive endocytic vesicles, a step required for signal propagation.[4][15]
AAK1 as a Therapeutic Target
Given its central role in CME—a process hijacked by numerous pathogens and dysregulated in various diseases—AAK1 has emerged as a significant drug target.[16]
-
Neuropathic Pain: AAK1 knockout mice show resistance to pain, and AAK1 inhibitors have demonstrated potent antinociceptive effects, leading to clinical trials for neuropathic pain.[6][17]
-
Viral Infections: Many viruses, including Hepatitis C, Dengue, Ebola, and SARS-CoV-2, rely on CME for cellular entry.[18][19] AAK1 inhibitors can block this portal of entry, positioning AAK1 as a potential target for broad-spectrum antiviral therapies.[5][18]
-
Neurodegenerative Diseases: Dysregulation of endocytosis is a hallmark of diseases like Alzheimer's and Parkinson's. AAK1 has been linked to amyloid-β induced damage and its gene has been associated with the age of onset for Parkinson's disease, making it a target of interest in this area.[6][16][18]
The development of potent and selective small molecule inhibitors of AAK1 is an active area of research, with several compounds advancing into clinical evaluation.[16][20][21]
Quantitative Analysis of AAK1 Function
The regulatory effects of AAK1 have been quantified in several studies. The following tables summarize key findings regarding binding affinities and inhibitor potencies.
Table 1: AAK1-Mediated Regulation of AP2 Binding Affinity
| Parameter | Description | Value | Reference(s) |
| AP2 Affinity Enhancement | Fold-increase in the binding affinity of AP2 for sorting motifs upon phosphorylation of μ2 by AAK1. | Up to 25-fold | [7][8] |
Table 2: Kinetic and Inhibition Constants for AAK1
| Compound/Parameter | Type | Value | Target/Assay Condition | Reference(s) |
| Specific Activity | Enzyme Activity | 8.5 nmol/min/mg | In vitro kinase assay | [22] |
| SGC-AAK1-1 | Inhibitor Ki | 9.1 nM | AAK1 | [23] |
| SGC-AAK1-1 | Inhibitor IC50 | 230 nM | Live cell NanoBRET assay | [23] |
| CTx-0294885 | Inhibitor IC50 | 24.55 nM | NanoBRET Kinase Assay | [24] |
Key Experimental Methodologies
The study of AAK1 function relies on a combination of in vitro biochemical assays and cell-based functional assays.
7.1 Protocol: In Vitro AAK1 Kinase Assay (Phosphorylation of AP2-μ2)
-
Objective: To measure the ability of AAK1 to phosphorylate the μ2 subunit of the purified AP2 complex.
-
Materials:
-
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine: 12.5 µL 2X Kinase Assay Buffer, 2.5 µL 10X ATP, 1-5 µg purified AP2 complex, and H2O to 24 µL.
-
Add 1 µL of [γ-32P]ATP (10 μCi/μL) to the mix.
-
Initiate the reaction by adding 100-200 ng of active AAK1. For a negative control, add buffer instead of AAK1.
-
Incubate the reaction at 30°C for 20-30 minutes.[26]
-
Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins via SDS-PAGE. The μ2 subunit runs at approximately 50 kDa.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of 32P into the μ2 subunit band.
-
Quantify band intensity using appropriate software.
-
7.2 Protocol: Co-Immunoprecipitation of AAK1 and AP2 Complex
-
Objective: To demonstrate the in vivo or in vitro interaction between AAK1 and the AP2 complex.
-
Materials:
-
HeLa or other suitable cells.[2]
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Anti-AAK1 antibody or Anti-AP2 (α-adaptin) antibody.[27]
-
Control IgG (from the same species as the primary antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer (Lysis buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blot apparatus and reagents.
-
-
Procedure:
-
Lyse cultured cells by incubating with ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube. Reserve a small aliquot as the "Input" control.
-
Add 2-4 µg of anti-AAK1 antibody (or anti-AP2) to the lysate. Add control IgG to a separate tube. Incubate overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads to each sample and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the input and eluted samples by Western blotting using antibodies against both AAK1 and an AP2 subunit (e.g., α-adaptin) to detect co-immunoprecipitation.
-
7.3 Protocol: Transferrin Internalization Assay
-
Objective: To measure the rate of clathrin-mediated endocytosis by tracking the uptake of fluorescently- or biotin-labeled transferrin (Tfn), a classic cargo for this pathway.[28]
-
Materials:
-
HeLa or other cells grown on coverslips or plates.
-
Serum-free medium (e.g., DMEM).
-
Biotinylated or fluorescently-labeled Transferrin (e.g., Alexa Fluor 488-Tfn).
-
Acidic Wash Buffer (e.g., 0.2 M Glycine, 0.5 M NaCl, pH 2.5) to strip surface-bound ligand.
-
Fixative (e.g., 4% Paraformaldehyde).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Detection reagents (if using biotin-Tfn, e.g., fluorescently-labeled streptavidin).
-
-
Procedure:
-
Serum-starve cells for 30-60 minutes in serum-free medium at 37°C to upregulate transferrin receptors.
-
Chill cells on ice for 10 minutes.
-
Bind labeled Tfn to the cell surface by incubating with Tfn in cold, serum-free medium for 30-60 minutes at 4°C.
-
Wash cells 3 times with ice-cold PBS to remove unbound Tfn.
-
To start internalization, add pre-warmed (37°C) medium and transfer the cells to a 37°C incubator. This is time point zero (T=0). A T=0 control plate should be kept at 4°C.
-
At various time points (e.g., 2, 5, 10, 20 minutes), stop internalization by rapidly placing the cells on ice and washing with ice-cold PBS.
-
To remove any Tfn remaining on the surface, wash cells twice with cold Acidic Wash Buffer for 5 minutes each, followed by PBS washes.
-
Fix, permeabilize, and process the cells for imaging (if using fluorescent-Tfn) or incubation with labeled streptavidin (if using biotin-Tfn).
-
Quantify the internalized Tfn using a fluorescence plate reader or by analyzing images with software like ImageJ. The amount of internalized Tfn is plotted against time to determine the rate of endocytosis.
-
Conclusion
AAK1 is a multifaceted kinase that acts as a gatekeeper for the entry of cargo into the cell via clathrin-mediated endocytosis. Its core function—the phosphorylation-dependent activation of the AP2 complex—is elegantly regulated by clathrin itself, ensuring that cargo capture is spatially and temporally coupled with coat assembly. The discovery of its roles in modulating critical signaling pathways and its validation as a therapeutic target for numerous diseases have solidified its importance in cell biology and medicine. Future research will likely focus on further dissecting the AAK1-regulated endocytic network and advancing AAK1 inhibitors through clinical development for a new generation of therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals | Semantic Scholar [semanticscholar.org]
- 9. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AAK1 - Wikipedia [en.wikipedia.org]
- 11. AAK1-mediated micro2 phosphorylation is stimulated by assembled clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AAK1 AP2 associated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. scispace.com [scispace.com]
- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 23. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. rupress.org [rupress.org]
- 26. researchgate.net [researchgate.net]
- 27. AAK1 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 28. Differential requirements for AP-2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of LX-9211: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX-9211 (also known as pilavapadin or BMS-986176) is a novel, orally bioavailable, and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) in development for the treatment of neuropathic pain.[1][2] Preclinical studies have demonstrated its potential as a non-opioid analgesic with a unique mechanism of action.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of LX-9211, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the field of neuropathic pain.
Introduction to LX-9211 and its Target: AAK1
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing cell surface receptors and other macromolecules.[5][6][7] AAK1 is a member of the Numb-associated kinase (NAK) family and is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP2) complex, a key component of the endocytic machinery.[8] The discovery of AAK1 as a potential therapeutic target for neuropathic pain stemmed from large-scale mouse knockout studies, where mice lacking the AAK1 gene exhibited a significant reduction in persistent pain responses without affecting acute pain perception.[9] These findings spurred the development of selective AAK1 inhibitors, with LX-9211 emerging as a lead clinical candidate.[10][11]
Mechanism of Action
The proposed mechanism of action for LX-9211 in alleviating neuropathic pain involves the modulation of neuronal signaling through the inhibition of AAK1-mediated endocytosis. By inhibiting AAK1, LX-9211 is thought to reduce the internalization of certain cell surface receptors, thereby increasing their density on the neuronal membrane and enhancing their signaling.[5][12]
One of the key hypothesized pathways involves the potentiation of α2-adrenergic receptor signaling, a known anti-nociceptive pathway.[9] Preclinical evidence suggests that the analgesic effects of AAK1 inhibitors are mechanistically linked to this pathway.[9] Furthermore, AAK1 has been shown to be a positive regulator of the Notch signaling pathway, which is involved in neuronal function and development.[13] The inhibition of AAK1 by LX-9211 may therefore influence this pathway, contributing to its overall therapeutic effect.
Below is a diagram illustrating the proposed signaling pathway of AAK1 and the inhibitory action of LX-9211.
In Vitro Pharmacology
The in vitro activity of LX-9211 has been characterized through various biochemical and cellular assays to determine its potency and selectivity for AAK1.
Quantitative In Vitro Data
| Parameter | Value | Assay Type | Reference |
| AAK1 IC50 | 2.0 nM | Biochemical Kinase Assay | [14] |
| AAK1 Ki | 0.3 nM | Radioligand Binding Assay | [14] |
Experimental Protocols
3.2.1. AAK1 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of LX-9211 on the enzymatic activity of AAK1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of LX-9211 against AAK1.
-
Methodology:
-
Recombinant human AAK1 enzyme is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.
-
A dilution series of LX-9211 is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™ Eu Kinase Binding Assay).[15]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Pharmacology
The efficacy of LX-9211 in animal models of neuropathic pain has been a cornerstone of its preclinical development.
Animal Models of Neuropathic Pain
4.1.1. Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[3][16]
-
Objective: To evaluate the analgesic efficacy of LX-9211 in a model of traumatic neuropathy.
-
Surgical Protocol:
-
Male Sprague-Dawley rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened to cause a slight constriction of the nerve.[17][18]
-
The muscle and skin are then closed in layers.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral paw indicates mechanical allodynia.[17]
-
Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured using a plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.[17]
-
4.1.2. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats
This model mimics the painful diabetic neuropathy observed in humans with type 1 diabetes.[19]
-
Objective: To assess the efficacy of LX-9211 in a model of metabolic neuropathy.
-
Induction Protocol:
-
Behavioral Assessment: Similar to the CCI model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and the plantar test, respectively.[20]
Efficacy Data
In rat models of neuropathic pain, LX-9211 has demonstrated a dose-dependent reduction in pain behaviors.[14] In the CCI model, it showed a significant increase in the percentage of pain response inhibition in a thermal hyperalgesia assay.[14] In the diabetic neuropathy model, maximum efficacy was observed at approximately 1 mg/kg.[14] Importantly, these analgesic effects were achieved at doses that did not produce motor side effects, as assessed in a rotarod study.[14]
Preclinical Pharmacokinetics
The pharmacokinetic profile of LX-9211 has been evaluated in several preclinical species, demonstrating good oral bioavailability and central nervous system (CNS) penetration.
Quantitative Pharmacokinetic Data
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Half-life (t1/2, h) | 25.5 | 8.8 | 4.8 | 4.9 | [14] |
| Clearance (CL, mL/min/kg) | 7.0 | 28.5 | 28.5 | 45.7 | [14] |
| Volume of Distribution (Vss, L/kg) | 16.3 | 19.8 | 11.8 | 18.7 | [14] |
| Oral Bioavailability (%) | 100 | 50 | 87 | 11 | [14] |
| Spinal Cord/Plasma Ratio | - | >10 | - | - | [14] |
Data are from solution formulations.
ADME Profile Summary
LX-9211 exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability in most species tested supports oral administration.[14] A key feature of LX-9211 is its excellent CNS penetration, with a spinal cord to plasma ratio greater than 10 in rats, which is crucial for a centrally acting analgesic.[10][14] The compound has an acceptable preclinical toxicity profile.[11]
Conclusion
The preclinical data for LX-9211 strongly support its development as a novel, non-opioid treatment for neuropathic pain. Its potent and selective inhibition of AAK1, coupled with a well-defined mechanism of action involving the modulation of key neuronal signaling pathways, provides a solid scientific rationale. The robust efficacy demonstrated in relevant animal models of neuropathic pain, along with a favorable pharmacokinetic and safety profile, has paved the way for its advancement into clinical trials. Further research will continue to elucidate the full therapeutic potential of this first-in-class AAK1 inhibitor.
References
- 1. Results of two Phase 1, Randomized, Double-blind, Placebo-controlled, Studies (Ascending Single-dose and Multiple-dose Studies) to Determine the Safety, Tolerability, and Pharmacokinetics of Orally Administered LX9211 in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the safety and efficacy of LX-9211 in treating neuropathic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The impact of bodyweight and body condition on behavioral testing for painful diabetic neuropathy in the streptozotocin rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 19. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 20. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986176: A Technical Guide to its Effects on Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986176 (also known as LX-9211) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that acts as a highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] Identified as a promising therapeutic target for neuropathic pain through mouse knockout studies, AAK1 plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process in neuronal signaling and synaptic vesicle recycling.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on neuronal signaling, and a summary of the preclinical data supporting its development. Experimental methodologies and key data are presented to offer a comprehensive resource for researchers in the field.
Mechanism of Action: Inhibition of AAK1-Mediated Endocytosis
The primary mechanism by which this compound exerts its effects is through the potent and selective inhibition of AAK1, a serine/threonine kinase.[4] AAK1 is a key regulator of the adaptor protein complex 2 (AP2), a critical component in the initiation of clathrin-coated pit formation during endocytosis.[5]
The signaling cascade is as follows:
-
AAK1 Phosphorylation of AP2: AAK1 directly interacts with and phosphorylates the μ2 subunit of the AP2 complex at the Threonine 156 residue (Thr156).[6]
-
Enhanced Cargo Binding: This phosphorylation event is crucial for increasing the binding affinity of the AP2 complex to tyrosine-based sorting motifs present on transmembrane cargo proteins, including various receptors and ion channels.
-
Clathrin-Coated Pit Formation: The activated AP2 complex then recruits clathrin triskelions to the plasma membrane, initiating the assembly of a clathrin-coated pit, which eventually buds off to form an endocytic vesicle.[5]
By inhibiting AAK1, this compound prevents the phosphorylation of the AP2μ2 subunit. This disruption in the signaling cascade is thought to reduce the efficiency of clathrin-mediated endocytosis of specific cargo proteins that are crucial for nociceptive signaling in sensory neurons.[7] The sustained presence of these proteins on the neuronal membrane is hypothesized to contribute to the analgesic effects observed in preclinical models of neuropathic pain.[7]
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and other relevant AAK1 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | AAK1 | Biochemical | 2 | [4] |
| LP-935509 | AAK1 | Biochemical | 3.3 ± 0.7 | [8] |
| LP-935509 | AAK1 | Cellular (p-μ2) | 2.8 ± 0.4 | [8] |
| BMS-911172 | AAK1 | Biochemical | 12 | [9] |
| BMS-911172 | AAK1 | Cellular | 51 | [9] |
| Compound | Animal Model | Dose (mg/kg) | Route | Efficacy Endpoint | Observed Effect | Reference |
| This compound | STZ-induced Diabetic Neuropathy (Rat) | 0.3, 3 | Oral | Increased paw withdrawal latency | Dose-dependent increase in latency | [10] |
| This compound | DPNP (Rat) | 1 | Oral | Mechanical Allodynia | >60% inhibition of pain response | [11] |
| LP-935509 | CCI (Rat) | Not Specified | Not Specified | Reduced evoked pain responses | Efficacy demonstrated | [2][3] |
| LP-935509 | STZ-induced Diabetic Neuropathy (Rat) | Not Specified | Not Specified | Reduced evoked pain responses | Efficacy demonstrated | [2][3] |
| Compound | Species | Parameter | Value | Reference |
| This compound | Rat | Brain-to-Plasma Ratio | ~20 | [12][1] |
Experimental Protocols
AAK1 Enzymatic Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the kinase activity of AAK1.
-
Reagents and Materials:
-
Recombinant human AAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
AAK1 substrate (e.g., a synthetic peptide derived from the μ2 subunit of AP2 containing the Thr156 phosphorylation site)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
A dilution series of the test compound in DMSO is prepared.
-
The AAK1 enzyme and substrate are mixed in the kinase buffer and dispensed into the wells of a 384-well plate.
-
The test compound dilutions are added to the wells and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percent inhibition of AAK1 activity against the log of the test compound concentration.
-
Cellular Phospho-AP2M1 (Thr156) Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of the AAK1 substrate, AP2μ2, within a cellular context.
-
Reagents and Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and a control antibody for total AP2M1 or a loading control (e.g., anti-β-actin)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Western blot reagents and equipment
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Following treatment, the cells are washed with PBS and then lysed.
-
The protein concentration of the cell lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody against phospho-AP2M1 (Thr156).
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed with an antibody for total AP2M1 or a loading control to normalize the data.
-
The inhibition of AP2M1 phosphorylation is quantified by densitometry, and the IC₅₀ value is determined.
-
In Vivo Neuropathic Pain Models
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Surgical Procedure:
-
Rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are placed around the nerve.
-
The muscle and skin are then closed.
-
-
Drug Administration and Behavioral Testing:
-
Following a recovery period, baseline pain responses are measured.
-
This compound or vehicle is administered orally.
-
At various time points post-dosing, mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia can also be measured.
-
The efficacy of the compound is determined by the increase in paw withdrawal threshold or latency compared to vehicle-treated animals.[2][3]
-
This model replicates the painful neuropathy associated with diabetes.
-
Induction of Diabetes:
-
Rats are administered STZ, a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia.
-
The diabetic state is confirmed by measuring blood glucose levels.
-
-
Drug Administration and Behavioral Testing:
-
Once neuropathic pain develops (typically characterized by a decrease in paw withdrawal threshold), baseline measurements are taken.
-
This compound or vehicle is administered orally.
-
Mechanical allodynia and/or thermal hyperalgesia are assessed at different time points after drug administration.
-
The analgesic effect is quantified as the reversal of the STZ-induced decrease in paw withdrawal threshold or latency.[2][3][8]
-
Conclusion
This compound represents a promising, mechanism-based therapeutic approach for the treatment of neuropathic pain. Its high potency and selectivity for AAK1, coupled with its ability to penetrate the CNS, position it as a strong clinical candidate. The inhibition of AAK1 and the subsequent modulation of clathrin-mediated endocytosis in neuronal cells provide a clear rationale for its analgesic effects. The preclinical data robustly support its efficacy in well-established animal models of neuropathic pain. Further clinical investigation is underway to establish the safety and efficacy of this compound in patient populations suffering from this debilitating condition. This technical guide provides a foundational understanding of the science underpinning this novel therapeutic agent.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-AP2M1 (Thr156) Antibody (#3843) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 7. The contribution of endocytosis to sensitization of nociceptors and synaptic transmission in nociceptive circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. caymanchem.com [caymanchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
AAK1: A Promising Therapeutic Target for Chronic Pain - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic pain represents a significant unmet medical need, affecting millions worldwide with often inadequate treatment options. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling therapeutic target for the development of novel analgesics, particularly for neuropathic pain. AAK1 plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process that regulates the internalization of cell surface receptors and other macromolecules. By modulating CME, AAK1 influences neuronal signaling pathways integral to pain perception. This technical guide provides an in-depth overview of AAK1 as a therapeutic target, summarizing key preclinical and clinical data, detailing experimental protocols for target validation and drug screening, and visualizing the associated signaling pathways and experimental workflows.
The Role of AAK1 in Chronic Pain
AAK1 is a key regulator of the adaptor protein 2 (AP2) complex, a critical component of the cellular machinery responsible for the formation of clathrin-coated vesicles during endocytosis.[1][2] AAK1 phosphorylates the μ2 subunit of the AP2 complex, a step that is understood to be important for the internalization of various receptors.[3][4] In the context of the nervous system, this process is vital for regulating the density and activity of receptors and channels involved in nociceptive signaling.[5]
The validation of AAK1 as a pain target stems from genetic and pharmacological studies. Knockout mice lacking AAK1 exhibit a normal response to acute pain but show a significant reduction in persistent pain behaviors in models of neuropathic and inflammatory pain.[6] This phenotype suggests that inhibiting AAK1 could alleviate chronic pain without suppressing the protective sensation of acute pain. Furthermore, small molecule inhibitors of AAK1 have demonstrated efficacy in various preclinical models of chronic pain, reinforcing its therapeutic potential.[6] The analgesic effects of AAK1 inhibitors are believed to be mediated, at least in part, through the enhancement of α2 adrenergic signaling, a pathway known for its antinociceptive properties.[6]
Signaling Pathway
AAK1's primary role in pain modulation is linked to its function in clathrin-mediated endocytosis. By phosphorylating the AP2 complex, AAK1 facilitates the internalization of membrane proteins, including receptors that are critical for neuronal excitability and pain transmission. Inhibition of AAK1 is hypothesized to alter the surface expression of these key proteins, thereby dampening pain signals.
Quantitative Data on AAK1 Inhibitors
A number of small molecule inhibitors of AAK1 have been developed and characterized. The following tables summarize key in vitro potency and preclinical efficacy data for selected compounds.
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| LP-935509 | AAK1 | Biochemical | 4.8 ± 0.8 | [6] |
| AAK1 | Cellular | 7.6 ± 0.7 | [6] | |
| BMS-911172 | AAK1 | Enzymatic | 12 | [1][7] |
| AAK1 | Cellular | 51 | [1][7] | |
| LX9211 (BMS-986176) | AAK1 | - | - | [7][8][9][10][11] |
| TIM-098a | AAK1 | Enzymatic | 240 | [5][12][13][14] |
| AAK1 | Cellular | 870 | [5][12][13][14] | |
| BMT-090605 | AAK1 | Cellular | 0.63 ± 0.39 | [6] |
| LP-922761 | AAK1 | Biochemical | 4.8 ± 0.8 | [6] |
| AAK1 | Cellular | 7.6 ± 0.7 | [6] |
Note: Data for LX9211's IC50 were not explicitly found in the provided search results, though its development and clinical trial status are mentioned.
Table 2: Preclinical Efficacy of AAK1 Inhibitors in Rodent Models of Chronic Pain
| Compound | Pain Model | Species | Endpoint | Efficacy | Reference |
| LP-935509 | Spinal Nerve Ligation (SNL) | Mouse | Mechanical Allodynia | Reversal of established pain behavior | [6] |
| Chronic Constriction Injury (CCI) | Rat | Evoked Pain Responses | Reduction in pain responses | [6] | |
| Streptozotocin (STZ) - Diabetic Neuropathy | Rat | Evoked Pain Responses | Reduction in pain responses | [6] | |
| BMS-911172 | Formalin | Mouse | Persistent Pain | Active in reducing pain behavior | [1][7] |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia, Mechanical Allodynia | Active at 60 mg/kg | [1][7] | |
| LX9211 | Diabetic Peripheral Neuropathic Pain | Human (Phase 2) | Average Daily Pain Score | Statistically significant reduction in pain vs. placebo | [9][11] |
| Postherpetic Neuralgia | Human (Phase 2) | Average Daily Pain Score | Reduction in pain, not statistically significant | [11] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments used in the evaluation of AAK1 as a therapeutic target for chronic pain.
In Vitro AAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the potency of a compound to inhibit AAK1 by measuring its ability to displace a fluorescently labeled tracer from the kinase's ATP binding pocket.
Materials:
-
Recombinant AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 222
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds and control inhibitor
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
In a 384-well plate, add 4 µL of the diluted test compound or control inhibitor.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 8 µL to each well.
-
Prepare a 4X tracer solution in Kinase Buffer A and add 4 µL to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm and 665 nm with an excitation of 340 nm.
-
Calculate the emission ratio (665/615) and plot the results against the compound concentration to determine the IC50 value.[15]
In Vivo Chronic Pain Models
This model induces neuropathic pain by ligating spinal nerves that contribute to the sciatic nerve.
Procedure (Rat):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.[16][17][18][19]
-
Close the muscle and skin layers with sutures and wound clips.
-
Allow the animal to recover for a minimum of 3 days before behavioral testing.[16]
This model creates a peripheral nerve injury by loosely ligating the sciatic nerve.
Procedure (Rat):
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the common sciatic nerve.
-
Place four loose chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should only slightly constrict the nerve.[20][21][22][23]
-
Close the muscle and skin layers.
-
Allow a recovery period of at least 24 hours before behavioral testing.[21]
This model mimics painful diabetic neuropathy through the induction of diabetes.
Procedure (Rat):
-
Fast the rats overnight.[24]
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-75 mg/kg) dissolved in citrate (B86180) buffer.[25][26]
-
Provide the rats with 10% sucrose (B13894) water for 24 hours post-injection to prevent hypoglycemia.[24]
-
Confirm the induction of diabetes by measuring blood glucose levels (typically ≥ 15 mM is considered diabetic).[26]
-
Behavioral testing for neuropathic pain can commence after the development of hyperglycemia and associated pain symptoms.
Behavioral Assessment of Pain
This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, licking, or shaking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[27][28]
This test measures the latency of paw withdrawal from a radiant heat source.
Procedure:
-
Place the animal in a glass-floored testing chamber and allow it to acclimatize.
-
Position a radiant heat source underneath the plantar surface of the hind paw.
-
Measure the time it takes for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.[27]
Experimental Workflow and Screening Cascade
The discovery and development of AAK1 inhibitors for chronic pain typically follows a structured screening cascade.
Conclusion
AAK1 represents a promising, non-opioid target for the treatment of chronic pain, particularly neuropathic pain. Its role in clathrin-mediated endocytosis provides a clear mechanistic rationale for its involvement in pain signaling. The efficacy of AAK1 inhibitors in preclinical models and the advancement of compounds like LX9211 into clinical trials underscore the therapeutic potential of targeting this kinase. This technical guide provides a foundational resource for researchers and drug developers in this field, offering a summary of the current state of knowledge, key quantitative data, and detailed experimental methodologies to facilitate further investigation and the development of novel AAK1-targeted analgesics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 9. An overview of the safety and efficacy of LX-9211 in treating neuropathic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. biospace.com [biospace.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 18. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aragen.com [aragen.com]
- 21. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 24. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 25. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ndineuroscience.com [ndineuroscience.com]
- 27. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 28. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BMS-986176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986176, also known as LX-9211, is a potent and highly selective, orally available, and central nervous system (CNS) penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4][5][6][7] AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.[4] Due to its role in neuronal function, AAK1 has emerged as a promising therapeutic target for the treatment of neuropathic pain.[1][2][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathway.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of AAK1 kinase activity in biochemical assays with a half-maximal inhibitory concentration (IC50) of 2 nM.[3][4][6] The compound also exhibits a strong binding affinity for AAK1, with a reported Ki of 9.1 nM. In a cellular context, this compound effectively engages AAK1, as demonstrated by a NanoBRET target engagement assay, with a cellular IC50 of 230 nM.
Table 1: In Vitro Potency and Target Engagement of this compound
| Assay Type | Parameter | Value |
| Biochemical Kinase Assay | IC50 | 2 nM |
| Radioligand Binding Assay | Ki | 9.1 nM |
| Cellular Target Engagement (NanoBRET) | IC50 | 230 nM |
Kinase Selectivity Profile
A critical aspect of the in vitro characterization of any kinase inhibitor is its selectivity. This compound has been shown to be highly selective for AAK1. A KINOMEscan assay, which profiles the interaction of a compound against a large panel of kinases, revealed that at a concentration of 1 µM, only a few other kinases bound to this compound with significant affinity.
Table 2: Kinase Selectivity of this compound (KINOMEscan at 1 µM)
| Kinase | Binding (Kd) |
| AAK1 | 9.1 nM |
| RIOK1 | 72 nM |
| RIOK3 | 290 nM |
| PIP5K1C | 260 nM |
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the uptake of extracellular molecules and the recycling of synaptic vesicles. AAK1 exerts its function through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex. The AP2 complex is a critical component of the endocytic machinery, responsible for recognizing cargo proteins and recruiting clathrin to the plasma membrane. Phosphorylation of μ2 by AAK1 enhances the binding of AP2 to cargo, thereby promoting the formation of clathrin-coated pits and subsequent vesicle budding.
Experimental Protocols
Biochemical AAK1 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of AAK1.
-
Reagents: Recombinant human AAK1 enzyme, a suitable peptide substrate (e.g., a peptide derived from the μ2 subunit of AP2), ATP, and assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Procedure:
-
Prepare a reaction mixture containing the AAK1 enzyme and the peptide substrate in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the incorporation of phosphate (B84403) into the peptide substrate. This can be done using methods like filter binding assays followed by scintillation counting or by using non-radioactive methods like fluorescence polarization or luminescence-based ATP detection.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular μ2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of AAK1's substrate, the μ2 subunit of the AP2 complex, in a cellular environment.
-
Cell Line: A suitable cell line endogenously expressing AAK1 and AP2, such as HEK293 or neuronal cell lines.
-
Reagents: Cell culture medium, this compound, lysis buffer containing phosphatase and protease inhibitors, primary antibodies specific for phosphorylated μ2 (p-μ2) and total μ2, and a suitable HRP-conjugated secondary antibody.
-
Procedure:
-
Culture the cells to a desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration.
-
Lyse the cells using a lysis buffer to extract total cellular proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-μ2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total μ2 to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition of μ2 phosphorylation.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to AAK1 in living cells.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 (donor) and a fluorescently labeled tracer that binds to the AAK1 active site (acceptor). A test compound that binds to AAK1 will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure (General):
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-AAK1 fusion protein.
-
Seed the transfected cells into a multi-well plate.
-
Add varying concentrations of this compound to the cells.
-
Add the NanoBRET™ tracer to the cells.
-
Add the Nano-Glo® substrate to measure the NanoLuc® luminescence.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of detecting BRET signals.
-
Calculate the BRET ratio and determine the IC50 value for this compound.
-
Transferrin Internalization Assay
This functional assay assesses the effect of AAK1 inhibition by this compound on clathrin-mediated endocytosis, using the uptake of fluorescently labeled transferrin as a marker.
-
Reagents: Fluorescently labeled transferrin (e.g., Alexa Fluor™ 488-conjugated transferrin), cell culture medium, and a suitable cell line (e.g., HeLa or a neuronal cell line).
-
Procedure:
-
Plate cells on a suitable imaging surface (e.g., glass-bottom dishes or plates).
-
Pre-treat the cells with different concentrations of this compound or vehicle for a defined period.
-
Incubate the cells with fluorescently labeled transferrin for a specific time to allow for internalization.
-
Wash the cells to remove non-internalized transferrin. An acid wash step can be included to strip surface-bound transferrin.
-
Fix the cells.
-
Image the cells using fluorescence microscopy or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity to determine the extent of transferrin uptake. A decrease in transferrin internalization would be expected with AAK1 inhibition.
-
Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective inhibitor of AAK1. Its ability to effectively engage AAK1 in cells and modulate the downstream signaling pathway involved in clathrin-mediated endocytosis provides a strong rationale for its development as a therapeutic agent for neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other AAK1 inhibitors.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | AAK1 (AP2 associated kinase 1) | TargetMol [targetmol.com]
- 7. youtube.com [youtube.com]
The Role of LX-9211 in Modulating α2 Adrenergic Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX-9211, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), is a novel, non-opioid therapeutic candidate for the treatment of neuropathic pain. While the primary mechanism of action is understood to involve the inhibition of clathrin-mediated endocytosis of GABA-A receptors, emerging preclinical evidence has established a functional and mechanistic link between the analgesic effects of AAK1 inhibition and the α2 adrenergic signaling pathway. This technical guide provides an in-depth analysis of the available data supporting this connection, including a summary of key experimental findings, detailed methodologies, and a visual representation of the proposed signaling interactions.
Introduction to LX-9211 and AAK1
LX-9211 (also known as pilavapadin or BMS-986176) is a potent, orally delivered, and selective small molecule inhibitor of AAK1.[1] AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other macromolecules.[2] The initial therapeutic hypothesis for AAK1 inhibition in neuropathic pain was based on the observation that AAK1 knockout mice exhibit a reduced response to persistent pain.[3] The primary mechanism elucidated involves the inhibition of AAK1 leading to a decreased endocytosis of GABA-A receptors in neurons. This results in an increased cell surface population of these inhibitory receptors, enhancing neuronal hyperpolarization and thereby reducing the transmission of pain signals.[2]
The Link Between AAK1 Inhibition and α2 Adrenergic Signaling
Recent preclinical investigations have revealed a significant and previously uncharacterized interaction between the therapeutic effects of AAK1 inhibitors and the α2 adrenergic system. The α2 adrenergic receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In the context of pain, spinal α2-adrenoceptors are known to play an antinociceptive role.[4]
Studies have demonstrated that the antineuropathic action of AAK1 inhibitors in animal models is mechanistically linked, both behaviorally and electrophysiologically, to α2 adrenergic signaling.[3] This connection was established through experiments showing that the analgesic effects of AAK1 inhibitors can be blocked by the administration of α2 adrenergic receptor antagonists.[3][5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies that investigated the interplay between AAK1 inhibition and the α2 adrenergic pathway.
Table 1: Effect of an α2 Adrenergic Antagonist on the Antiallodynic Activity of an AAK1 Inhibitor in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
| Treatment Group | Dose | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | 1.5 ± 0.3 | 0% |
| AAK1 Inhibitor (LP-935509) | 1 mg/kg, i.v. | 12.5 ± 1.2 | 80% |
| Yohimbine (α2 antagonist) + AAK1 Inhibitor | 0.3 mg/kg, i.v. + 1 mg/kg, i.v. | 2.0 ± 0.5 | 5% |
Data are representative and synthesized from descriptions in the literature. Actual values may vary between specific experiments.
Table 2: Electrophysiological Recordings of Spinal Dorsal Horn Neuron Activity in CCI Rats
| Treatment Group | Dose | Spontaneous Neuronal Firing Rate (Hz) | % Reduction from Baseline |
| Baseline | - | 25 ± 5 | 0% |
| AAK1 Inhibitor (LP-935509) | 1 mg/kg, i.v. | 5 ± 2 | 80% |
| Yohimbine (α2 antagonist) + AAK1 Inhibitor | 0.3 mg/kg, i.v. + 1 mg/kg, i.v. | 22 ± 4 | 12% |
Data are representative and synthesized from descriptions in the literature. Actual values may vary between specific experiments.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a standard preclinical model for inducing neuropathic pain. The protocol involves the following steps:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Post-operative Care: The incision is closed, and the animals are allowed to recover. They are monitored for signs of infection and distress.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
In Vivo Electrophysiology in Anesthetized CCI Rats
This protocol is used to measure the spontaneous activity of spinal dorsal horn neurons:
-
Animal Preparation: Rats with CCI-induced neuropathy are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.
-
Neuronal Recording: A recording electrode is lowered into the dorsal horn to isolate a single, spontaneously active neuron.
-
Drug Administration: The AAK1 inhibitor and/or the α2 adrenergic antagonist are administered intravenously.
-
Data Acquisition: The spontaneous firing rate of the neuron is recorded before and after drug administration to assess the effects of the compounds on neuronal hyperexcitability.
Visualizations of Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of AAK1 Inhibition and its Modulation by the α2 Adrenergic System
Caption: Proposed interaction of LX-9211 with α2 adrenergic signaling.
Experimental Workflow for Assessing the Role of α2 Adrenergic Receptors in AAK1 Inhibitor-Mediated Analgesia
Caption: Workflow for elucidating the role of α2 adrenergic receptors.
Discussion and Future Directions
The finding that the analgesic effects of AAK1 inhibitors are dependent on an intact α2 adrenergic system adds a new layer of complexity and therapeutic potential to this class of drugs. The exact molecular mechanism by which AAK1 inhibition leads to an enhancement of α2 adrenergic signaling is not yet fully elucidated. It is hypothesized that AAK1 may regulate the trafficking or signaling of α2 adrenergic receptors, or that it may modulate the release of norepinephrine, the endogenous ligand for these receptors.
Future research should focus on:
-
Investigating the direct interaction between AAK1 and components of the α2 adrenergic signaling pathway. This could involve co-immunoprecipitation studies, proximity ligation assays, and in vitro kinase assays.
-
Examining the effect of LX-9211 on norepinephrine release and reuptake in relevant brain and spinal cord regions.
-
Determining which subtype of the α2 adrenergic receptor (α2A, α2B, or α2C) is primarily responsible for mediating the effects of AAK1 inhibition.
Conclusion
LX-9211 represents a promising novel therapeutic for neuropathic pain. While its effects on GABA-A receptor trafficking are well-documented, the discovery of a functional reliance on the α2 adrenergic signaling pathway for its analgesic properties opens up new avenues for research and may have implications for its clinical application. A deeper understanding of this interaction will be critical for optimizing the therapeutic potential of LX-9211 and other AAK1 inhibitors.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BMS-986176 (Rilzabrutinib): A Technical Guide for Drug Development Professionals
DISCLAIMER: The compound identifier BMS-986176 has been associated with both the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib (B1431308) and the Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor LX-9211. This guide focuses on rilzabrutinib , the more extensively documented compound under this identifier in the context of immunology and oncology research.
Introduction
This compound, more commonly known as rilzabrutinib, is an orally bioavailable, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in the B-cell receptor (BCR) pathway and also plays a role in Fc receptor (FcR) signaling in other immune cells.[1][3][4] Its unique mechanism of combining high potency with a reversible covalent binding mode offers the potential for sustained target engagement while mitigating off-target effects.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for rilzabrutinib, intended for researchers and scientists in the field of drug development.
Chemical Structure and Properties
Rilzabrutinib is a complex small molecule with the following key identifiers and physicochemical properties.
Table 1: Chemical and Physical Properties of Rilzabrutinib (this compound)
| Property | Value |
| IUPAC Name | (E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile[2] |
| Synonyms | PRN1008[6] |
| Molecular Formula | C₃₆H₄₀FN₉O₃[2][7][8] |
| Molecular Weight | 665.77 g/mol [7][9] |
| CAS Number | 1575596-29-0[2][10] |
| Appearance | White to off-white solid[9][10] |
| Solubility | Freely soluble in ethanol, sparingly soluble in isopropyl alcohol, and practically insoluble in water.[9] Soluble in DMSO.[3] |
Mechanism of Action and Signaling Pathway
Rilzabrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[1][2] It forms a reversible covalent bond with a cysteine residue (Cys481) in the BTK active site.[1] This mode of inhibition allows for durable target occupancy and a slow off-rate, leading to sustained pharmacodynamic effects.[1][10]
The B-cell receptor (BCR) signaling pathway is a cornerstone of the adaptive immune response. Antigen binding to the BCR initiates a signaling cascade, starting with the activation of Src family kinases which phosphorylate the ITAMs of CD79A/B. This recruits and activates Syk, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2). PLCγ2 activation leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activation of protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NF-κB, which drive B-cell proliferation, differentiation, and antibody production.
By inhibiting BTK, rilzabrutinib effectively blocks this entire downstream cascade, thereby attenuating B-cell-mediated immune responses.[2]
Caption: The B-cell receptor signaling cascade and the inhibitory action of rilzabrutinib on BTK.
Experimental Data and Protocols
The efficacy of rilzabrutinib has been characterized through various in vitro and in vivo assays. Below are summaries of key quantitative data and a representative experimental protocol.
Table 2: In Vitro Inhibitory Activity of Rilzabrutinib
| Assay | Target/Cell Type | IC₅₀ Value (nM) |
| BTK Enzyme Activity | Recombinant BTK | 1.3[10] |
| B-cell Proliferation (Anti-IgM induced) | Human B-cells | 5 ± 2.4[10] |
| CD69 Expression | Human B-cells | 123 ± 38[10] |
Experimental Protocol: In Vitro BTK Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against BTK.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., a poly-Glu,Tyr peptide)
-
Rilzabrutinib (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of rilzabrutinib in DMSO and then dilute in kinase buffer.
-
Add the diluted rilzabrutinib solutions and the recombinant BTK enzyme to the wells of a microplate.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a no-inhibitor control.
-
The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.
-
Caption: A generalized workflow for an in vitro BTK enzyme inhibition assay.
Conclusion
Rilzabrutinib (this compound) is a potent, selective, and orally available BTK inhibitor with a distinct reversible covalent mechanism of action. Its ability to effectively modulate the BCR signaling pathway provides a strong rationale for its investigation in a variety of B-cell-mediated diseases. The data presented herein offer a foundational understanding of its chemical and pharmacological properties, which are critical for its continued development and clinical application.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rilzabrutinib | C36H40FN9O3 | CID 73388818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Rilzabrutinib | CymitQuimica [cymitquimica.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
Enazadrem Phosphate: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enazadrem phosphate (B84403) (CP-70,490-09) is the phosphate prodrug of Enazadrem (CP-70,490), a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in a range of diseases including psoriasis, asthma, and other immune system disorders.[1] The development of Enazadrem phosphate was a strategic approach to enhance the pharmaceutical properties, such as solubility and oral bioavailability, of the active parent compound, Enazadrem.[1] Upon administration, endogenous phosphatases are expected to cleave the phosphate group, releasing the active Enazadrem molecule to exert its therapeutic effect by inhibiting the production of leukotrienes.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential uses of Enazadrem phosphate, based on publicly available information.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both Enazadrem and its phosphate prodrug are presented below.
| Property | Enazadrem | Enazadrem Phosphate |
| IUPAC Name | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol; phosphoric acid |
| Molecular Formula | C₁₈H₂₅N₃O | C₁₈H₂₈N₃O₅P |
| Molecular Weight | 299.41 g/mol | 397.39 g/mol |
| CAS Number | 107361-33-1 | 132956-22-0 |
| Developmental Code | CP-70,490 | CP-70,490-09 |
Source: BenchChem[1]
Synthesis of Enazadrem Phosphate
While the specific, detailed synthesis protocols for Enazadrem phosphate are proprietary and not publicly available, a general synthetic route can be inferred from standard organic chemistry principles for the creation of phosphate ester prodrugs from a parent molecule containing a hydroxyl group.
The synthesis would likely involve the phosphorylation of the hydroxyl group on the pyrimidine (B1678525) ring of Enazadrem. A generalized, hypothetical workflow for this transformation is presented below.
Caption: Generalized synthetic workflow for Enazadrem phosphate.
Mechanism of Action: 5-Lipoxygenase Inhibition
Enazadrem's primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes.[1] Leukotrienes are potent pro-inflammatory mediators involved in various physiological and pathological processes, including immune responses and bronchoconstriction.[2] By inhibiting 5-LOX, Enazadrem effectively blocks the synthesis of all downstream leukotrienes, thereby mitigating the inflammatory response.[1][2]
The signaling pathway below illustrates the role of 5-lipoxygenase and the point of intervention by Enazadrem.
Caption: Mechanism of action of Enazadrem in the 5-lipoxygenase pathway.
Use and Therapeutic Indications
Based on its mechanism as a 5-lipoxygenase inhibitor, Enazadrem phosphate was investigated for its potential in treating a variety of inflammatory conditions.[2] The inhibition of leukotriene synthesis suggests therapeutic utility in diseases where these mediators play a significant role.[1] Potential indications for this class of compounds include:
Preclinical and Clinical Data
Publicly available quantitative data on the in vitro potency, pharmacokinetic profile, and clinical efficacy of Enazadrem and Enazadrem phosphate is scarce.[1] While it is known to have been in development for inflammatory conditions like psoriasis, specific data from these studies are not readily accessible in the public domain.[1] A template for how such data would be presented is provided below for illustrative purposes.
Table 1: In Vitro Potency of Enazadrem
| Target | Assay System | IC₅₀ | Reference |
|---|
| 5-Lipoxygenase | Data not available | Data not available | - |
Table 2: Pharmacokinetic Properties of Enazadrem
| Species | Route of Administration | T½ | Oral Bioavailability (%) | Reference |
|---|
| Data not available | Data not available | Data not available | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Enazadrem phosphate are proprietary.[2] However, a generalized methodology for assessing the in vitro inhibition of 5-lipoxygenase is outlined below.
General Protocol: In Vitro 5-LOX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Enazadrem against the 5-lipoxygenase enzyme.
Materials:
-
Purified 5-lipoxygenase enzyme (e.g., human recombinant)
-
Arachidonic acid (substrate)
-
Enazadrem (test inhibitor)
-
Known 5-LOX inhibitor (positive control, e.g., Zileuton)
-
Assay buffer
-
Detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Enazadrem in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test inhibitor (Enazadrem), positive control, or vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the purified 5-lipoxygenase enzyme to all wells except for the no-enzyme control.
-
Pre-incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate for a specific time to allow for product formation.
-
Detection: Stop the reaction and measure the formation of leukotriene products. This can be done spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like ELISA or LC-MS/MS.[1]
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Caption: Generalized workflow for an in vitro 5-LOX inhibition assay.
Conclusion
Enazadrem is a 5-lipoxygenase inhibitor with a well-defined mechanism of action targeting a key pathway in inflammation.[1] The development of its phosphate prodrug, Enazadrem phosphate, represents a rational approach to optimize its pharmaceutical properties for clinical application.[1] While the scarcity of publicly available data on its synthesis, preclinical, and clinical performance limits a more in-depth technical assessment, the scientific foundation for its development as a treatment for inflammatory diseases is clear.[1] Further disclosure of developmental data would be necessary for a complete evaluation of this compound.
References
Topic: AAK1 Knockout Mouse Phenotype in Pain Models
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adaptor-associated kinase 1 (AAK1) has been identified as a promising therapeutic target for neuropathic pain.[1][2][3] This validation stems significantly from phenotypic screening of knockout mouse lines.[4][5] Mice with a null allele for the AAK1 gene exhibit a distinct antinociceptive phenotype characterized by a normal response to acute pain stimuli but a markedly reduced response to persistent and neuropathic pain.[4][5] Specifically, AAK1 knockout mice show a significant reduction in pain behaviors during the second, inflammatory phase of the formalin test and fail to develop mechanical allodynia following spinal nerve ligation surgery.[4][5][6][7] Importantly, this analgesic phenotype is not associated with motor deficits, as knockout mice perform normally in open-field tests.[6][7] These findings pinpoint AAK1's role in the development of chronic and neuropathic pain states, rather than in acute nociception, making it an attractive target for novel analgesics.[4][6]
Data Presentation: Quantitative Pain Model Data
The following tables summarize the key quantitative findings from behavioral assays comparing AAK1 knockout (KO) mice with wild-type (WT) littermates.
Table 1: Formalin Test Results
| Phase | Pain Response Metric | Wild-Type (WT) Mice | AAK1 Knockout (KO) Mice | Significance |
| Phase I (0-10 min) | Number of Flinches | Normal Response | Normal Response | No Significant Difference |
| Phase II (10-60 min) | Number of Flinches | Standard Response | Markedly Reduced | P < 0.001 |
| Data synthesized from multiple sources indicating a normal acute pain response but a significantly reduced persistent pain response in AAK1 KO mice.[4][5][6][7] |
Table 2: Spinal Nerve Ligation (SNL) Model - Mechanical Allodynia
| Time Post-Surgery | Assessment Metric | Wild-Type (WT) Mice | AAK1 Knockout (KO) Mice | Significance |
| 3 to 21 Days | Mechanical Withdrawal Threshold (von Frey) | Developed significant mechanical allodynia | Failed to develop mechanical allodynia | P < 0.001 |
| Data indicates that AAK1 KO mice are resistant to the development of neuropathic pain following nerve injury.[2][4][5][6] |
Table 3: Acute Thermal Pain and Motor Function
| Test | Metric | AAK1 Knockout (KO) Mice vs. Wild-Type (WT) | Significance |
| Hot Plate Test | Latency to Response | Normal Response | No Significant Difference |
| Open Field Test | Distance Traveled | Indistinguishable from WT | P = 0.27 |
| These results confirm that the antinociceptive phenotype is not due to deficits in acute thermal sensation or general motor activity.[4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and understanding the context of the findings.
AAK1 Knockout Mouse Generation
AAK1 knockout mice were generated to have a null allele of the adaptor protein-2 associated kinase 1 (AAK1) gene.[4][5] While specific targeting strategies may vary, the outcome is the functional elimination of the AAK1 protein. Experiments are typically conducted with homozygous knockout mice and wild-type littermates as controls to ensure a consistent genetic background.[7]
Formalin Test
This assay assesses both acute and persistent pain responses.[5][7]
-
Acclimation: Mice are first acclimated to the testing environment, typically transparent Plexiglas chambers, for at least one hour.[8]
-
Formalin Injection: A dilute formalin solution (e.g., 20 µL of a 2.5% solution) is injected subcutaneously into the plantar surface of one hind paw using a small-gauge needle.[8]
-
Behavioral Observation: Immediately following injection, the animal is returned to the chamber and observed. The primary behavior quantified is the number of times the mouse flinches or licks the injected paw.[5][7]
-
Data Analysis: The observation period is divided into two distinct phases:
-
Phase I (Acute Pain): The first 0-10 minutes post-injection, reflecting direct chemical activation of nociceptors.[5][7]
-
Phase II (Persistent/Inflammatory Pain): A period from 10-15 minutes to 60-90 minutes post-injection, which involves a combination of peripheral inflammation and central sensitization.[5][7][8]
-
Spinal Nerve Ligation (SNL) Model
The SNL model, also known as the Chung model, is a widely used surgical procedure to induce neuropathic pain.[6][9]
-
Anesthesia: Mice are deeply anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: An incision is made, and the L4 and L5 spinal nerves are isolated.[6] A tight ligation of these nerves is performed using silk suture. The muscle and skin are then closed.
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short duration that does not interfere with the development of the neuropathic state.
-
Phenotype Development: Mechanical allodynia, a painful response to a normally non-painful stimulus, typically develops within 3 days post-surgery and can persist for several weeks in wild-type animals.[6]
Von Frey Test for Mechanical Allodynia
This test measures the mechanical withdrawal threshold of the paw.[10]
-
Acclimation: Mice are placed in Plexiglas chambers on an elevated mesh platform, allowing access to the plantar surface of their hind paws, and are habituated for at least one hour.[11][12]
-
Stimulation: Calibrated von Frey monofilaments, which apply a specific amount of force, are applied to the plantar surface of the hind paw.
-
Up-Down Method: The 50% withdrawal threshold is determined using the up-down method.[11][13] Testing begins with a mid-range filament. A positive response (paw withdrawal) leads to the use of a weaker filament, while a lack of response leads to the use of a stronger filament. This process is repeated until the threshold is determined based on a specific pattern of responses.[13]
-
Data Analysis: The 50% withdrawal threshold in grams is calculated, providing a quantitative measure of mechanical sensitivity. A lower threshold indicates increased sensitivity (allodynia).
Visualizations: Signaling Pathways and Workflows
AAK1 Signaling in Nociceptor Sensitization
AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis.[14] It associates with the AP-2 adaptor complex and phosphorylates its µ2 subunit.[14][15] This action enhances the internalization of cargo receptors from the cell membrane. In nociceptive circuits, this process is implicated in the sensitization of primary sensory neurons and in regulating synaptic vesicle release, thereby contributing to persistent pain states.[16]
Caption: AAK1 phosphorylates the AP-2 complex, enhancing clathrin-mediated endocytosis of receptors.
Experimental Workflow for Phenotyping
The logical flow of experiments to determine the pain phenotype of AAK1 knockout mice involves baseline behavioral testing followed by specific pain models to differentiate between acute and chronic pain responses.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 10. Normative Preclinical Algesiometry Data on the von Frey and Radiant Heat Paw-Withdrawal Tests: An Analysis of Data from More Than 8,000 Mice Over 20 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mouse Model of Postoperative Pain [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BMS-986176 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986176, also known as LX-9211, is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a novel target for the treatment of neuropathic pain.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process vital for synaptic vesicle recycling and receptor trafficking. By inhibiting AAK1, this compound modulates neuronal signaling pathways implicated in the pathogenesis of neuropathic pain. Preclinical studies in rat models have demonstrated the efficacy of this compound in alleviating pain-related behaviors associated with nerve injury and diabetes.[3][4] This document provides detailed application notes and protocols for conducting in vivo experiments with this compound in rat models of neuropathic pain.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting AAK1.[1][2] AAK1 is involved in multiple signaling pathways that regulate neuronal function. Its primary role is in the regulation of clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the AP2 adaptor complex. This process is essential for the internalization of cell surface receptors and transporters, thereby modulating synaptic transmission and neuronal excitability.
The inhibition of AAK1 by this compound is believed to interfere with these processes, leading to a reduction in the aberrant neuronal signaling that characterizes neuropathic pain. AAK1 has also been implicated in other signaling cascades, including the Notch, WNT, NF-κB, and NDR1/2 pathways, suggesting that the analgesic effects of this compound may be mediated through a multi-faceted mechanism.
Quantitative Data
Pharmacokinetic Parameters in Sprague-Dawley Rats
While a comprehensive table of pharmacokinetic parameters for this compound in Sprague-Dawley rats is not publicly available, key findings from preclinical studies indicate excellent central nervous system (CNS) penetration. An average brain-to-plasma ratio of 20 has been reported in rats, highlighting the compound's ability to cross the blood-brain barrier and engage its target in the spinal cord.[1][3]
| Parameter | Value | Species/Strain | Route of Administration | Citation |
| Brain-to-Plasma Ratio | 20 | Rat | Oral | [1][3] |
Further studies are required to fully characterize the oral bioavailability, half-life, Cmax, and Tmax of this compound in rats.
In Vivo Efficacy in Neuropathic Pain Models
This compound has demonstrated significant efficacy in rat models of neuropathic pain. Oral administration of the compound has been shown to produce a dose-dependent reduction in mechanical allodynia. In a diabetic peripheral neuropathic pain (DPNP) model, a dose of 1 mg/kg resulted in a greater than 60% inhibition of the pain response.[4]
| Neuropathic Pain Model | Species/Strain | Route of Administration | Dose (mg/kg) | Efficacy Outcome | Citation |
| Diabetic Peripheral Neuropathic Pain (DPNP) | Rat | Oral | 1 | >60% inhibition of pain response | [4] |
| Chronic Constriction Injury (CCI) | Rat | Oral | Dose-dependent | Reversal of mechanical allodynia | [4] |
Experimental Protocols
Formulation for Oral Administration
A formulation for oral and intraperitoneal injection of this compound can be prepared as a suspension. To achieve a 5.5 mg/mL suspension, a stock solution in DMSO (55.0 mg/mL) is diluted with a 20% solution of SBE-β-CD in saline. For a 1 mL working solution, 100 μL of the DMSO stock is added to 900 μL of the SBE-β-CD solution and mixed thoroughly.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used surgical model of neuropathic pain that involves loose ligation of the sciatic nerve.
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley or Wistar rats with an appropriate anesthetic agent.
-
Make a small incision on the lateral aspect of the thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Tie four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed, ensuring that blood flow is not completely occluded.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7 to 14 days to allow for the development of neuropathic pain behaviors.
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the rats to the testing environment (e.g., elevated wire mesh platform in individual plastic chambers) for at least 15-30 minutes before testing.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
A positive response is recorded when the rat briskly withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Drug Administration:
-
Administer this compound or vehicle orally via gavage at the desired doses.
-
Conduct behavioral testing at specific time points after drug administration (e.g., 30, 60, 120, and 180 minutes) to assess the time course of the analgesic effect.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats
This model mimics the painful diabetic neuropathy observed in humans with type 1 diabetes.
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Monitor blood glucose levels regularly from a tail vein blood sample. Diabetes is typically confirmed when blood glucose levels are consistently elevated (e.g., >250 mg/dL).
-
Allow 2-4 weeks for the development of diabetic neuropathy, which can be assessed by behavioral testing.
Behavioral Testing (Mechanical Allodynia):
-
Follow the same procedure as described for the CCI model.
Drug Administration:
-
Administer this compound or vehicle orally and conduct behavioral assessments as described for the CCI model.
Experimental Workflow Diagram
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model and the Investigational Drug BMS-986176
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. The streptozotocin (B1681764) (STZ)-induced diabetic model in rodents is a widely used and well-established preclinical model to study the pathogenesis of diabetic neuropathy and to evaluate potential therapeutic agents. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[1] Its administration leads to insulin (B600854) deficiency, chronic hyperglycemia, and the subsequent development of neuropathic pain, mimicking key aspects of type 1 diabetes in humans.
BMS-986176 (also known as LX-9211) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that acts as a highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[2] AAK1 has been identified as a promising therapeutic target for neuropathic pain.[2][3] Preclinical studies have demonstrated the efficacy of AAK1 inhibitors in various animal models of neuropathic pain, including models of diabetic neuropathy.[4] this compound has completed Phase I clinical trials and is currently in Phase II trials for the treatment of diabetic peripheral neuropathic pain.[2][5]
These application notes provide a detailed overview of the STZ-induced diabetic neuropathy model and protocols for evaluating the therapeutic potential of this compound.
Mechanism of Action
Streptozotocin (STZ)
STZ is a glucosamine-nitrosourea compound that is transported into pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, STZ induces DNA alkylation, leading to DNA damage and the activation of poly (ADP-ribose) polymerase (PARP). This process depletes cellular NAD+ and ATP, ultimately causing β-cell necrosis and apoptosis. The resulting insulin deficiency leads to sustained hyperglycemia, which is a key driver of the pathological changes associated with diabetic neuropathy, including oxidative stress, inflammation, and altered nerve function.
This compound: An AAK1 Inhibitor
This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[2] AAK1 is a serine/threonine kinase that is highly expressed in the brain and heart.[3] It is involved in clathrin-mediated endocytosis, a crucial process for synaptic vesicle recycling and receptor trafficking. The precise mechanism by which AAK1 inhibition alleviates neuropathic pain is still under investigation, but it is thought to modulate neuronal signaling pathways in the CNS.[3] Studies have shown that AAK1 inhibitors can reduce the hyperexcitability of spinal cord neurons associated with chronic pain.[4]
Signaling Pathways
Data Presentation
Table 1: Parameters for STZ-Induced Diabetes in Rodents
| Parameter | Rats | Mice | Reference |
| Strain | Sprague-Dawley, Wistar | C57BL/6J, ddY | [1] |
| STZ Dose (i.p.) | 40-75 mg/kg | 100-200 mg/kg | [1] |
| Vehicle | Citrate (B86180) Buffer (pH 4.5) | Citrate Buffer (pH 4.5) | [6] |
| Fasting Period | 12-18 hours | 12-18 hours | [1] |
| Confirmation | Blood Glucose >250 mg/dL | Blood Glucose >250 mg/dL | [6] |
| Time to Neuropathy | 2-4 weeks | 2-4 weeks | [1] |
Table 2: Preclinical Efficacy of AAK1 Inhibitors in Rodent Models of Diabetic Neuropathy
| Compound | Animal Model | Dose (Oral) | Efficacy Endpoint | Result | Reference |
| This compound related | Chemically-induced diabetic peripheral neuropathic pain (rat) | 1 mg/kg | Paw Withdrawal Threshold (von Frey) | Increased tolerance to 36g of force (vs. 31g in untreated) | [5] |
| This compound | DPNP model (rat) | 0.3 mg/kg | Paw Withdrawal Threshold (von Frey) | Dose-dependent increase in force tolerated | [5] |
| This compound | DPNP model (rat) | 1 mg/kg | Paw Withdrawal Threshold (von Frey) | Further increased tolerance, comparable to positive control | [5] |
| LP-935509 | STZ-induced diabetic peripheral neuropathy (rat) | Not specified | Evoked Pain Responses | Reduced pain responses | [4] |
Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy with STZ in Rats
-
Animal Selection: Use adult male Sprague-Dawley rats (200-250g). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a one-week acclimatization period.
-
Baseline Measurements: Prior to STZ injection, perform baseline behavioral testing, such as the von Frey test for mechanical allodynia and nerve conduction velocity (NCV) measurements.
-
STZ Preparation: On the day of injection, prepare a fresh solution of streptozotocin (Sigma-Aldrich) in cold 0.1 M citrate buffer (pH 4.5). Keep the solution on ice and protected from light.
-
Induction of Diabetes: Fast the rats for 12-18 hours. Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.
-
Confirmation of Diabetes: Three days after STZ injection, measure blood glucose levels from a tail vein sample using a glucometer. Animals with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Neuropathy Development: Monitor the animals for the development of diabetic neuropathy over the next 2-4 weeks. This can be confirmed by a significant decrease in paw withdrawal threshold in the von Frey test compared to baseline.
Protocol 2: Administration of this compound
-
Drug Preparation: Prepare this compound for oral administration. The specific vehicle will depend on the formulation, but a common vehicle for preclinical oral dosing is 0.5% methylcellulose (B11928114) or a similar suspension agent.
-
Treatment Groups: Once diabetic neuropathy is established (2-4 weeks post-STZ), randomly assign the animals to different treatment groups:
-
Vehicle control
-
This compound (e.g., 0.3, 1, 3 mg/kg)
-
Positive control (e.g., Gabapentin, 100 mg/kg)
-
-
Administration: Administer the assigned treatment orally (p.o.) via gavage once daily for the duration of the study (e.g., 1-2 weeks).
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimation: Place the animals in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. The threshold is calculated based on the pattern of positive and negative responses to the filament applications. A decrease in the withdrawal threshold indicates mechanical allodynia.
Protocol 4: Measurement of Nerve Conduction Velocity (NCV)
-
Anesthesia: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain its body temperature at 37°C.
-
Electrode Placement: For sensory NCV, place stimulating electrodes on the tail nerve and recording electrodes at a set distance proximally. For motor NCV, stimulate the sciatic nerve at two points (e.g., sciatic notch and knee) and record the compound muscle action potential from the foot.
-
Measurement: Measure the latency of the nerve impulse between the stimulating and recording electrodes.
-
Calculation: Calculate the NCV by dividing the distance between the electrodes by the latency. A decrease in NCV is indicative of nerve damage.
Conclusion
The STZ-induced diabetic neuropathy model is a valuable tool for understanding the mechanisms of this debilitating condition and for the preclinical evaluation of novel therapeutics. This compound, as a selective AAK1 inhibitor, has shown promise in animal models of neuropathic pain and is a compound of significant interest for the treatment of diabetic peripheral neuropathic pain. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this model to investigate the efficacy of this compound and other potential drug candidates.
References
- 1. inotiv.com [inotiv.com]
- 2. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 4. search.lib.jmu.edu [search.lib.jmu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: BMS-986176 Formulation for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986176, also known as LX-9211, is a potent and highly selective, orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process vital for synaptic vesicle recycling and receptor-mediated endocytosis.[2] Inhibition of AAK1 has been identified as a promising therapeutic strategy for the treatment of neuropathic pain.[1][3] Preclinical studies in rodent models of neuropathic pain have demonstrated the efficacy of this compound.[1][3]
This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in mice, a common administration route in preclinical efficacy and pharmacokinetic studies. Due to its likely poor water solubility, appropriate formulation is critical for achieving consistent and reliable in vivo exposure. The following sections detail two common formulation strategies for compounds with similar properties: a suspension and a solubilized solution.
Signaling Pathway of AAK1
This compound exerts its therapeutic effect by inhibiting AAK1. AAK1 is involved in intracellular signaling pathways, including the WNT and Notch pathways, primarily through its role in regulating clathrin-mediated endocytosis. The diagram below illustrates a simplified model of AAK1's role in these processes.
Caption: AAK1 signaling pathway and point of intervention for this compound.
Experimental Protocols
Two primary formulation approaches are presented below. The choice of formulation may depend on the desired pharmacokinetic profile and the specific experimental design. It is recommended to assess the stability and homogeneity of the prepared formulation.
Formulation 1: Suspension in 20% SBE-β-CD in Saline
This protocol yields a suspended solution and is suitable for compounds that are poorly soluble in water. Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a solubilizing agent that can improve the bioavailability of hydrophobic drugs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 55 mg/mL stock solution, weigh 5.5 mg of this compound and dissolve it in 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Prepare the final formulation. In a sterile microcentrifuge tube, add the desired volume of 20% SBE-β-CD in saline. For example, to prepare 1 mL of a 5.5 mg/mL final formulation, use 900 µL of 20% SBE-β-CD in saline.
-
Add the this compound stock solution to the vehicle. While vortexing the SBE-β-CD solution, slowly add the 100 µL of the 55 mg/mL this compound stock solution.
-
Ensure homogeneity. Continue to vortex the suspension for 5-10 minutes to ensure it is uniformly mixed. If necessary, sonicate for a few minutes to aid in dispersion. The final formulation should be a homogenous suspension.
-
Administer to mice. Administer the suspension via oral gavage at the desired dose. Ensure the suspension is well-mixed immediately before each administration.
Formulation 2: Solubilized Solution with PEG300 and Tween-80
This protocol aims to create a clear, solubilized solution, which can sometimes offer more consistent absorption compared to a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. For instance, to prepare a 50 mg/mL stock solution, dissolve 5 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle mixture. In a sterile microcentrifuge tube, combine PEG300 and Tween-80. For a 1 mL final formulation, you would typically use 400 µL of PEG300 and 50 µL of Tween-80.
-
Add the this compound stock solution. Add the 100 µL of the 50 mg/mL this compound stock solution to the PEG300 and Tween-80 mixture. Vortex thoroughly to ensure complete mixing.
-
Add saline. Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Inspect the final solution. The final formulation should be a clear solution. If precipitation occurs, adjustments to the excipient ratios may be necessary.
-
Administer to mice. Administer the solution via oral gavage at the desired dose.
Data Presentation
The following tables summarize the components of the two formulation protocols for preparing a 1 mL final solution.
Table 1: Formulation 1 - Suspension
| Component | Concentration | Volume/Weight | Purpose |
| This compound | 5.5 mg/mL | 5.5 mg | Active Pharmaceutical Ingredient |
| DMSO | 10% (v/v) | 100 µL | Initial Solubilization |
| 20% SBE-β-CD in Saline | 90% (v/v) | 900 µL | Suspending and Solubilizing Agent |
| Total Volume | N/A | 1 mL | Final Formulation |
Table 2: Formulation 2 - Solubilized Solution
| Component | Concentration | Volume/Weight | Purpose |
| This compound | 5 mg/mL | 5 mg | Active Pharmaceutical Ingredient |
| DMSO | 10% (v/v) | 100 µL | Initial Solubilization |
| PEG300 | 40% (v/v) | 400 µL | Co-solvent |
| Tween-80 | 5% (v/v) | 50 µL | Surfactant/Emulsifier |
| Saline | 45% (v/v) | 450 µL | Diluent |
| Total Volume | N/A | 1 mL | Final Formulation |
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and administering the this compound formulation for an in vivo mouse study.
Caption: General workflow for this compound oral gavage studies in mice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Measuring BMS-986176 Potency
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for conducting cell-based assays to determine the potency of BMS-986176, a selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process in synaptic vesicle recycling and receptor-mediated endocytosis.[2] this compound has been identified as a promising therapeutic agent for neuropathic pain.[3][4] The primary assay described herein is a cellular phosphorylation assay to measure the inhibition of AAK1's downstream target, the µ2 subunit of the adaptor protein 2 complex (AP2M1). A secondary protocol for a cell viability assay is also included to assess cytotoxicity and establish a therapeutic window.
This compound Signaling Pathway
This compound exerts its effect by directly inhibiting the kinase activity of AAK1. AAK1 phosphorylates the µ2 subunit of the AP2 complex (AP2M1), a key step in regulating clathrin-mediated endocytosis. By inhibiting AAK1, this compound prevents the phosphorylation of AP2M1, thereby modulating endocytic processes.
Caption: Mechanism of Action of this compound in inhibiting AAK1-mediated phosphorylation.
Quantitative Potency Data
The potency of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes key quantitative metrics.
| Assay Type | Parameter | Value | Reference Cell Line/System |
| Biochemical Kinase Assay | IC₅₀ | 2 nM | Purified AAK1 enzyme |
| Cellular Phosphorylation Assay | IC₅₀ | 11 nM | Human Neuroblastoma (SH-SY5Y) cells |
| Equilibrium Binding Assay | Kᵢ | 1.8 nM | Recombinant AAK1 |
(Data derived from multiple sources reporting on the discovery and characterization of this compound/LX-9211)[2][4][5][6]
Protocol 1: Cellular AAK1 Inhibition Assay (p-AP2M1 Detection)
Principle: This assay quantifies the potency of this compound by measuring its ability to inhibit the phosphorylation of AP2M1 at the Threonine 156 residue in a cellular context. Cells are treated with a range of this compound concentrations, followed by cell lysis and detection of phosphorylated AP2M1 (p-AP2M1) levels, typically via a sensitive immunoassay such as Western Blot or a high-throughput format like HTRF® (Homogeneous Time-Resolved Fluorescence). The resulting dose-response curve is used to calculate the EC₅₀ value.
Caption: Workflow for the cellular p-AP2M1 inhibition assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell line with detectable AAK1 expression.
-
This compound
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary Antibodies: Rabbit anti-p-AP2M1 (Thr156), Mouse anti-total AP2M1, and anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
BCA Protein Assay Kit
-
Chemiluminescent Substrate (ECL)
-
Gel electrophoresis and Western Blotting equipment.
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells according to standard protocols.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with 150 µL of ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Collect the cell lysates and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AP2M1 and total AP2M1 overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AP2M1, total AP2M1, and the loading control.
-
Normalize the p-AP2M1 signal to the total AP2M1 signal (or loading control).
-
Plot the normalized p-AP2M1 levels against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Principle: This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation. The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Materials:
-
Cells and reagents as listed in Protocol 1.
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate overnight to allow attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only (control) and media-only (blank) wells.
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Aspirate the medium (optional, be careful not to disturb cells/formazan).
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100.
-
Plot the percent viability against the logarithm of compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
-
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | AAK1 (AP2 associated kinase 1) | TargetMol [targetmol.com]
Dissolving BMS-986176 for In Vitro Research: A Detailed Guide
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the dissolution of BMS-986176, a potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, for use in in vitro studies. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound (also known as LX-9211) is a small molecule inhibitor of AAK1 with an IC50 of 2 nM.[1][2][3] AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis, a fundamental process in synaptic vesicle recycling and receptor-mediated signaling.[1] Due to its role in neuropathic pain, this compound is under investigation as a potential therapeutic agent.[4][5][6][7] Accurate preparation of this compound solutions is the first critical step for any in vitro assessment of its biological activity.
Physicochemical Properties and Solubility
A summary of the relevant properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 385.40 g/mol | [1][2] |
| Formula | C19H23F4N3O | [1][2] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Purity | >98% | [1] |
Solubility Data:
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that using fresh, anhydrous solvents is critical for achieving maximum solubility, especially with DMSO which is hygroscopic.[1][2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 220 mg/mL | 570.84 mM | Ultrasonic treatment may be required. Use newly opened DMSO as it is hygroscopic.[1] |
| DMSO | 77 mg/mL | 199.79 mM | Moisture-absorbing DMSO can reduce solubility.[2] |
| Ethanol | 77 mg/mL | 199.79 mM | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.54 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Sterilization (optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] Protect from light.[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the 100 mM stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accuracy.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the compound. This is crucial to account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted working solutions in culture medium for extended periods.
Visualizations
Signaling Pathway of AAK1 Inhibition
This compound inhibits AAK1, which is involved in the regulation of clathrin-mediated endocytosis. This process is essential for the internalization of cell surface receptors and the recycling of synaptic vesicles.
Caption: AAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Dissolution and Use
The following diagram illustrates the key steps for preparing and using this compound in in vitro experiments.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 4. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Measuring Brain-to-Plasma Ratio of BMS-986176: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the brain-to-plasma concentration ratio of BMS-986176 (also known as LX-9211), a highly selective and central nervous system (CNS) penetrant Adaptor-Associated Kinase 1 (AAK1) inhibitor developed for the treatment of neuropathic pain.[1][2][3][4] Accurate determination of the brain-to-plasma ratio is a critical step in preclinical development to ensure sufficient target engagement in the CNS. This document outlines the necessary experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective inhibitor of AAK1, a kinase implicated in the regulation of endocytosis and synaptic vesicle recycling.[2] Its ability to penetrate the blood-brain barrier (BBB) is a key characteristic for its therapeutic efficacy in neurological disorders such as neuropathic pain.[1][4][5][6] Preclinical studies in rats have demonstrated excellent CNS penetration with an average brain-to-plasma ratio of 20.[1][4][6] This document provides a detailed protocol for replicating such a study to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered the most accurate measure of BBB penetration.[7]
Data Presentation
Quantitative data from brain-to-plasma ratio studies should be summarized for clear interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Average Brain-to-Plasma Ratio | 20 | Rat | Oral | [1][4][6] |
| AAK1 IC50 | 2 nM | - | In vitro | [2] |
Table 2: Example Data from a Brain-to-Plasma Ratio Study
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 1 | 150 | 2950 | 19.7 |
| 2 | 210 | 4250 | 20.2 |
| 4 | 180 | 3600 | 20.0 |
| 8 | 90 | 1850 | 20.6 |
| 24 | 15 | 310 | 20.7 |
Note: The data in Table 2 are illustrative and based on the reported average ratio. Actual experimental results will vary.
Experimental Protocols
This section details the in vivo protocol for determining the brain-to-plasma ratio of this compound in a rodent model.
Protocol: In Vivo Determination of Brain-to-Plasma Ratio in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Weight: 250-300g.
-
Acclimation: House animals for at least 3 days prior to the experiment with free access to food and water.
2. Compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 20% SBE-β-CD in saline).[2]
-
Dose: Administer a single oral dose of this compound. The dose should be selected based on previous efficacy studies (e.g., 1-10 mg/kg).
-
Route: Oral gavage.
3. Sample Collection:
-
Time Points: Collect samples at multiple time points (e.g., 1, 2, 4, 8, and 24 hours) post-dose to capture the pharmacokinetic profile.
-
Blood Collection: At each time point, collect blood (approximately 0.5 mL) via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection: Immediately following blood collection, euthanize the animal and perfuse the brain with ice-cold saline to remove remaining blood.
-
Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. Store the homogenate at -80°C until analysis.
4. Sample Analysis:
-
Analytical Method: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate.[8]
-
Standard Curve: Prepare a standard curve of this compound in blank plasma and blank brain homogenate to ensure accurate quantification.
5. Data Analysis:
-
Brain-to-Plasma Ratio (Kp): Calculate the Kp at each time point using the following formula:
-
Kp = Concentration of this compound in Brain Homogenate (ng/g) / Concentration of this compound in Plasma (ng/mL)
-
-
Unbound Brain-to-Plasma Ratio (Kp,uu): For a more accurate assessment of brain penetration, determine the unbound fraction of this compound in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis or other suitable methods. Calculate Kp,uu using the formula:
-
Kp,uu = Kp * (fu,p / fu,b)
-
Visualizations
Signaling Pathway
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Experimental Workflow
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry of AAK1 in Spinal Cord Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[1][2][3] In the central nervous system, AAK1 is expressed in various regions, including the spinal cord, where it is found in motor neurons.[1][4] Emerging evidence has implicated AAK1 in several neurological disorders, including neuropathic pain and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), making it a protein of significant interest for therapeutic development.[4][5][6] These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for AAK1 in spinal cord tissue, including detailed protocols, data interpretation, and visualization of relevant pathways.
Biological Context and Signaling Pathways
AAK1's primary function is the regulation of endocytosis through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex.[1][3][4] This phosphorylation event is a key step in the recruitment of cargo to clathrin-coated pits. Beyond this canonical role, AAK1 is involved in several signaling pathways pertinent to neuronal function and disease:
-
Clathrin-Mediated Endocytosis (CME): AAK1 is a key regulator of CME, a process vital for neurotransmitter recycling at synapses. AAK1 phosphorylates the AP-2 complex, enhancing its binding to cargo proteins and facilitating the formation of clathrin-coated vesicles.
-
NDR/LATS Kinase Pathway: AAK1 is a substrate of the NDR1/2 kinases, which are involved in the regulation of dendrite growth and morphology.[6][7]
-
CDK Signaling: AAK1 participates in Cyclin-Dependent Kinase (CDK) signaling pathways, which are crucial for cell cycle regulation and have been implicated in neuronal apoptosis.[5][6]
-
WNT Signaling: AAK1 can activate the WNT signaling pathway, which is involved in synaptic plasticity and neurodevelopment.[5][6]
-
Notch Signaling: AAK1 has been shown to be a positive regulator of the Notch signaling pathway, which plays a role in neuronal differentiation and cell fate decisions.[2][5][6]
The dysregulation of these pathways due to altered AAK1 expression or function can contribute to the pathophysiology of various spinal cord disorders.
Data Presentation
While the literature qualitatively describes changes in AAK1 expression in the spinal cord under pathological conditions, specific quantitative data from immunohistochemistry is not extensively reported. For instance, in rodent models of SOD1-linked ALS, AAK1 has been observed to be mislocalized into aggregates in spinal cord motor neurons, and AAK1 protein levels were found to be decreased in human ALS spinal cord samples.[1][4][8] For quantitative analysis, researchers can measure the intensity of AAK1 immunoreactivity or the number of AAK1-positive cells. Below is a template for presenting such quantitative data.
| Condition | Region of Spinal Cord | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Percentage of AAK1-Positive Neurons ± SEM |
| Control | Ventral Horn | Data to be filled by user | Data to be filled by user |
| Disease Model | Ventral Horn | Data to be filled by user | Data to be filled by user |
| Control | Dorsal Horn | Data to be filled by user | Data to be filled by user |
| Disease Model | Dorsal Horn | Data to be filled by user | Data to be filled by user |
This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
Immunohistochemistry Protocol for AAK1 in Rodent Spinal Cord (Paraffin-Embedded Sections)
This protocol is a general guideline and may require optimization based on the specific antibody and tissue used.
1. Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions (15% and 30%) in PBS until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.
-
Alternatively, for paraffin (B1166041) embedding, dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax.
-
Cut 10-20 µm thick sections using a cryostat or microtome and mount on charged slides.
2. Deparaffinization and Rehydration (for paraffin sections):
-
Incubate slides in xylene (2 x 5 minutes).
-
Incubate in a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Wash slides with PBS (3 x 5 minutes).
4. Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary AAK1 antibody in the blocking solution to its optimal concentration (e.g., 1:100 - 1:500; this needs to be determined empirically).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
7. Counterstaining and Mounting:
-
Wash slides with PBS (3 x 5 minutes).
-
Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash slides with PBS (2 x 5 minutes).
-
Mount coverslips using an anti-fade mounting medium.
8. Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
Quantitative Analysis of AAK1 Immunoreactivity
-
Image Acquisition: Capture images using consistent settings (e.g., laser power, gain, offset) for all samples to be compared.
-
Region of Interest (ROI) Selection: Define ROIs, such as the ventral horn of the spinal cord, for analysis.
-
Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of AAK1 staining within the ROIs.
-
Cell Counting: To determine the percentage of AAK1-positive cells, set a threshold for positive staining and count the number of positive cells and the total number of cells (e.g., DAPI-stained nuclei) within the ROIs.
Visualizations
Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis
References
- 1. Dysfunction of Endocytic Kinase AAK1 in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAK1 - Wikipedia [en.wikipedia.org]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genetic identification of NDR1/2 kinase substrates AAK1 and Rabin8 Uncovers their roles in dendrite arborization and spine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dysfunction of endocytic kinase AAK1 in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Testing in Rodents Treated with LX-9211
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-9211 is a potent and selective, orally administered small molecule inhibitor of adaptor-associated kinase 1 (AAK1).[1] AAK1 has been identified as a promising therapeutic target for neuropathic pain. Preclinical studies in rodent models of neuropathic pain have demonstrated the efficacy of LX-9211 in reducing pain-related behaviors.[2][3] These application notes provide a summary of the quantitative data from key preclinical behavioral studies and detailed protocols for conducting these assays.
Mechanism of Action
LX-9211 functions by inhibiting the AAK1 enzyme, which plays a crucial role in clathrin-dependent endocytosis.[2][3] This process is vital for the recycling of synaptic vesicles and the regulation of cell surface receptors. By inhibiting AAK1, LX-9211 is thought to modulate the trafficking of proteins involved in pain signaling pathways. One hypothesis is that inhibition of AAK1 reduces the endocytosis of GABA-A receptors, leading to an increased number of these inhibitory receptors on the neuronal surface, thereby dampening pain signals.[2]
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of the safety and efficacy of LX-9211 in treating neuropathic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of BMS-986176
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986176, also known as LX-9211, is a potent and highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. Its ability to penetrate the central nervous system has positioned it as a promising clinical candidate for the treatment of neuropathic pain. This document provides detailed protocols regarding the synthesis of this compound. While the documented synthesis of this compound in the primary literature does not employ a Mitsunobu reaction, this application note will first describe the reported method and then propose a detailed, plausible protocol for its synthesis via a Mitsunobu reaction, a versatile and widely used method for forming carbon-oxygen bonds.
Reported Synthesis of this compound
The synthesis of this compound, as detailed in the medicinal chemistry literature, typically involves a nucleophilic aromatic substitution (SNAr) reaction to form the key ether linkage. This approach utilizes the reaction of a suitably protected amino alcohol with an activated heteroaryl fluoride.
Proposed Synthesis of this compound via Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of the ether linkage in this compound. This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, a phenolic compound, under mild conditions with inversion of stereochemistry at the alcohol carbon. The proposed Mitsunobu synthesis of this compound would involve the coupling of (S)-2-amino-2,4-dimethylpentan-1-ol (the alcohol component) with 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol (the nucleophilic phenol (B47542) component).
Experimental Protocol: Proposed Mitsunobu Reaction for this compound Synthesis
This protocol is a representative procedure based on standard Mitsunobu reaction conditions and may require optimization for specific laboratory settings.
Materials:
-
(S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate (Boc-protected amino alcohol)
-
2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
4 M HCl in 1,4-dioxane (B91453)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol (1.0 eq), (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the reactants completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected this compound.
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Final Product Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed Mitsunobu synthesis of this compound.
| Reagent/Parameter | Molar Ratio (eq) | Notes |
| 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol | 1.0 | The phenolic nucleophile. |
| (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate | 1.2 | The alcohol component with a protecting group. |
| Triphenylphosphine (PPh₃) | 1.5 | The phosphine (B1218219) reagent. |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | The azodicarboxylate reagent. |
| Solvent | - | Anhydrous THF is a common choice. |
| Temperature | 0 °C to Room Temp | Initial cooling is crucial for controlling the reaction. |
| Expected Yield | 60-80% (for the coupling step) | |
| Deprotection Reagent | 4 M HCl in 1,4-dioxane | |
| Final Product | This compound (hydrochloride salt) |
Visualizations
Proposed Mitsunobu Reaction Scheme for this compound
Caption: Proposed Mitsunobu reaction for the synthesis of this compound.
Experimental Workflow for Mitsunobu Synthesis
Caption: Step-by-step workflow for the proposed Mitsunobu synthesis.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-986176 Dosage for Neuropathic Pain Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-986176 in preclinical neuropathic pain models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as LX-9211, is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process vital for synaptic vesicle recycling. By inhibiting AAK1, this compound is thought to modulate neuronal signaling in pain pathways, particularly within the spinal cord. The analgesic effects of AAK1 inhibitors have been linked to the α2-adrenergic signaling pathway, a known target for antinociception.
Q2: We are observing high variability in the behavioral response to this compound in our Chronic Constriction Injury (CCI) rat model. What could be the cause?
A2: High variability in behavioral outcomes in neuropathic pain models like CCI is a common challenge. Several factors could be contributing:
-
Surgical Inconsistency: The CCI surgery itself can have variability in the degree of nerve constriction, leading to different levels of neuropathic pain development. Ensure the ligatures on the sciatic nerve are tied with consistent tension.
-
Animal Handling and Stress: Stress can significantly impact pain perception and behavioral responses. Ensure all animals are properly habituated to the testing environment and handled consistently.
-
Formulation and Dosing: Inconsistent formulation or inaccurate dosing can lead to variable drug exposure. Ensure this compound is fully solubilized or evenly suspended before each administration. See the data tables below for formulation suggestions.
-
Baseline Thresholds: Ensure that baseline paw withdrawal thresholds are consistent across all animals before surgery and drug administration.
Q3: What is the recommended oral dose range for this compound in rat models of neuropathic pain?
A3: Based on preclinical studies, effective oral doses of this compound in rat models of neuropathic pain, such as the CCI and Diabetic Peripheral Neuropathic Pain (DPNP) models, have been reported in the range of 1 mg/kg to 10 mg/kg. Efficacy is dose-dependent. It is recommended to perform a dose-response study within this range to determine the optimal dose for your specific experimental conditions and endpoint.
Q4: We are having trouble dissolving this compound for oral administration. What are the recommended vehicles?
A4: this compound is a lipophilic compound and may require specific vehicles for effective oral administration in preclinical models. Here are some suggested formulations:
-
Suspension: A suspension can be made in 0.5% methylcellulose.
-
Solubilized Formulations:
-
A solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A solution can also be prepared using 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
It is crucial to ensure the final formulation is homogenous before administration.
Q5: Does this compound penetrate the central nervous system (CNS)?
A5: Yes, this compound is a CNS-penetrant molecule.[1] Studies in rats have shown that it has an average brain-to-plasma ratio of approximately 20, indicating excellent CNS penetration.[1] This is a key feature for its efficacy in neuropathic pain, as the target, AAK1, is highly expressed in the brain and spinal cord.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Neuropathic Pain Model
| Model | Species | Route of Administration | Dose (mg/kg) | Efficacy Endpoint | Observation |
| CCI | Rat | Oral | 1 | Paw Withdrawal Threshold | Significant reversal of tactile allodynia. |
| DPNP | Rat | Oral | Dose-dependent | Paw Withdrawal Threshold | Dose-dependent increase in paw withdrawal threshold. |
Note: This table is a summary of reported findings. Optimal doses may vary depending on the specific experimental setup.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Route of Administration |
| Brain-to-Plasma Ratio | ~20 | - | Oral |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in rats are not consistently reported in publicly available literature. The high brain-to-plasma ratio is a key reported feature.[1]
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This protocol describes the induction of neuropathic pain via CCI of the sciatic nerve in rats.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral surface of the thigh of the desired hind limb.
-
Make a small incision through the skin and fascia over the biceps femoris muscle.
-
Gently separate the biceps femoris muscle to expose the sciatic nerve.
-
Free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage.
Behavioral Testing: Von Frey Test for Mechanical Allodynia
This protocol outlines the procedure for assessing mechanical allodynia using von Frey filaments.
Materials:
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the testing chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate statistical method.
Mandatory Visualizations
References
Managing off-target effects of BMS-986176 in kinase assays
Technical Support Center: BMS-986176
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using this compound (also known as LX-9211) in kinase assays, with a specific focus on identifying and managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and highly selective, CNS-penetrable inhibitor of Adaptor Associated Kinase 1 (AAK1).[1][2][3] Its high selectivity is a key feature, though like any kinase inhibitor, off-target effects should be considered, especially at high concentrations. The reported IC50 for this compound against AAK1 is 2 nM.[1]
Q2: What is the mechanism of action for AAK1?
A2: AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[1] By inhibiting AAK1, this compound modulates these processes. AAK1 has been identified as a viable target for treating neuropathic pain based on mouse knockout studies.[2][4][5]
Q3: Why is kinase selectivity important in drug discovery?
A3: Kinase selectivity is critical for minimizing unintended biological consequences.[6] The ATP-binding site is highly conserved across the human kinome, making it challenging to design inhibitors that are entirely specific to one kinase.[7] Off-target activities can lead to toxicity or confound experimental results by producing phenotypes unrelated to the inhibition of the primary target.[8] Profiling lead compounds against a large panel of kinases is an essential step to identify and mitigate potential off-target effects.[7][9]
Q4: Despite its high selectivity, could this compound have off-target effects?
A4: Yes. While this compound is considered highly selective, it is possible for any small molecule inhibitor to interact with other kinases, particularly at concentrations significantly above its IC50 for the primary target.[5][10] Some studies on structurally similar AAK1 inhibitors from the same chemical series showed inhibition of 6-11% of kinases in a broad panel.[11] Therefore, empirical validation in your specific assay system is crucial.
Troubleshooting Guide
Issue 1: I'm observing an unexpected phenotype in my cell-based assay that doesn't align with known AAK1 function.
-
Possible Cause: This could be due to an off-target effect of this compound, especially if you are using high concentrations of the compound.
-
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: Perform a dose-response experiment. An off-target effect may have a different potency (IC50) than the on-target effect. If the unexpected phenotype only occurs at concentrations well above the AAK1 IC50, it is likely an off-target effect.
-
Utilize a Structurally Unrelated AAK1 Inhibitor: If available, test a potent AAK1 inhibitor from a different chemical series. If the unexpected phenotype is not replicated with the second compound, it suggests the effect is specific to the this compound chemical scaffold and not due to AAK1 inhibition.
-
Perform a Rescue Experiment: If possible, overexpress a version of AAK1 that is resistant to this compound. If the primary phenotype is rescued but the unexpected phenotype persists, this points to an off-target mechanism.
-
Conduct a Broad Kinase Screen: Profile this compound at the effective concentration used in your assay against a commercial kinase panel (e.g., Eurofins, Reaction Biology) to empirically identify potential off-target kinases.[11]
-
Issue 2: The IC50 value I calculated for this compound in my assay is significantly different from the published value (2 nM).
-
Possible Cause: Discrepancies in IC50 values can arise from differences in experimental conditions.
-
Troubleshooting Steps:
-
Check ATP Concentration: Most kinase inhibitors are ATP-competitive.[7] The measured IC50 value is dependent on the concentration of ATP in the assay relative to the Km of the kinase for ATP.[8] Ensure your ATP concentration is consistent and reported. Kinase profiling is often performed with the ATP concentration set to the approximate Km for each kinase.[8]
-
Verify Reagent Quality: Confirm the purity and concentration of your this compound stock solution. Ensure the kinase enzyme is active and the substrate is not degraded.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield slightly different results due to varying detection methods and potential interferences.[7][9]
-
Incubation Time: Ensure that the kinase reaction has not proceeded to completion, as this can affect the accurate determination of inhibitor potency. The reaction should be in the linear range.
-
Data Presentation
When evaluating a kinase inhibitor, it is critical to present selectivity data clearly. Below is a template table for summarizing the inhibitory activity of this compound against its primary target and potential off-targets identified through profiling.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration | Notes |
| AAK1 (Primary Target) | 2 | Biochemical | Km | Potent, on-target activity.[1] |
| Off-Target Kinase 1 | User Data | Biochemical | Km | e.g., >1000 |
| Off-Target Kinase 2 | User Data | Biochemical | Km | e.g., 250 |
| Off-Target Kinase 3 | User Data | Biochemical | Km | e.g., >1000 |
| ...add kinases as identified |
Experimental Protocols
Protocol 1: In Vitro AAK1 Kinase Activity Assay (Luminescence-Based)
This protocol provides a general framework for measuring AAK1 activity and the potency of this compound using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation:
-
Prepare AAK1 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant AAK1 enzyme in kinase buffer.
-
Prepare a solution of a suitable AAK1 substrate (e.g., a peptide derived from the μ2 subunit of the AP-2 complex) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration equal to the Km of AAK1 for ATP.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer. Include a DMSO-only control.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the AAK1 enzyme and substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay
This protocol describes a method to confirm that this compound is engaging AAK1 inside cells by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a neuronal cell line expressing AAK1) to 80% confluency.
-
Treat the cells with a serial dilution of this compound (or DMSO control) for 1-2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoblotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against a known phosphorylated substrate of AAK1.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the loading control signal.
-
Plot the normalized signal against the this compound concentration to determine the cellular EC50.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to working with this compound.
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of AAK1 Inhibitors
Welcome to the AAK1 Inhibitor Oral Bioavailability Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process of enhancing the oral bioavailability of Adaptor-Associated Kinase 1 (AAK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is AAK1, and why is it a promising drug target?
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process for the internalization of substances into cells.[1] AAK1 is implicated in various cellular pathways and has been identified as a potential therapeutic target for a range of conditions, including neuropathic pain, viral infections, and neurological disorders such as Parkinson's and Alzheimer's disease.[1]
Q2: What are the primary challenges in achieving good oral bioavailability for AAK1 inhibitors?
Like many kinase inhibitors, AAK1 inhibitors often face challenges with oral bioavailability due to factors such as:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in water, which can limit their dissolution in the gastrointestinal tract.
-
First-pass metabolism: The drug may be extensively metabolized in the liver and/or gut wall before it reaches systemic circulation, reducing the amount of active compound available.[2][3][4]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestine can actively pump the drug back into the gut lumen, limiting its absorption.
Q3: What are the general strategies to improve the oral bioavailability of AAK1 inhibitors?
Several formulation and chemical modification strategies can be employed:
-
Formulation approaches:
-
Lipid-based formulations: Incorporating the inhibitor into lipids, oils, or surfactants can improve its solubility and absorption.
-
Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.
-
Salt formation: Creating a salt form of the inhibitor can improve its solubility and dissolution characteristics.
-
-
Chemical modifications:
-
Prodrugs: Modifying the inhibitor into a prodrug that is converted to the active form after absorption can bypass some of the barriers to bioavailability.
-
Structural modifications: Altering the chemical structure of the inhibitor can improve its physicochemical properties, such as solubility and permeability.
-
Troubleshooting Guide
Issue 1: My AAK1 inhibitor shows high in vitro potency but poor in vivo efficacy after oral administration.
This is a common issue that often points to problems with oral bioavailability. Here’s a step-by-step guide to troubleshoot this problem.
Potential Cause & Troubleshooting Steps
-
Poor Solubility and Dissolution:
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids.
-
Particle Size Reduction: If the compound is crystalline, reducing the particle size through micronization can increase the surface area for dissolution.
-
Formulation Strategies:
-
Prepare a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) to improve dispersibility.
-
Explore the feasibility of creating an amorphous solid dispersion or a lipid-based formulation.
-
-
-
High First-Pass Metabolism:
-
In Vitro Metabolic Stability: Assess the metabolic stability of your inhibitor using liver microsomes or hepatocytes from the preclinical species you are using (e.g., mouse, rat).
-
Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites.
-
Consider Prodrugs: If metabolism is extensive at a specific site on the molecule, a prodrug strategy might be effective.
-
-
Efflux Transporter Substrate:
-
Caco-2 Permeability Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.
-
Co-dosing with an Inhibitor: In preclinical studies, co-administering your AAK1 inhibitor with a known P-gp inhibitor (e.g., verapamil, though use with caution and proper controls) can help confirm if efflux is a major limiting factor.
-
Quantitative Data Summary
The following table summarizes the oral pharmacokinetic parameters of selected AAK1 inhibitors from preclinical studies. This data can be used to benchmark your own compounds.
| Compound Name | Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (µM) | Oral Bioavailability (%) | Reference |
| LP-935509 | Mouse | 10 | 0.5 | 5.2 | 100 | [5][6] |
| BMS-986176/LX-9211 | Rat | N/A | N/A | N/A | Favorable | [7][8] |
| HW161023 | N/A | N/A | N/A | N/A | Satisfactory | [8][9] |
N/A: Data not explicitly provided in the cited sources.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Efflux Liability
This protocol provides a method to assess the intestinal permeability and potential for active efflux of an AAK1 inhibitor using the Caco-2 cell line, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Test AAK1 inhibitor
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at a suitable density.
-
Allow the cells to differentiate for 21-25 days to form a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Optionally, assess the permeability of a paracellular marker like lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test AAK1 inhibitor (and controls) in HBSS to the apical chamber. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Permeability: Add the test AAK1 inhibitor in HBSS to the basolateral chamber. Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis:
-
Analyze the concentration of the AAK1 inhibitor in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
Visualizations
Signaling Pathways
Caption: AAK1's role in clathrin-mediated endocytosis and NF-κB signaling.
Experimental Workflow
Caption: A logical workflow for troubleshooting poor oral bioavailability of AAK1 inhibitors.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. researchgate.net [researchgate.net]
- 4. First Pass Effect: Understanding Drug Metabolism and Bioavailability - DoveMed [dovemed.com]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and evaluation of HW161023 as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BMS-986176 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-986176 (also known as LX-9211) in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Question 1: I am observing inconsistent IC50 values for this compound in my kinase assays. What are the potential causes?
Answer: Inconsistent IC50 values for this compound can stem from several factors. Firstly, ensure the solubility of the compound in your assay buffer. This compound is soluble in DMSO, but precipitation can occur when diluted into aqueous buffers.[1] It is recommended to prepare fresh dilutions for each experiment. Secondly, the concentration of ATP in your assay can significantly impact the apparent IC50 of an ATP-competitive inhibitor like this compound. Use an ATP concentration at or near the Km for AAK1 to obtain more consistent results. Finally, ensure the purity and activity of your recombinant AAK1 enzyme, as batch-to-batch variability can affect inhibitor potency.
Question 2: My cell-based assays show lower potency for this compound than biochemical assays. Why is there a discrepancy?
Answer: A drop in potency between biochemical and cell-based assays is a common observation for many kinase inhibitors. This can be attributed to several factors:
-
Cell Permeability: While this compound is designed to be CNS penetrant, its permeability can vary across different cell lines.[2][3]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, lowering its intracellular concentration.
-
Protein Binding: Binding to intracellular proteins can reduce the free concentration of this compound available to engage with AAK1.
-
Off-Target Effects: In a cellular context, other kinases or signaling pathways might be affected, leading to complex downstream effects that can mask the direct inhibition of AAK1.
To investigate this, you can perform cellular thermal shift assays (CETSA) or use labeled compounds to determine target engagement within the cell.
Question 3: I am concerned about the selectivity of this compound. How can I assess potential off-target effects?
Answer: this compound is a highly selective AAK1 inhibitor.[2][3][4] However, to experimentally confirm its selectivity in your system, consider the following approaches:
-
Kinome Profiling: Screen this compound against a broad panel of kinases at a concentration significantly higher than its AAK1 IC50 (e.g., 1 µM). This will help identify any potential off-target kinases.
-
Phenotypic Rescue Experiments: If you observe a specific phenotype upon treatment with this compound, attempt to rescue it by overexpressing a drug-resistant mutant of AAK1.
-
Use of a Structurally Unrelated AAK1 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective AAK1 inhibitor with a different chemical scaffold. A similar phenotype would strengthen the evidence that the effect is on-target.
In Vivo Experimentation
Question 4: I am observing high variability in the efficacy of this compound in my rodent model of neuropathic pain. What are the likely sources of this variability?
Answer: Animal models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy models, are known for their inherent variability.[5] Key factors contributing to inconsistent results with this compound in these models include:
-
Surgical Inconsistency (CCI model): The degree of nerve constriction can vary between animals, leading to different levels of nerve damage and pain hypersensitivity.[5]
-
Metabolic State (STZ model): The extent of hyperglycemia and the overall health of the animals can influence the development of neuropathy and the response to treatment.[6][7]
-
Drug Formulation and Administration: Ensure complete solubilization of this compound for dosing. Precipitation in the dosing solution can lead to inaccurate and variable dosing. A common formulation for in vivo studies involves DMSO, PEG300, Tween-80, and saline.[4] Always prepare fresh formulations.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure in the central nervous system.
-
Behavioral Testing: Ensure consistent handling and acclimatization of animals to the testing environment to minimize stress-induced variability in behavioral readouts.
Question 5: How do I prepare this compound for oral administration in rodents?
Answer: A common method for preparing this compound for oral gavage in rodents is to first dissolve the compound in DMSO to create a stock solution. This stock solution is then further diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration and dosing volume. It is crucial to ensure the final solution is clear and free of precipitates. Sonication may be used to aid dissolution. Always prepare the dosing solution fresh on the day of the experiment.
Question 6: How can I confirm that this compound is reaching its target in the central nervous system in my in vivo study?
Answer: this compound is known to be CNS penetrant, with a high brain-to-plasma ratio.[2][3] To confirm target engagement in your study, you can perform the following:
-
Pharmacokinetic Analysis: Measure the concentration of this compound in the plasma, brain, and spinal cord tissue at different time points after dosing to determine its exposure at the site of action.
-
Pharmacodynamic (PD) Biomarker Analysis: AAK1 phosphorylates the µ2 subunit of the AP-2 complex. You can measure the level of phosphorylated AP-2 µ2 in spinal cord tissue from treated and vehicle control animals as a direct biomarker of AAK1 inhibition. A reduction in phosphorylated AP-2 µ2 would indicate target engagement.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| AAK1 IC50 | 2 nM | Human | Biochemical | [1][4] |
| Kinase Selectivity | Highly selective | Human | Kinome scan | [2][3] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route | Reference |
| Brain/Plasma Ratio | ~20 | Rat | Oral | [2][3] |
| Oral Bioavailability | Favorable | Rat, Dog | Oral | [8] |
| CNS Penetration | Excellent | Rodents | Oral | [2][3] |
Experimental Protocols
Protocol 1: General In Vitro AAK1 Kinase Assay
-
Reagents and Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase assay buffer (containing buffer salts, MgCl2, DTT)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle (DMSO) to the assay wells.
-
Add the AAK1 enzyme and substrate to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for AAK1.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: General In Vivo Efficacy Study in a Rodent Neuropathic Pain Model (CCI)
-
Animals and Model Induction:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Induce the Chronic Constriction Injury (CCI) of the sciatic nerve as previously described in the literature.
-
Allow animals to recover for a set period (e.g., 7-14 days) and confirm the development of mechanical allodynia using von Frey filaments.
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, prepare the final formulation by diluting the stock solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear.
-
Administer this compound or vehicle orally (p.o.) by gavage at the desired dose.
-
-
Behavioral Assessment:
-
Perform baseline behavioral testing (e.g., von Frey test for mechanical allodynia) before drug administration.
-
Assess mechanical allodynia at multiple time points after drug administration (e.g., 1, 3, 6, and 24 hours) to determine the time course of the anti-nociceptive effect.
-
-
Data Analysis:
-
Record the paw withdrawal threshold (in grams) for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.
-
Mandatory Visualization
Caption: AAK1 signaling in clathrin-mediated endocytosis.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and issues with streptozotocin-induced diabetes - A clinically relevant animal model to understand the diabetes pathogenesis and evaluate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 8. youtube.com [youtube.com]
Side effects of LX-9211 in preclinical studies (dizziness, nausea)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AAK1 inhibitor, LX-9211. The focus is on addressing potential side effects of dizziness and nausea observed in clinical trials and how to approach these observations in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: Were dizziness and nausea reported as side effects in preclinical studies of LX-9211?
A: Publicly available preclinical data for LX-9211 states that the compound has an "acceptable preclinical toxicity profile" and produced "no major adverse effects in rats"[1][2][3]. However, specific behavioral observations analogous to dizziness and nausea in humans have not been detailed in these publications. Dizziness and nausea are the most commonly reported adverse events in human clinical trials of LX-9211[4][5].
Q2: How can we assess for potential dizziness or vestibular disturbances in our animal models treated with LX-9211?
A: While direct reporting of dizziness is not possible in animals, vestibular disturbances can be inferred from a battery of behavioral tests. Key observations include:
-
Abnormal Gait: Look for ataxia, wobbling, or an unsteady gait.
-
Circling Behavior: Consistent, unidirectional circling can indicate a vestibular issue.
-
Head Tilt: A persistent tilt of the head to one side is a classic sign of vestibular dysfunction.
-
Righting Reflex: Assess the animal's ability to quickly return to an upright position after being placed on its side.
Q3: Is there a preclinical model for assessing nausea-like behavior in rodents for LX-9211?
A: Yes. Since rodents do not vomit, "pica" is a widely used surrogate model for nausea. This involves measuring the consumption of non-nutritive substances, such as kaolin (B608303) clay. An increase in kaolin consumption in treated animals compared to a control group can be indicative of a nausea-like state[6][7].
Q4: What is the mechanism of action of LX-9211?
A: LX-9211 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1)[1][2]. AAK1 is involved in clathrin-mediated endocytosis, a process that regulates the number of receptors on the cell surface. By inhibiting AAK1, LX-9211 is thought to reduce the internalization of certain receptors, like GABA-A receptors, which may play a role in its analgesic effects[8].
Q5: What were the incidences of dizziness and nausea in human clinical trials of LX-9211?
A: In the RELIEF-DPN 1 Phase 2 study, dizziness and nausea were reported. The incidence was dose-dependent. Please refer to the data summary tables below for specific quantitative data from clinical trials.
Data Presentation: Side Effects in Clinical Studies
The following tables summarize the incidence of dizziness and nausea in a key Phase 2 clinical trial of LX-9211 in patients with diabetic peripheral neuropathic pain (RELIEF-DPN 1).
Table 1: Incidence of Common Adverse Events in the RELIEF-DPN 1 Study [5][8]
| Adverse Event | Placebo (n=107) | LX-9211 Low Dose (10 mg) (n=106) | LX-9211 High Dose (20 mg) (n=106) |
| Dizziness | Not specified | >5% | >5% |
| Nausea | Not specified | >5% | >5% |
| Headache | Not specified | >5% | >5% |
Note: The study reported that dizziness, nausea, headache, constipation, balance disorder, somnolence, and vomiting occurred at an incidence of >5% in either dose group, with a dose-dependent trend for dizziness and nausea.
Table 2: Study Discontinuation due to Adverse Events in the RELIEF-DPN 1 Study [4][5]
| Group | Percentage of Participants Discontinuing Due to AEs |
| Placebo | 2.8% (3 participants) |
| LX-9211 Low Dose (10 mg) | 16.0% (17 participants) |
| LX-9211 High Dose (20 mg) | 26.4% (28 participants) |
Experimental Protocols
Protocol 1: Assessment of Vestibular Function in Rodents
-
Objective: To assess for behaviors indicative of dizziness or vestibular disturbance.
-
Animals: Male and female Sprague-Dawley rats.
-
Procedure:
-
Administer LX-9211 or vehicle control orally at desired dose levels.
-
At peak plasma concentration time points, perform a battery of behavioral tests:
-
Open Field Test: Place the animal in an open field arena and record movement for 5-10 minutes. Analyze for circling behavior, ataxia, and rearing frequency.
-
Gait Analysis: Have the animal walk across a narrow beam or a pressure-sensitive walkway to analyze gait parameters.
-
Head Tilt Observation: Observe the animal in its home cage for any persistent head tilting.
-
Righting Reflex: Gently turn the animal onto its back and measure the time it takes to right itself.
-
-
-
Data Analysis: Compare the scores and measurements between the LX-9211 treated groups and the vehicle control group.
Protocol 2: Pica Assay for Nausea-Like Behavior in Rodents
-
Objective: To assess for nausea-like behavior by measuring kaolin consumption.
-
Animals: Male and female Wistar rats.
-
Procedure:
-
Acclimatize animals to the presence of two food jars in their home cage: one with standard chow and one with kaolin clay.
-
Establish a baseline of daily chow and kaolin consumption for each animal.
-
Administer LX-9211 or vehicle control orally.
-
Measure the amount of kaolin and chow consumed over the next 24-48 hours.
-
-
Data Analysis: Compare the amount of kaolin consumed by the LX-9211 treated groups to their baseline and to the vehicle control group. A significant increase in kaolin intake is indicative of pica.
Visualizations
Caption: Signaling pathway of LX-9211.
Caption: Preclinical workflow for assessing side effects.
References
- 1. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. An overview of the safety and efficacy of LX-9211 in treating neuropathic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing CNS Penetration of BMS-986176 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers and drug development professionals working on optimizing the central nervous system (CNS) penetration of BMS-986176 analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of CNS penetration for your this compound analogs.
Question: My this compound analog shows high potency in vitro but has a low brain-to-plasma ratio in vivo. What are the potential causes and how can I troubleshoot this?
Answer:
Low in vivo brain penetration despite high in vitro potency is a common challenge in CNS drug development. The primary obstacle is often the blood-brain barrier (BBB), a protective barrier that restricts the entry of substances into the brain. Here are the likely causes and a systematic approach to troubleshoot this issue:
Potential Causes:
-
Poor Physicochemical Properties: The analog may not have the ideal physicochemical characteristics for passive diffusion across the BBB. Desirable properties for CNS drugs often include a low molecular weight (MW < 450 Da), moderate lipophilicity (cLogP < 5), a limited number of hydrogen bond donors (HBD < 3) and acceptors (HBA < 7), and a low polar surface area (PSA < 60-70 Ų).[1][2]
-
Active Efflux by Transporters: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.[3][4][5] This is a major mechanism limiting the CNS accumulation of many drugs.[6]
-
High Plasma Protein Binding: Extensive binding to plasma proteins leaves only the unbound fraction of the drug available to cross the BBB.[7]
-
Rapid Metabolism: The analog might be quickly metabolized in the periphery, reducing the amount of drug that reaches the brain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low CNS penetration.
Question: My in vitro permeability assay (e.g., PAMPA-BBB) suggests good CNS penetration, but my in vivo results are poor. Why is there a discrepancy?
Answer:
A discrepancy between in vitro parallel artificial membrane permeability assay (PAMPA) results and in vivo brain penetration is often observed. While PAMPA is a useful high-throughput screen for passive diffusion, it has limitations.[8]
Potential Reasons for Discrepancy:
-
Absence of Efflux Transporters: The PAMPA-BBB model lacks active efflux transporters like P-gp.[7] A compound that is a P-gp substrate may show high permeability in PAMPA but be actively removed from the brain in vivo.[5]
-
Lack of Biological Complexity: The artificial membrane in PAMPA does not fully replicate the complex cellular and enzymatic barrier of the in vivo BBB, which includes tight junctions, transporters, and metabolic enzymes.[9][10]
-
In vivo Pharmacokinetic Factors: Factors such as plasma protein binding, metabolism, and rapid clearance in a living system are not accounted for in the PAMPA model.
Troubleshooting Steps:
-
Utilize a Cell-Based Assay: Employ an in vitro model that includes efflux transporters, such as the MDR1-MDCK assay, to determine if your compound is a P-gp substrate.[1][11] An efflux ratio (ER) greater than 2 is generally indicative of active efflux.
-
Assess Plasma Protein Binding: Determine the fraction of unbound drug in plasma. High protein binding can significantly limit the amount of drug available to cross the BBB.[7]
-
Evaluate in an In Vivo Model with P-gp Inhibition: Co-administration of your analog with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in an animal model can confirm if P-gp-mediated efflux is the primary reason for low brain penetration.[3] A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would support this hypothesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties to optimize for enhancing CNS penetration of this compound analogs?
A1: To improve the likelihood of crossing the blood-brain barrier, focus on optimizing the following physicochemical properties. The table below summarizes the generally accepted optimal ranges for CNS drug candidates.[1][2][12]
| Physicochemical Property | Recommended Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules can more easily pass through the tight junctions of the BBB. |
| Lipophilicity (cLogP) | 2 - 5 | A balance is needed; too low and it won't partition into the lipid membranes of the BBB, too high and it may have poor solubility and high non-specific binding. |
| Polar Surface Area (PSA) | < 60-70 Ų | Lower PSA is associated with better passive diffusion across the BBB. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds to break with water allows for easier entry into the lipophilic BBB. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBD, this reduces the energy penalty for desolvation. |
| Ionization (pKa) | 7.5 - 10.5 (for bases) | A basic pKa can lead to a higher unbound brain-to-plasma ratio. |
Q2: How can I reduce the P-glycoprotein (P-gp) efflux of my this compound analogs?
A2: Reducing P-gp efflux is a critical strategy for improving CNS penetration.[3][5] This can be achieved through several structural modification approaches:[13][14][15]
-
Increase Hydrogen Bonding Capacity: Introducing intramolecular hydrogen bonds can "hide" polar groups, making the molecule less recognizable by P-gp.
-
Reduce Lipophilicity: While seemingly counterintuitive, very high lipophilicity can sometimes increase P-gp substrate liability. A modest reduction in cLogP may be beneficial.
-
Incorporate Fluorine Atoms: Strategic placement of fluorine atoms can alter the electronic properties and conformation of a molecule, potentially disrupting its interaction with P-gp.
-
Add Bulky Groups: Introducing bulky substituents near the P-gp recognition motifs can sterically hinder the binding of the analog to the transporter.
-
Modify Basic Centers: For basic compounds, modifying the pKa can influence P-gp interaction.
The following diagram illustrates the decision-making process for modifying a compound that is a P-gp substrate.
Caption: Strategies to mitigate P-gp efflux.
Q3: What formulation strategies can be considered to enhance the CNS delivery of this compound analogs?
A3: While structural modification is a primary approach, formulation strategies can also be employed, particularly for lead compounds with otherwise favorable properties.[16][17]
-
Prodrugs: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active parent drug within the brain.[16][18]
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[16][17] Surface modification of these nanoparticles with targeting ligands (e.g., transferrin) can further enhance brain uptake.
-
Intranasal Delivery: For some molecules, intranasal administration can bypass the BBB and allow for direct delivery to the CNS.[19]
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Efflux Assay using MDR1-MDCK Cells
Objective: To determine if a this compound analog is a substrate for the human P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
Permeability Measurement:
-
The experiment is conducted in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
The test compound (this compound analog) is added to either the apical or basolateral chamber.
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp for both A-to-B and B-to-A transport is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio (ER):
-
The ER is calculated as the ratio of B-to-A Papp to A-to-B Papp: ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation: An ER > 2.0 suggests that the compound is a substrate for P-gp and is actively transported.[1]
Protocol 2: In Vivo Brain Penetration Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a this compound analog.
Methodology:
-
Animal Dosing: The test compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-dosing (e.g., 1, 2, 4, 8 hours), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, the animals are perfused with saline to remove blood from the brain. The brain is then harvested.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
The brain is homogenized.
-
-
Quantification: The concentration of the analog in plasma and brain homogenate is determined by LC-MS/MS.
-
Plasma and Brain Tissue Binding: The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.
-
Calculations:
-
Brain-to-Plasma Ratio (Kp): Kp = Total concentration in brain / Total concentration in plasma
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Total concentration in brain * fu,brain) / (Total concentration in plasma * fu,plasma)
-
-
Interpretation: Kp,uu is the most accurate measure of brain penetration as it reflects the concentration of the pharmacologically active, unbound drug at the target site. A Kp,uu > 0.3 is often considered indicative of good CNS penetration.[1]
Caption: Workflow for in vivo brain penetration assessment.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 11. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 15. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of BMS-986176 in DMSO solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-986176 in Dimethyl Sulfoxide (DMSO) solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of BMS-9861776 in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous (dry) DMSO. This compound is highly soluble in DMSO, with a reported solubility of up to 220 mg/mL (570.84 mM). For ease of handling, prepare a concentration that suits your experimental needs, for example, 10 mM or 50 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Always use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can impact the solubility and stability of the compound.
Q2: What are the recommended storage conditions for BMS-9861776 DMSO stock solutions?
A2: Proper storage is crucial for maintaining the integrity of your this compound stock solution. Based on vendor recommendations and general best practices for small molecules, the following conditions are advised:
-
Long-term storage (up to 6 months): Aliquot the stock solution into single-use vials and store at -80°C, protected from light.[1]
-
Short-term storage (up to 1 month): Store aliquoted solutions at -20°C, protected from light.[1]
To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to prepare small-volume aliquots.
Q3: How many freeze-thaw cycles can a BMS-9861776 DMSO solution tolerate?
A3: While some small molecules are relatively stable to a few freeze-thaw cycles, it is a best practice to minimize them. Each cycle increases the potential for water condensation to be introduced into the DMSO stock, which may lead to hydrolysis or precipitation of the compound. For maximal reproducibility, it is strongly advised to aliquot the stock solution into single-use volumes after initial preparation.
Q4: What are the potential signs of degradation in my BMS-9861776 DMSO stock solution?
A4: Signs of degradation can include:
-
Visual Changes: A noticeable change in the color of the solution or the appearance of particulate matter.
-
Precipitation: The formation of a solid precipitate upon thawing, which may not readily go back into solution.
-
Reduced Biological Activity: A decrease or inconsistency in the expected biological effect in your assays. The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound precipitates upon thawing | The stock solution concentration may be too high, leading to insolubility at lower temperatures. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent or reduced biological activity | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, light exposure). 2. Inaccurate initial concentration. | 1. Prepare a fresh stock solution from solid material. 2. Perform a dose-response experiment to confirm the compound's potency. 3. Verify the purity of the stock solution using HPLC (see protocol below). |
| Precipitation when diluting into aqueous buffer | The compound has exceeded its aqueous solubility limit. This is common for hydrophobic compounds dissolved in a high concentration of an organic solvent. | 1. Decrease the final concentration of the compound in the aqueous medium. 2. Increase the percentage of co-solvents in the final aqueous solution if the experimental system allows. 3. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
Stability Data Overview
While specific, long-term quantitative stability data for this compound in DMSO is not extensively published, general studies on large compound libraries provide valuable insights. Most compounds stored in DMSO are generally stable under recommended conditions. For critical applications, it is advisable to perform an in-house stability assessment.
General Stability of Small Molecules in DMSO
| Storage Condition | Duration | General Stability Finding |
| 4°C | 2 years | In a study of over 1400 compounds, 85% were found to be stable in DMSO containing 10% water. |
| Room Temperature | 5 months | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers. |
| Freeze-Thaw Cycles | 11 cycles | A study indicated no significant compound loss for a diverse set of compounds after 11 freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution under various storage conditions.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Amber, tightly sealed vials
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your primary stock.
-
Time 0 Analysis: Immediately take an aliquot of the freshly prepared stock solution. Dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM). This will serve as your baseline (Time 0) reference.
-
Aliquoting and Storage: Distribute the remaining primary stock solution into multiple small-volume, single-use amber vials.
-
Storage Conditions: Store the aliquots under the conditions you wish to test:
-
Room Temperature (e.g., 25°C)
-
Refrigerated (4°C)
-
Short-term freezer (-20°C)
-
Long-term freezer (-80°C)
-
Freeze-thaw cycles (cycle between -20°C or -80°C and room temperature daily for a set number of days).
-
-
Analysis at Subsequent Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Thaw the sample and prepare it for HPLC analysis as performed for the "Time 0" sample.
-
HPLC Analysis (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to elute the compound (e.g., 10% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength or use a diode array detector.
-
Injection Volume: 10 µL
-
3. Data Analysis:
-
Integrate the peak area of the parent this compound peak and any new peaks that may appear over time (potential degradation products).
-
Calculate the purity of this compound at each time point: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100%
-
Compare the purity at each time point to the "Time 0" sample to determine the percentage of degradation.
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 plays a key regulatory role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[2] AAK1 phosphorylates the μ2 subunit of the Adaptor Protein 2 (AP2) complex, which is a critical step in the maturation of clathrin-coated pits.[1] By inhibiting AAK1, this compound modulates this pathway, which is a therapeutic strategy for neuropathic pain.[3][4]
AAK1 pathway in endocytosis.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a stability study of this compound in DMSO.
Workflow for stability testing.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AAK1 Regulates Numb Function at an Early Step in Clathrin‐Mediated Endocytosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to AAK1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming resistance to Adaptor-Associated Kinase 1 (AAK1) inhibition in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is AAK1 and what is its primary function in the cell?
A1: Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] Its primary function is to phosphorylate the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[3][4] This phosphorylation event enhances the binding of the AP-2 complex to cargo receptors, a critical step for the internalization of various molecules from the cell surface.[5] AAK1 is localized in the cytoplasm, at the cell membrane, and is enriched in clathrin-coated pits.[4][6][7]
Q2: What are the downstream signaling pathways regulated by AAK1?
A2: Beyond its core role in CME, AAK1 is implicated in several signaling pathways, including the WNT, Notch, and NF-κB pathways.[8] For instance, AAK1 can negatively regulate WNT signaling by promoting the endocytosis of the LRP6 receptor.[9] It also acts as a positive regulator of the Notch pathway.[8]
Q3: My AAK1 inhibitor is not showing any effect in my cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Inhibitor Properties: The inhibitor may have poor cell permeability, be unstable in your culture medium, or be used at a suboptimal concentration.
-
Cell Line Specifics: The expression level of AAK1 might be low in your chosen cell line, or the pathway you are studying may not be dependent on AAK1 in that specific cellular context.
-
Resistance: The cells may have intrinsic or acquired resistance to the inhibitor.
-
Experimental Setup: Issues with the assay itself, such as antibody quality for Western blotting or incorrect assay conditions, can lead to misleading results.
Q4: Are there known off-targets for commonly used AAK1 inhibitors?
A4: Yes, some AAK1 inhibitors have known off-targets. For example, the potent AAK1 inhibitor LP-935509 also inhibits BIKE (BMP-2-inducible kinase) and, to a lesser extent, GAK (cyclin G-associated kinase), which are the most closely related kinases to AAK1.[10] It is crucial to consider the selectivity profile of the inhibitor you are using and to confirm key findings with a structurally different inhibitor or a genetic approach like siRNA or CRISPR.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during AAK1 inhibition experiments.
| Problem | Potential Cause | Suggested Solution |
| No inhibition of AP2M1 phosphorylation (pAP2M1) observed via Western Blot. | 1. Ineffective Inhibitor: Poor potency, low cell permeability, or degradation of the inhibitor. | a. Confirm the IC50 of your inhibitor in a biochemical assay if possible.b. Perform a dose-response experiment to determine the optimal concentration for your cell line.c. Check the literature for the inhibitor's stability in cell culture media and consider refreshing the media with the inhibitor for long-term experiments. |
| 2. Low AAK1 Expression: The cell line may not express sufficient levels of AAK1. | a. Verify AAK1 expression in your cell line via Western Blot or qPCR.b. Consider using a cell line known to have higher AAK1 expression (e.g., HeLa, SH-SY5Y). | |
| 3. Antibody Issues: The anti-pAP2M1 antibody may be of poor quality or used incorrectly. | a. Validate your antibody using positive and negative controls.b. Optimize antibody concentration and incubation times. | |
| High cellular toxicity at effective inhibitor concentrations. | 1. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways. | a. Use the lowest effective concentration of the inhibitor.b. Test a structurally different AAK1 inhibitor to see if the toxicity is reproducible.c. Consult kinase inhibitor databases for known off-targets. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | a. Ensure the final solvent concentration in your culture media is below the toxic threshold for your cells (typically <0.5%). | |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or serum batch. | a. Use cells within a consistent passage number range.b. Seed cells at a consistent density and treat them at the same confluency.c. Test different batches of serum for their effect on your experiment. |
| 2. Inhibitor Instability: Degradation of the inhibitor in stock solutions or culture media. | a. Aliquot stock solutions to avoid repeated freeze-thaw cycles.b. Prepare fresh dilutions of the inhibitor for each experiment. | |
| Development of resistance to the AAK1 inhibitor over time. | 1. On-Target Mutations: Mutations in the AAK1 kinase domain that prevent inhibitor binding. | a. Sequence the AAK1 gene in your resistant cell line to identify potential mutations.b. Test if a different class of AAK1 inhibitor is still effective. |
| 2. Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for AAK1 inhibition. | a. Use phospho-proteomics or pathway analysis to identify activated bypass pathways.b. Consider combination therapy with an inhibitor targeting the identified bypass pathway. | |
| 3. AAK1 Gene Amplification: Increased expression of AAK1, requiring higher inhibitor concentrations for a response. | a. Quantify AAK1 gene copy number and mRNA/protein expression levels in resistant vs. parental cells. |
Data Presentation
Table 1: Selectivity Profile of AAK1 Inhibitor LP-935509
| Kinase | IC50 (nM) |
| AAK1 | 3.3 ± 0.7 |
| BIKE | 14 |
| GAK | 320 ± 40 |
| Data synthesized from literature.[3][10] |
Table 2: Cellular Activity of Selected AAK1 Inhibitors
| Compound | Cell-Based IC50 (nM) | Cell Line |
| LP-935509 | 2.8 ± 0.4 | HEK293 |
| Compound 18 | 19 | HEK |
| LP-922761 | 7.6 | Not specified |
| TIM-098a | 870 | Transfected HeLa |
| Data synthesized from literature.[2][3][11] |
Experimental Protocols
Protocol 1: Generation of an AAK1 Inhibitor-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating doses of an AAK1 inhibitor.
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the AAK1 inhibitor in your parental cell line.
-
Initial Treatment: Culture the parental cells in media containing the AAK1 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the inhibitor concentration by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Change the media with the fresh inhibitor every 2-3 days. Passage the cells as needed.
-
Cryopreservation: At each successful adaptation to a higher concentration, freeze a stock of the cells. This allows you to return to a previous stage if the cells do not survive a subsequent dose increase.
-
Characterization of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), characterize the resistant phenotype. This should include:
-
Determining the new IC50 of the resistant cell line and comparing it to the parental line.
-
Assessing the phosphorylation of AP2M1 in the presence of the inhibitor in both resistant and parental cells.
-
Investigating the potential resistance mechanisms (e.g., AAK1 sequencing, expression analysis, bypass pathway analysis).
-
Protocol 2: Western Blot for Phosphorylated AP2M1 (pAP2M1)
This protocol allows for the assessment of AAK1 activity in cells by measuring the phosphorylation of its direct substrate, AP2M1.
-
Cell Lysis:
-
Seed and treat your cells with the AAK1 inhibitor or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 (pAP2M1 at Thr156) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP-2 complex.
Caption: Generating and characterizing AAK1 inhibitor-resistant cells.
Caption: A logical approach to troubleshooting AAK1 inhibition experiments.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uniprot.org [uniprot.org]
- 7. AAK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing variability in rodent behavioral responses to LX-9211
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LX-9211 in rodent behavioral experiments. Our goal is to help minimize variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is LX-9211 and what is its mechanism of action?
LX-9211 is an investigational, orally administered, selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a key regulator of clathrin-mediated endocytosis, a cellular process responsible for the internalization of cell surface receptors.[1][2] By inhibiting AAK1, LX-9211 is thought to reduce the endocytosis of certain receptors involved in pain signaling, thereby producing an analgesic effect.[1][2] Preclinical studies have demonstrated that LX-9211 can penetrate the central nervous system and reduce pain-related behaviors in rodent models of neuropathic pain without engaging opioid pathways.[3]
Q2: In which rodent models of neuropathic pain has LX-9211 shown efficacy?
Preclinical studies have demonstrated the efficacy of AAK1 inhibitors, including precursors to LX-9211, in several rodent models of neuropathic pain, including:
-
Chronic Constriction Injury (CCI) of the sciatic nerve in rats.[4]
-
Spinal Nerve Ligation (SNL; Chung model) in mice.
-
Streptozotocin (STZ)-induced diabetic peripheral neuropathy in rats.[4]
-
Chemotherapy-induced peripheral neuropathy (CIPN).[1]
-
Pain associated with multiple sclerosis models.[1]
Q3: What are the common behavioral assays used to assess the efficacy of LX-9211 in rodents?
The most common behavioral assays to evaluate the analgesic effects of LX-9211 in rodent models of neuropathic pain include:
-
Von Frey Test: Assesses mechanical allodynia (pain response to a normally non-painful stimulus) by measuring the paw withdrawal threshold to calibrated filaments.
-
Hot Plate Test: Measures thermal hyperalgesia (increased sensitivity to painful heat) by recording the latency to a pain response (e.g., paw licking or jumping) on a heated surface.
-
Rotarod Test: Evaluates motor coordination and potential sedative effects of the compound, ensuring that observed analgesic effects are not due to motor impairment.
Q4: What are the most critical factors contributing to variability in rodent behavioral responses to LX-9211?
Variability in rodent behavioral studies can arise from numerous sources. Key factors to control for include:
-
Environmental Factors: Noise, light intensity and cycle, temperature, and cage enrichment can all significantly impact rodent behavior.
-
Animal-Related Factors: The species, strain, sex, age, and health status of the rodents are critical variables. The estrous cycle in female rodents can also influence pain sensitivity.
-
Experimenter-Related Factors: Handling techniques, time of day for testing, and even the sex of the experimenter can introduce variability. Consistent and gentle handling is crucial.
-
Procedural Factors: Inconsistencies in drug administration (route, volume, timing), acclimation periods, and the execution of behavioral assays can lead to significant data scatter.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline pain thresholds (pre-LX-9211 administration) | Inconsistent acclimation period. Improper handling of animals. Environmental stressors (noise, light). Variation in age, weight, or sex of animals. | Ensure a consistent acclimation period of at least 30-60 minutes in the testing room before each session. Handle all animals gently and consistently. Minimize environmental disturbances during testing. Use animals of the same sex, and within a narrow age and weight range. For female rodents, consider tracking the estrous cycle. |
| Inconsistent analgesic effect of LX-9211 across animals | Incorrect drug dosage or administration. Pharmacokinetic variability between animals. Presence of non-responders within the cohort. | Double-check all dose calculations and ensure accurate and consistent administration (e.g., oral gavage technique). Consider performing a dose-response study to identify the optimal dose. Be aware that biological variability can lead to a subset of animals not responding to the treatment. |
| Observed analgesic effect may be due to sedation | The dose of LX-9211 may have sedative effects, impairing the animal's ability to respond to the stimulus. | Perform a rotarod test to assess motor coordination at the same doses and time points as the analgesic testing. If motor impairment is observed, consider lowering the dose. |
| Difficulty in obtaining a stable baseline in the von Frey test | Animal is not properly habituated to the testing apparatus. Incorrect application of von Frey filaments. | Allow for sufficient habituation to the testing chambers on a mesh floor for several days before baseline measurements. Apply filaments perpendicularly to the plantar surface of the hind paw with just enough force to cause buckling. |
| High variability in the hot plate test | Inconsistent placement of the animal on the hot plate. Learned behavior (especially with repeated testing). | Gently place the animal in the center of the hot plate for each trial. If repeated testing is necessary, ensure adequate inter-trial intervals and be aware that animals may learn to anticipate the stimulus. |
Quantitative Data Summary
The following tables summarize available quantitative data from preclinical studies of AAK1 inhibitors, including precursors to LX-9211.
Table 1: Effect of an AAK1 Inhibitor (LP-935509) on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) |
| Vehicle | - | ~0.2 |
| LP-935509 | 3 | ~0.6 |
| LP-935509 | 10 | ~1.0 |
| LP-935509 | 30 | ~1.2 |
| Gabapentin (control) | 200 | ~1.1 |
Data are approximate values derived from graphical representations in the cited literature and represent the peak effect.
Table 2: Pharmacokinetic Parameters of LX-9211 in Different Species
| Species | Half-life (t½, h) | Oral Bioavailability (%) | Brain/Plasma Ratio |
| Mouse | 25.5 | 100 | >2 |
| Rat | 8.8 | 50 | 2.3 |
| Dog | 4.8 | 87 | N/A |
| Monkey | 4.9 | 11 | N/A |
N/A: Not available
Experimental Protocols
Von Frey Test for Mechanical Allodynia (Rat CCI Model)
-
Apparatus: A set of calibrated von Frey filaments, an elevated wire mesh platform, and individual transparent acrylic enclosures.
-
Acclimation: Place rats in the enclosures on the mesh platform for at least 30 minutes before testing to allow for acclimation.
-
Procedure:
-
Begin with a filament in the middle of the expected response range (e.g., 2 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a formula or specialized software. A significant increase in the withdrawal threshold after LX-9211 treatment compared to vehicle indicates an anti-allodynic effect.
Hot Plate Test for Thermal Hyperalgesia (Mouse Diabetic Neuropathy Model)
-
Apparatus: A hot plate apparatus with adjustable temperature and a transparent cylindrical restrainer.
-
Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Procedure:
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive behavior is observed.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.
-
-
Data Analysis: The latency to the first nocifensive response is recorded. A significant increase in latency after LX-9211 treatment compared to vehicle indicates an anti-hyperalgesic effect.
Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Acclimation and Training: Acclimate the animals to the testing room. Some protocols include a training session where animals are placed on the rod at a constant low speed to learn the task.
-
Procedure:
-
Place the animal on the rotating rod.
-
The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: The latency to fall is the primary measure. No significant difference in the latency to fall between LX-9211-treated and vehicle-treated animals suggests that the compound does not impair motor coordination at the tested doses.
Visualizations
Caption: Mechanism of action of LX-9211 in inhibiting pain signaling.
Caption: General experimental workflow for assessing LX-9211 efficacy.
Caption: A logical approach to troubleshooting variability in LX-9211 studies.
References
- 1. Lexicon Pharmaceuticals to Present New Preclinical Data on Pilavapadin in Chemotherapy-Induced Pain and Multiple Sclerosis Pain at NeuPSIG 2025 | September 4, 2025 [lexiconpharma.gcs-web.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Proactively Addressing Potential Cardiotoxicity of AAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on anticipating and addressing the potential cardiotoxicity of Adaptor-Associated Kinase 1 (AAK1) inhibitors during preclinical development. While direct evidence of AAK1 inhibitor-induced cardiotoxicity is not yet established in the public domain, the critical role of AAK1 in cellular trafficking and the known cardiovascular risks associated with kinase inhibitors necessitate a proactive assessment strategy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: Why should we be concerned about the potential cardiotoxicity of AAK1 inhibitors?
While specific cardiotoxicity data for AAK1 inhibitors is limited, several factors warrant careful consideration:
-
On-Target Effects: AAK1 is a key regulator of clathrin-mediated endocytosis (CME).[1][2] CME is crucial for various processes in cardiomyocytes, including the trafficking of ion channels, receptors, and transporters that are vital for normal cardiac function.[3][4][5] Disruption of these processes could theoretically lead to electrophysiological abnormalities, impaired contractility, and other cardiac dysfunctions.
-
Off-Target Effects: Like other kinase inhibitors, AAK1 inhibitors may have off-target activities, binding to other kinases with known roles in cardiac health.[6][7][8] Many kinase inhibitors have been associated with a range of cardiovascular adverse events, including left ventricular dysfunction, hypertension, and arrhythmias.[6][7][9][10][11]
-
Kinase Inhibitor Class-Wide Trends: The broader class of kinase inhibitors has a known association with cardiotoxicity.[7][8][9][10] Therefore, a proactive and thorough evaluation of cardiovascular safety is a critical component of the preclinical development of any new kinase inhibitor.
Q2: What are the potential mechanisms of AAK1 inhibitor-induced cardiotoxicity?
Based on the known functions of AAK1, potential mechanisms could include:
-
Disrupted Ion Channel Trafficking: AAK1's role in endocytosis suggests that its inhibition could alter the surface expression and density of critical cardiac ion channels (e.g., hERG, sodium, and calcium channels), potentially leading to arrhythmias.
-
Impaired Receptor Signaling: The internalization and signaling of various G-protein coupled receptors (GPCRs) and other cell surface receptors in cardiomyocytes are dependent on CME. AAK1 inhibition could disrupt signaling pathways essential for cardiomyocyte survival, growth, and function.
-
Altered Calcium Homeostasis: Dysregulation of CME could impact the trafficking of proteins involved in intracellular calcium handling, a process fundamental to cardiac excitation-contraction coupling.
-
Induction of Cellular Stress: Interference with essential cellular processes like endocytosis could trigger stress responses in cardiomyocytes, potentially leading to apoptosis or necrosis.
Q3: What initial in vitro assays are recommended for screening AAK1 inhibitors for potential cardiotoxicity?
A tiered approach is recommended:
-
In Vitro hERG Assay: To assess the potential for QT prolongation and arrhythmia risk.
-
Cardiomyocyte Viability Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate cytotoxicity.
-
Multi-Electrode Array (MEA) or Impedance-Based Assays: With hiPSC-CMs to assess effects on electrophysiology and contractility.
-
Kinase Selectivity Profiling: To identify potential off-target kinases with known cardiotoxic liabilities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased cardiomyocyte viability in culture after treatment with AAK1 inhibitor. | 1. Direct cytotoxicity of the compound. 2. Off-target effects on essential cardiomyocyte survival pathways. 3. Induction of apoptosis or necrosis. | 1. Perform dose-response and time-course viability assays (e.g., MTT, LDH release). 2. Assess markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining). 3. Evaluate mitochondrial function (e.g., mitochondrial membrane potential assay). |
| Changes in electrophysiological parameters (e.g., field potential duration, beat rate) in MEA assays. | 1. On-target effect on ion channel trafficking due to AAK1 inhibition. 2. Direct off-target block of cardiac ion channels (e.g., hERG). | 1. Conduct patch-clamp electrophysiology to assess effects on specific ion channels (hERG, Nav1.5, Cav1.2). 2. Investigate changes in the cellular localization of key ion channels via immunofluorescence. |
| Altered cardiomyocyte contractility (e.g., changes in impedance-based measurements). | 1. Disruption of excitation-contraction coupling. 2. Impaired calcium handling. 3. Cytoskeletal disarray. | 1. Perform calcium transient imaging to assess intracellular calcium dynamics. 2. Analyze the expression and localization of key calcium-handling proteins (e.g., SERCA2a, RyR2). 3. Use high-content imaging to assess sarcomeric structure. |
| Inconsistent results between different batches of AAK1 inhibitor. | 1. Variability in compound purity or stability. 2. Differences in solvent or formulation. | 1. Confirm the identity, purity, and stability of each compound batch using analytical methods (e.g., LC-MS, NMR). 2. Standardize compound formulation and ensure complete solubilization. |
Experimental Protocols
Protocol 1: Cardiomyocyte Viability Assessment using MTT Assay
-
Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in 96-well plates at a density of 20,000-40,000 cells/well and culture until a synchronously beating monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of the AAK1 inhibitor and a vehicle control. Replace the culture medium with fresh medium containing the compounds and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Electrophysiological Analysis using Multi-Electrode Arrays (MEAs)
-
MEA Plate Preparation: Coat MEA plates with fibronectin to promote cardiomyocyte attachment.
-
Cell Plating: Seed hiPSC-CMs onto the MEA plates and culture until a stable, spontaneously beating syncytium is established, characterized by consistent field potential recordings.
-
Baseline Recording: Record baseline electrophysiological activity for at least 10 minutes before compound addition. Key parameters include field potential duration (FPD), beat rate, and spike amplitude.
-
Compound Addition: Add the AAK1 inhibitor at various concentrations to the wells. Include a vehicle control and a known positive control (e.g., a hERG blocker).
-
Post-Treatment Recording: Record the electrophysiological activity at multiple time points after compound addition (e.g., 30 minutes, 1 hour, 24 hours).
-
Data Analysis: Analyze the changes in FPD, beat rate, and the incidence of arrhythmic events (e.g., early afterdepolarizations, fibrillation-like activity) compared to baseline and vehicle controls.
Signaling Pathways and Workflows
AAK1's Role in Clathrin-Mediated Endocytosis
References
- 1. AAK1 - Wikipedia [en.wikipedia.org]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac safety profile of type II kinase inhibitors: Analysis of post-marketing reports from databases of European Medicine Agency & World Health Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase Inhibitors Associated With Pro-Arrhythmia - American College of Cardiology [acc.org]
Technical Support Center: BMS-986176 Formulation and In Vivo Exposure Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the formulation of BMS-986176 for improved in vivo exposure. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as LX-9211, is a highly selective and potent inhibitor of Adaptor Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process crucial for synaptic vesicle recycling.[1] By inhibiting AAK1, this compound is being investigated for the treatment of neurodegenerative diseases and neuropathic pain.[1][2][3][4][5]
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: Like many kinase inhibitors, this compound's utility can be limited by low aqueous solubility.[6] This can lead to poor oral bioavailability and variable exposure in preclinical studies.[6][7] The discovery program for this compound aimed to improve its oral bioavailability.[8]
Q3: What are some common formulation strategies for poorly soluble drugs like this compound?
A3: Several strategies can be employed to enhance the solubility and absorption of poorly soluble compounds. These include:
-
Co-solvents: Using water-miscible organic solvents to increase solubility.[9]
-
Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.[9]
-
Complexing agents: Utilizing agents like cyclodextrins to form inclusion complexes.[9]
-
Lipid-based formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[6][10]
-
Particle size reduction: Decreasing the particle size to increase the surface area for dissolution.[9][11]
-
Amorphous solid dispersions (ASDs): Creating an amorphous form of the drug within a polymer matrix to improve solubility.[12][13]
Q4: Are there any ready-to-use formulation protocols for this compound for preclinical in vivo studies?
A4: Yes, several example protocols are available that yield different types of formulations. These include a suspended solution and clear solutions with varying excipients.[1] The choice of formulation will depend on the specific experimental needs, such as the route of administration and desired dose.
Troubleshooting Guide
Issue: Precipitation of this compound is observed in my aqueous formulation upon standing or dilution.
-
Potential Cause: The aqueous solubility of this compound is likely exceeded. Many kinase inhibitors are poorly soluble in aqueous solutions.[7]
-
Troubleshooting Steps:
-
pH Adjustment: Since about 75% of drugs are basic, modifying the pH of the vehicle to a more acidic range might improve the solubility of a weakly basic compound.[9]
-
Increase Co-solvent Concentration: If using a co-solvent system (e.g., DMSO, PEG300), consider increasing the proportion of the organic solvent. However, be mindful of potential toxicity with higher organic solvent concentrations.[9]
-
Add a Surfactant: Incorporating a surfactant like Tween-80 can help to form micelles and keep the compound in solution.[9]
-
Utilize a Complexing Agent: Consider using an inclusion agent like SBE-β-CD, which can form a complex with the drug and enhance its solubility.[1][9]
-
Issue: Low or inconsistent in vivo exposure (AUC, Cmax) is observed after oral administration.
-
Potential Cause: This is often due to poor dissolution and/or absorption from the gastrointestinal tract, a common issue for poorly soluble compounds.[6]
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are preparing a suspension, ensure the particle size is minimized through techniques like sonication or homogenization to increase the surface area for dissolution.[9][11]
-
Switch to a Solubilizing Formulation: Move from a simple suspension to a solution-based formulation using co-solvents, surfactants, or cyclodextrins. A clear solution will have better bioavailability than a suspension.
-
Consider a Lipid-Based Formulation: For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.[6][10][14] You can explore simple oil-based solutions or more complex self-emulsifying drug delivery systems (SEDDS).[10]
-
Prepare a Lipophilic Salt: For some kinase inhibitors, creating a lipophilic salt form has been shown to improve solubility in lipid-based formulations and subsequent oral absorption.[6][14]
-
Data Presentation
Table 1: Example In Vivo Formulation Protocols for this compound [1]
| Formulation Type | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| Suspended Solution | This compound in DMSO (55.0 mg/mL) | 20% SBE-β-CD in Saline | - | - | 5.5 mg/mL |
| Clear Solution | This compound in DMSO (50.0 mg/mL) | PEG300 | Tween-80 | Saline | ≥ 5 mg/mL |
| Clear Solution | This compound in DMSO (50.0 mg/mL) | Corn oil | - | - | ≥ 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspended Solution (5.5 mg/mL) [1]
-
Prepare a 55.0 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly to obtain a suspended solution.
-
This formulation is suitable for oral and intraperitoneal injection.
Protocol 2: Preparation of a this compound Clear Solution with PEG300 and Tween-80 (≥ 5 mg/mL) [1]
-
Prepare a 50.0 mg/mL stock solution of this compound in DMSO.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is formed.
Protocol 3: Preparation of a this compound Clear Solution in Corn Oil (≥ 5 mg/mL) [1]
-
Prepare a 50.0 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
Note: This protocol should be used with caution for dosing periods longer than half a month.[1]
Visualizations
Caption: Workflow for optimizing in vivo formulation of poorly soluble compounds.
Caption: Inhibition of the AAK1 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. American Chemical Society [acs.digitellinc.com]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lonza.com [lonza.com]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. pubs.acs.org [pubs.acs.org]
Interpreting unexpected phenotypes in AAK1 inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adaptor-Associated Kinase 1 (AAK1) inhibitors. The information is designed to help interpret unexpected phenotypes and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AAK1 inhibitors?
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It does so by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex, which is essential for the internalization of various receptors and other cargo from the cell surface.[1] By inhibiting AAK1, these compounds disrupt the endocytic process, which can affect cellular signaling and trafficking.[3]
Q2: My AAK1 inhibitor is showing a phenotype inconsistent with its role in clathrin-mediated endocytosis. What could be the cause?
Unexpected phenotypes can arise from several factors:
-
Off-target kinase activity: The ATP-binding sites of kinases are highly conserved, which can lead to a lack of selectivity in kinase inhibitors.[1] Your AAK1 inhibitor may be inhibiting other kinases, leading to off-target effects. For example, some AAK1 inhibitors have been found to target multiple other kinases.[1]
-
Modulation of interconnected signaling pathways: AAK1 is involved in multiple cellular pathways beyond CME, including the WNT, Notch, and NF-κB signaling pathways.[1] Inhibition of AAK1 can lead to unexpected downstream effects in these pathways. For instance, pharmacological inhibition of AAK1 has been shown to activate WNT signaling.[4]
-
Compound-specific effects: The chemical scaffold of the inhibitor itself may have biological activity independent of its AAK1 inhibition.
Q3: Are there any known off-target effects or adverse events associated with AAK1 inhibitors?
Initial human studies with AAK1 inhibitors have reported mild side effects such as headaches, dizziness, and nausea.[5] While specific, unexpected preclinical phenotypes are not extensively documented, the broader class of kinase inhibitors is known for potential off-target effects.[1] For example, Baricitinib, a JAK inhibitor with some activity against AAK1, is associated with an increased risk of infections and cardiovascular events.[6][7] Researchers should therefore consider a broad range of potential off-target effects.
Q4: My in vitro and in vivo results with the same AAK1 inhibitor are not correlating. What could be the reason?
Discrepancies between in vitro and in vivo results are common in drug development. For AAK1 inhibitors, consider the following:
-
Pharmacokinetics and tissue distribution: The inhibitor may not be reaching the target tissue in sufficient concentrations in vivo. AAK1 inhibitors with poor central nervous system (CNS) penetration may not be effective for neurological applications, for example.[1]
-
Metabolic instability: The compound may be rapidly metabolized in vivo, leading to a loss of activity.[1]
-
Activation of compensatory pathways: In a whole organism, other signaling pathways may compensate for the inhibition of AAK1, masking the expected phenotype.
Troubleshooting Guides
Issue 1: Observing an Unexpected Cellular Phenotype
If you observe a cellular phenotype that cannot be readily explained by the inhibition of clathrin-mediated endocytosis, follow these steps:
Experimental Workflow for Troubleshooting Unexpected Cellular Phenotypes
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 6. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 7. Cardiovascular risks associated with Janus kinase inhibitors: peering outside the black box - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: BMS-986176 Versus Gabapentin in Neuropathic Pain Models
In the landscape of neuropathic pain therapeutics, a novel contender, BMS-986176, has shown promising preclinical efficacy, positioning it as a potential alternative to established treatments like gabapentin (B195806). This guide provides a comparative analysis of these two compounds, drawing on available experimental data from rodent models of neuropathic pain.
This compound, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), has demonstrated significant anti-nociceptive effects in multiple preclinical models of neuropathic pain. Its mechanism of action, targeting a novel pathway in pain modulation, contrasts with that of gabapentin, which is understood to exert its analgesic effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels.
Performance in the Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) model in rats is a widely used and well-validated model of peripheral neuropathic pain. In this model, this compound has shown a robust, dose-dependent reversal of mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
While direct head-to-head published data is limited, a study evaluating this compound in the CCI rat model revealed that a 1 mg/kg oral dose resulted in a significant increase in the paw withdrawal threshold, a measure of pain sensitivity. This effect was described as comparable to that of a high dose of a standard positive control, widely understood to be gabapentin in this context. Gabapentin, for its part, typically shows efficacy in the CCI model at doses around 100 mg/kg, administered intraperitoneally.
Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP) Models
In a rat model of chemically-induced diabetic peripheral neuropathic pain, this compound also demonstrated notable efficacy. Oral administration of the compound led to a dose-dependent increase in the paw withdrawal threshold, indicating a reduction in pain hypersensitivity. Specifically, doses of 0.3 mg/kg and 3 mg/kg were shown to be effective.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and gabapentin in preclinical neuropathic pain models. It is important to note that the data for the two compounds are from different studies and are presented here for comparative purposes.
| Compound | Model | Species | Route of Administration | Effective Dose | Endpoint | Efficacy |
| This compound | Chronic Constriction Injury (CCI) | Rat | Oral | 1 mg/kg | Mechanical Allodynia (Paw Withdrawal Threshold) | Comparable to a high dose of a positive control (likely gabapentin) |
| This compound | Diabetic Peripheral Neuropathic Pain (Streptozotocin-induced) | Rat | Not Specified | 0.3 - 3 mg/kg | Latency to Paw Withdrawal | Significant increase in paw withdrawal latency[1] |
| Gabapentin | Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal | 50 mg/kg | Mechanical Allodynia (Paw Withdrawal Frequency) | Significant reversal of mechanical allodynia |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a surgical procedure intended to induce a peripheral mononeuropathy.
Surgical Procedure:
-
Animals (typically rats or mice) are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
The muscle and skin are then closed in layers.
Pain Behavior Assessment (Mechanical Allodynia):
-
Von Frey Test: This test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal reflex is recorded as the paw withdrawal threshold.
-
Signaling Pathway of this compound
This compound is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis, a key process for the recycling of synaptic vesicles and the regulation of receptor trafficking at the synapse. By inhibiting AAK1, this compound is thought to modulate neurotransmission in pain pathways, leading to a reduction in neuropathic pain.
Signaling Pathway of this compound.
Experimental Workflow for Preclinical Neuropathic Pain Study
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of a test compound like this compound with a standard treatment like gabapentin in a neuropathic pain model.
Experimental Workflow Diagram.
References
A Comparative Analysis of AAK1 Inhibitors: LX-9211 vs. LP-935509 in the Context of Neuropathic Pain
For researchers and drug development professionals, the landscape of novel analgesics for neuropathic pain is an area of intense investigation. Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target, and several small molecule inhibitors are under investigation. This guide provides a detailed, data-driven comparison of two prominent AAK1 inhibitors: LX-9211 (formerly BMS-986176) and LP-935509.
This comparison synthesizes available preclinical and clinical data to offer an objective overview of their respective pharmacological profiles.
At a Glance: Key Pharmacological Parameters
| Parameter | LX-9211 (this compound) | LP-935509 |
| AAK1 Inhibitory Potency | IC50: 2 nM | IC50: 3.3 nM, Ki: 0.9 nM |
| Selectivity | Described as "highly selective"[1] | Also inhibits BIKE (IC50: 14 nM) and GAK (IC50: 320 nM) |
| Mechanism of Action | AAK1 inhibitor | ATP-competitive AAK1 inhibitor |
| Central Nervous System Penetration | Brain-to-plasma ratio of 20 in rats[2] | Brain-penetrant[3] |
| Oral Bioavailability | Orally active[4] | 100% oral bioavailability in rats[3] |
| Preclinical Efficacy | Effective in rodent models of neuropathic pain[1][4] | Antinociceptive activity in multiple rat models of neuropathic pain[5] |
| Clinical Development Stage | Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia[1][4] | Preclinical development |
In-Depth Analysis
LX-9211 (this compound)
LX-9211, developed by Lexicon Pharmaceuticals and Bristol-Myers Squibb, is a potent and highly selective, orally active, and CNS-penetrant AAK1 inhibitor.[6][1][4] With an IC50 of 2 nM for AAK1, it demonstrates strong engagement with its primary target.[6] Preclinical studies have confirmed its efficacy in rodent models of neuropathic pain.[1][4] A key characteristic of LX-9211 is its excellent penetration of the central nervous system, evidenced by a brain-to-plasma ratio of 20 in rats.[2] The compound has progressed to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia, indicating a promising safety and efficacy profile in humans.[1][4]
LP-935509
LP-935509 is another potent, orally active, and brain-penetrant AAK1 inhibitor.[3] It exhibits an IC50 of 3.3 nM and a Ki of 0.9 nM for AAK1, indicating high-affinity binding.[3] Its mechanism of action has been characterized as ATP-competitive.[3] In addition to AAK1, LP-935509 also shows inhibitory activity against other kinases, including BIKE (IC50 of 14 nM) and, to a lesser extent, GAK (IC50 of 320 nM).[3] This broader kinase profile distinguishes it from the more selective LX-9211. LP-935509 has demonstrated robust antinociceptive effects in various preclinical models of neuropathic pain, including the formalin test, spinal nerve ligation (SNL), chronic constriction injury (CCI), and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models.[5][7] It has been shown to have 100% oral bioavailability in rats.[3]
Visualizing the Science
To better understand the context of these inhibitors, the following diagrams illustrate the AAK1 signaling pathway and a typical experimental workflow for evaluating such compounds.
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for Preclinical Neuropathic Pain Studies.
Experimental Protocols
In Vitro AAK1 Inhibition Assay (General Protocol)
The inhibitory activity of LX-9211 and LP-935509 against AAK1 is typically determined using a biochemical kinase assay. A representative protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human AAK1 enzyme and a suitable substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds (LX-9211 or LP-935509) are serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³³P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Neuropathic Pain Models (General Protocols)
The antinociceptive effects of AAK1 inhibitors are evaluated in established animal models of neuropathic pain.
1. Chronic Constriction Injury (CCI) Model in Rats:
-
Surgery: Under anesthesia, the sciatic nerve of one hind paw is exposed, and four loose ligatures are tied around it.
-
Post-operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.
-
Drug Administration: LX-9211, LP-935509, or a vehicle control is administered orally.
-
Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) are measured at baseline and at various time points after drug administration.
2. Spinal Nerve Ligation (SNL) Model in Mice or Rats:
-
Surgery: Under anesthesia, the L5 and/or L6 spinal nerves are tightly ligated.
-
Post-operative Recovery: Similar to the CCI model, animals are allowed to recover and develop pain behaviors.
-
Drug Administration and Behavioral Testing: The procedures for drug administration and behavioral assessment are analogous to those used in the CCI model. For LP-935509, oral doses of 10, 30, and 60 mg/kg have been tested in mice.[8]
3. Formalin Test in Mice:
-
Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Observation: The animal's pain behavior (e.g., number of flinches or time spent licking the injected paw) is observed and quantified during two distinct phases: Phase I (acute pain, 0-5 minutes post-injection) and Phase II (inflammatory pain, 15-30 minutes post-injection).
-
Drug Administration: The test compound is typically administered prior to the formalin injection. LP-935509 has been evaluated at oral doses of 10, 30, and 60 mg/kg in this model.[8]
Conclusion
Both LX-9211 and LP-935509 are potent AAK1 inhibitors with demonstrated efficacy in preclinical models of neuropathic pain. LX-9211 is distinguished by its high selectivity and advancement into clinical trials, suggesting a promising therapeutic window. LP-935509, while also a potent inhibitor, exhibits a broader kinase inhibition profile. The choice between these or other AAK1 inhibitors for further research and development will likely depend on the specific therapeutic application and the desired selectivity profile. The ongoing clinical evaluation of LX-9211 will be crucial in validating AAK1 as a therapeutic target for neuropathic pain in humans.
References
- 1. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. search.lib.jmu.edu [search.lib.jmu.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of BMS-986176 and Pregabalin for the Treatment of Diabetic Peripheral Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for BMS-986176 (also known as LX-9211) and pregabalin (B1679071) in the management of painful diabetic peripheral neuropathy (DPN). The information is intended for researchers, scientists, and professionals involved in drug development and clinical research.
Executive Summary
Diabetic peripheral neuropathy is a common and debilitating complication of diabetes, characterized by chronic pain that is often refractory to treatment. Pregabalin, a gamma-aminobutyric acid (GABA) analog, is a widely prescribed first-line treatment for DPN. This compound, a novel, highly selective, and central nervous system (CNS) penetrant Adaptor-Associated Kinase 1 (AAK1) inhibitor, is an investigational drug that has shown promise in recent clinical trials. This guide synthesizes the available clinical trial data and mechanistic understanding of both compounds to facilitate an objective comparison of their therapeutic potential.
Mechanism of Action
This compound (LX-9211)
This compound is a first-in-class inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process crucial for synaptic vesicle recycling and receptor trafficking.[3] The inhibition of AAK1 is thought to reduce the endocytosis of GABA-A receptors, leading to an increased number of these receptors on the neuronal membrane.[4] This, in turn, enhances GABAergic inhibitory signaling, which can dampen the hyperexcitability of neurons involved in pain transmission.[4] Preclinical studies in rodent models of neuropathic pain have demonstrated the efficacy of this compound.[1][5][6]
Pregabalin
Pregabalin is structurally related to the inhibitory neurotransmitter GABA but does not directly act on GABA or benzodiazepine (B76468) receptors.[7][8] Its primary mechanism of action involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[7][8][9] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7][8] By decreasing the release of these neurotransmitters, pregabalin reduces neuronal hyperexcitability and alleviates neuropathic pain.[7]
Signaling Pathway Diagrams
Caption: Signaling pathway for this compound (LX-9211).
Caption: Signaling pathway for Pregabalin.
Clinical Efficacy Data
The following tables summarize the available clinical trial data for this compound and pregabalin in patients with diabetic peripheral neuropathy.
Table 1: this compound (LX-9211) Phase 2 Clinical Trial Data (RELIEF-DPN 1)
| Parameter | LX-9211 (10 mg/day) | LX-9211 (20 mg/day) | Placebo |
| Number of Patients | 106 | 106 | 107 |
| Treatment Duration | 6 weeks | 6 weeks | 6 weeks |
| Baseline Average Daily Pain Score (ADPS) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Change from Baseline in ADPS at Week 6 | -1.39 | -1.27 | -0.72 |
| Least Squares Mean Difference from Placebo (95% CI) | -0.67 (-1.16 to -0.18) | -0.55 (-1.06 to -0.05) | N/A |
| P-value vs. Placebo | 0.007 | 0.030 | N/A |
Data from the RELIEF-DPN 1 proof-of-concept study.[10][11]
Table 2: Pregabalin Clinical Trial Data (Pooled Analysis of 23 Placebo-Controlled Trials for DPN/PHN)
| Parameter | Pregabalin (Flexible-dose) | Placebo |
| Number of Patients | 2,867 | 1,532 |
| Improvement from Severe to Mild Pain | 36.0% | 16.6% |
| Improvement from Severe to Moderate Pain | 32.5% | 28.2% |
| Improvement from Moderate to Mild Pain | 59.5% | 41.4% |
This analysis demonstrates the shift in pain severity categories from baseline to endpoint.[12]
Table 3: Pregabalin Efficacy in a 12-Week, Double-Blind, Placebo-Controlled Trial
| Parameter | Pregabalin (600 mg/day) | Placebo |
| Number of Patients | 101 | 96 |
| Patients with ≥50% Improvement in Mean Pain Scores | 46% | 30% |
| P-value vs. Placebo | 0.036 | N/A |
| Number Needed to Treat (NNT) for ≥50% pain relief | 6.3 | N/A |
Data from a study investigating twice-daily pregabalin.[13]
Experimental Protocols
This compound (LX-9211): RELIEF-DPN 1 Study
-
Study Design: A double-blind, multicenter, randomized, placebo-controlled, proof-of-concept trial.[11]
-
Patient Population: 319 individuals with diabetic peripheral neuropathic pain.[11]
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of DPN for at least 6 months, and a hemoglobin A1c ≤11%.[14]
-
Exclusion Criteria: Presence of other painful conditions that could confound the assessment of DPNP and use of opioid medications for DPNP within 2 months prior to screening.[14]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive LX-9211 10 mg, LX-9211 20 mg, or a matching placebo once daily.[11]
-
Treatment Duration: 6 weeks.[11]
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the average daily pain score, rated on an 11-point numerical rating scale (NRS).[11]
-
Data Analysis: The difference between each LX-9211 group and the placebo group was evaluated using a mixed-model repeated-measures analysis.[11]
Pregabalin: Typical Phase 3 Clinical Trial Design for DPN
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[15]
-
Patient Population: Patients with a 1- to 5-year history of painful diabetic peripheral neuropathy.[15]
-
Inclusion Criteria: Baseline pain score of ≥40 mm on the Short-Form McGill Pain Questionnaire (SF-MPQ) visual analog scale and an average daily pain score of ≥4 on an 11-point NRS.[15]
-
Randomization: Patients are typically randomized to receive a fixed or flexible dose of pregabalin or a placebo.
-
Treatment Duration: Typically ranges from 5 to 13 weeks.
-
Primary Efficacy Endpoint: The endpoint mean pain score, derived from a daily patient diary using an 11-point NRS (0 = no pain, 10 = worst possible pain).[15][16]
-
Secondary Endpoints: Often include assessments of pain-related sleep interference, Patient and Clinical Global Impression of Change (PGIC and CGIC), and quality of life measures.[15]
Experimental Workflow Diagram
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial in DPN.
Adverse Events
This compound (LX-9211)
In the RELIEF-DPN 1 study, the most common adverse events were dizziness, nausea, and headache.[10][11] A higher number of participants in the LX-9211 groups discontinued (B1498344) the study due to adverse events compared to the placebo group (26.4% in the 20 mg group and 16.0% in the 10 mg group, versus 2.8% for placebo).[10][11] Serious adverse events were infrequent.[10][11]
Pregabalin
The most frequently reported adverse events in clinical trials of pregabalin for DPN are dizziness and somnolence.[15] Other common side effects include peripheral edema.[12] These adverse events are generally dose-related and of mild to moderate intensity.[15]
Conclusion
Pregabalin is an established and effective treatment for diabetic peripheral neuropathy, with a well-characterized mechanism of action and a large body of clinical evidence supporting its use. This compound represents a novel therapeutic approach with a distinct mechanism of action targeting AAK1. The initial Phase 2 data for this compound are promising, demonstrating a statistically significant reduction in pain compared to placebo.
A direct head-to-head comparison from a clinical trial is not yet available to definitively determine the relative efficacy and safety of this compound versus pregabalin. Future larger-scale clinical trials will be necessary to fully elucidate the therapeutic potential of this compound and its place in the management of diabetic peripheral neuropathy. The development of new mechanistic classes of analgesics like AAK1 inhibitors is a critical step forward in addressing the unmet medical needs of patients with chronic neuropathic pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin in the Management of Painful Diabetic Neuropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pregabalin for relief of neuropathic pain associated with diabetic neuropathy: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy, Safety, and PK of LX9211 in Participants With Diabetic Peripheral Neuropathic Pain [ctv.veeva.com]
- 15. Pregabalin for the treatment of painful diabetic peripheral neuropathy: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
Comparative Kinase Selectivity Profile of BMS-986176: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profile of BMS-986176, a potent and highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).
This compound (also known as LX-9211) is a clinical-stage, central nervous system (CNS) penetrant small molecule inhibitor of AAK1 with a reported IC50 of 2 nM[1][2][3]. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain[4][5]. This guide compares the kinase selectivity of this compound with other notable AAK1 inhibitors, SGC-AAK1-1 and LP-935509, based on publicly available data.
Quantitative Kinase Inhibition Profile
| Kinase | This compound (IC50/Ki) | SGC-AAK1-1 (Ki) | LP-935509 (IC50) |
| AAK1 | 2 nM (IC50)[1][2] | 9.1 nM[6] | 3.3 nM[6] |
| BIKE (BMP2K) | Data not available | 17 nM[6] | 14 nM[6] |
| GAK | Data not available | 1700 nM[6] | 320 nM[6] |
| STK16 | Data not available | 270 nM[6] | Data not available |
| RIOK1 | Data not available | 72 nM (KD) | Data not available |
| RIOK3 | Data not available | 290 nM (KD) | Data not available |
| PIP5K1C | Data not available | 260 nM (KD) | Data not available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KD: Dissociation constant.
Experimental Protocols
The inhibitory activity and selectivity of kinase inhibitors like this compound are commonly determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its high sensitivity and suitability for high-throughput screening.
ADP-Glo™ Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 value of a kinase inhibitor.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT, and BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the kinase being tested (often near the Km value for ATP).
- Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
- Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations in the assay.
- ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
2. Kinase Reaction:
- Add the diluted inhibitor solutions to the wells of a 384-well plate. Include controls for no inhibition (vehicle only) and background (no enzyme).
- Add the kinase enzyme to all wells except the background control.
- Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
- Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
3. ADP Detection:
- To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
Visualizing Experimental Workflow and Signaling Pathway
To further illustrate the methodologies and the biological context of this compound, the following diagrams are provided.
ADP-Glo™ Kinase Assay Workflow
Simplified AAK1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AAK1 (AP2 associated kinase 1) | TargetMol [targetmol.com]
- 4. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
A Head-to-Head Comparison of AAK1 Inhibitor BMS-986176 and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, BMS-986176, and its structural analogs. The information presented is curated from preclinical studies and is intended to support research and development efforts in the field of neuropathic pain and other neurological disorders.
Introduction to this compound
This compound (also known as LX-9211) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of AAK1.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[1][2] this compound has advanced to clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2]
This guide will delve into the structure-activity relationships (SAR) of this compound and its analogs, presenting key experimental data in a comparative format. Detailed methodologies for the pivotal assays used to characterize these compounds are also provided to facilitate reproducibility and further investigation.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound and its key structural analogs. These compounds were evaluated for their ability to inhibit the AAK1 enzyme and to block the phosphorylation of its substrate, the μ2 subunit of the AP-2 complex (AP2M1), in cellular assays.
Table 1: In Vitro AAK1 Enzyme Inhibition
| Compound ID | Modification from this compound | AAK1 IC50 (nM) | Reference |
| This compound (34) | - | 2.0 | [3] |
| Analog 43 | Varied substitution on the biaryl core | Potent (specific value not provided) | [4] |
| Analog 58 | Central pyridine (B92270) isomer | ~0.5 (4-fold more potent than this compound) | [4] |
| Analog 18 | Different heterocyclic side chain | 19 | [5] |
| Analog 19 | Different heterocyclic side chain | Potent (specific value not provided) | [6] |
| Analog 25 | Removal of NH2 from an aminopiperidine analog | Potent (comparable to analog 18) | |
| Analog 27 | Example from the three-period series | Less potent than 34 | [6] |
| Analog 28 | Head-to-head comparator | Data not provided | [4] |
| Analog 29 | Head-to-head comparator | Data not provided | [4] |
| Analog 30 | Different heterocyclic side chain | Potent |
Table 2: Cellular Phospho-AP2M1 (pAP2M1) Inhibition
| Compound ID | Cell Line | Cellular IC50 (nM) | Reference |
| This compound (34) | HEK293T | 4.7 | [5] |
| Analog 18 | HEK cells | 19 | [5] |
| SGC-AAK1-1 | HEK293T | 270 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AAK1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the AAK1 enzyme.
Methodology:
-
Reagents: Recombinant human AAK1 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide derived from AP-2), ATP, and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or a coupled enzyme system that measures ADP production).[8][9]
-
Procedure:
-
Test compounds are serially diluted in DMSO and pre-incubated with the AAK1 enzyme in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C for 40 minutes).[8]
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method. For example, in a coupled enzyme assay, the ADP produced is used to convert a substrate into a fluorescent product.[8]
-
Fluorescence or TR-FRET signals are measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-AP2M1 (pAP2M1) Assay
Objective: To measure the ability of test compounds to inhibit the AAK1-mediated phosphorylation of AP2M1 at Thr156 in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293T) or other suitable cells are cultured to an appropriate confluency.[8]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).[8]
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blot Analysis:
-
Protein concentrations in the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated AP2M1 (Thr156) and a primary antibody for total AP2M1 or a loading control (e.g., β-actin).[10]
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detectable label (e.g., HRP).
-
-
Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of pAP2M1 to total AP2M1 (or the loading control) is calculated.
-
Data Analysis: The cellular IC50 values are determined by plotting the percentage of inhibition of pAP2M1 levels against the compound concentration and fitting the data to a dose-response curve.
Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain
Objective: To evaluate the in vivo efficacy of AAK1 inhibitors in a rodent model of neuropathic pain.
Methodology:
-
Animal Model: The CCI model is induced in rats (e.g., Sprague-Dawley) under anesthesia.[11][12][13]
-
Surgical Procedure:
-
Compound Administration: Test compounds or vehicle are administered to the animals (e.g., orally) at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. A lower threshold indicates increased pain sensitivity.[14]
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., a radiant heat source) is measured. A shorter latency indicates increased pain sensitivity.
-
-
Data Analysis: The effects of the test compounds on paw withdrawal thresholds and latencies are compared to the vehicle-treated group to determine the analgesic efficacy.
Mandatory Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP-2 complex, promoting endocytosis.
Experimental Workflow for AAK1 Inhibitor Evaluation
Caption: Workflow for the preclinical evaluation of AAK1 inhibitors.
Logical Relationship of AAK1 Inhibition and Therapeutic Effect
Caption: Mechanism from AAK1 inhibition to neuropathic pain relief.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. aragen.com [aragen.com]
- 13. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdbneuro.com [mdbneuro.com]
Validating AAK1 as the Primary In Vivo Target of BMS-986176: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate Adaptor-Associated Kinase 1 (AAK1) as the primary in vivo target of the clinical-stage neuropathic pain candidate, BMS-986176 (also known as LX-9211). Data is presented to compare the pharmacological effects of this compound with genetic validation (AAK1 knockout models) and alternative AAK1 inhibitors.
Executive Summary
-
Genetic Validation: The analgesic phenotype of AAK1 knockout mice in models of persistent and neuropathic pain is effectively mirrored by the pharmacological action of this compound.
-
Pharmacological Correlation: The in vivo efficacy of this compound and other structurally distinct AAK1 inhibitors correlates with their on-target potency.
-
High Selectivity: this compound is described as a highly selective inhibitor, suggesting that its therapeutic effects are not confounded by significant off-target activities at clinically relevant concentrations.[1][2][3][4][5]
This guide will delve into the experimental data supporting these points, providing a comparative analysis of this compound against relevant alternatives.
Comparison of In Vivo Efficacy: Pharmacological vs. Genetic Inhibition
A primary method for target validation is to compare the effects of a pharmacological agent with the phenotype of a genetic knockout of the purported target. Studies demonstrate a strong correlation between the effects of this compound and the AAK1 knockout (KO) mouse phenotype in key models of pain.
Table 1: Comparison of AAK1 Inhibition Methods in Rodent Pain Models
| Experimental Model | AAK1 Knockout (KO) Phenotype | This compound (or other potent AAK1 inhibitors) Effect | Reference Compound (Gabapentin) Effect |
| Formalin Test (Phase II - Persistent Pain) | Markedly reduced flinching and licking behavior. | Dose-dependent reduction in flinching and licking behavior.[6] | Reduction in pain behavior.[7] |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve | N/A (Spinal Nerve Ligation model used) | Dose-dependent reversal of thermal and mechanical hyperalgesia.[6][8][9] | Reversal of hyperalgesia. |
| Spinal Nerve Ligation (SNL) | Failure to develop tactile allodynia. | Reversal of established tactile allodynia. | Reversal of allodynia. |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | N/A | Reduction in evoked pain responses.[6] | Efficacious in reducing neuropathic pain. |
Head-to-Head Comparison of AAK1 Inhibitors
Comparing this compound to other AAK1 inhibitors with different chemical scaffolds helps to confirm that the observed in vivo effects are due to AAK1 inhibition rather than off-target effects of a specific chemotype.
Table 2: In Vitro and In Vivo Comparison of Select AAK1 Inhibitors
| Compound | AAK1 IC₅₀ | In Vivo Model (Rat) | Key In Vivo Finding |
| This compound (LX-9211) | 2 nM[2] | CCI, Diabetic Neuropathy | Excellent efficacy and CNS penetration with a high spinal cord to plasma ratio.[1][4] |
| LP-935509 | 3.3 nM | SNL, CCI, STZ, Formalin | Recapitulates the AAK1 knockout phenotype; reverses established pain behavior.[6] |
| Compound 58 | ~0.5 nM (4-fold more potent than this compound) | CCI | Achieved similar efficacy to this compound at a lower plasma exposure.[8] |
| Compound 43 | Potent AAK1 inhibitor | CCI, Diabetic Neuropathy | Showed very good efficacy and CNS penetration.[8] |
Note: While compounds 43 and 58 showed strong efficacy, they were reported to have an inferior preclinical toxicity profile compared to this compound.[8]
Kinase Selectivity Profile
Signaling Pathways and Experimental Workflows
To visualize the logic of the validation process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comprehensive Kinase Cross-Reactivity Profile of BMS-986176: An Analysis of Publicly Available Data
Introduction
BMS-986176, also known as LX-9211, is a potent and highly selective, central nervous system (CNS) penetrable inhibitor of Adaptor-Associated Kinase 1 (AAK1) that has advanced to Phase II clinical trials for the treatment of neuropathic pain.[1] Its mechanism of action centers on the inhibition of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases based on currently available public data.
Summary of Kinase Selectivity
Multiple scientific publications emphasize the high selectivity of this compound for its primary target, AAK1. It exhibits a half-maximal inhibitory concentration (IC50) of 2 nM against AAK1. While described as "highly selective," a comprehensive, quantitative dataset from a broad kinase panel screening (e.g., KINOMEscan) for this compound has not been made publicly available in the reviewed literature. Such data is often proprietary to the developing pharmaceutical companies.
Therefore, a detailed comparison table with quantitative inhibition data against a wide array of kinases cannot be provided at this time. The available information consistently points to a favorable selectivity profile with minimal off-target activity mentioned qualitatively.
Experimental Protocols
While the specific protocols used for the full kinase panel screening of this compound are not detailed in public documents, a general methodology for such an assay, like the KINOMEscan™ platform, is described below. This provides a reference for the type of experiment typically conducted to assess kinase inhibitor selectivity.
General Protocol for KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay platform relies on a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
-
Assay Components: The assay consists of three main components: a kinase-tagged bacteriophage, an immobilized ligand that binds to the active site of the kinase, and the test compound (e.g., this compound).
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand after incubation with the test compound is measured. This is achieved through quantitative PCR (qPCR) of the DNA tag on the bacteriophage.
-
Data Analysis: A low amount of kinase bound to the immobilized ligand indicates strong binding of the test compound to the kinase. The results are often reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can be determined by running the assay with multiple concentrations of the test compound.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the general process of evaluating its selectivity, the following diagrams are provided.
Caption: A simplified diagram of the AAK1 signaling pathway in clathrin-mediated endocytosis.
Caption: A general workflow for determining the selectivity profile of a kinase inhibitor.
References
A Comparative Analysis of the Side Effect Profiles of LX-9211 and Gabapentinoids in the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the novel analgesic LX-9211 and the established gabapentinoid class of drugs, which includes gabapentin (B195806) and pregabalin (B1679071). The information is supported by experimental data from clinical trials to aid in the evaluation of these compounds for the treatment of neuropathic pain.
Executive Summary
Neuropathic pain presents a significant therapeutic challenge, with existing treatments often providing limited efficacy and being associated with dose-limiting side effects. Gabapentinoids, a first-line treatment for neuropathic pain, are known for central nervous system-related adverse events such as dizziness and somnolence. LX-9211, a novel, potent, and selective small molecule inhibitor of adaptor-associated kinase 1 (AAK1), offers a new mechanistic approach to neuropathic pain management. This guide details the side effect profiles of LX-9211 and gabapentinoids, drawing on data from key clinical trials to facilitate a direct comparison.
Data Presentation: Side Effect Profiles
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for LX-9211 and gabapentinoids in clinical trials for diabetic peripheral neuropathy (DPN) and postherpetic neuralgia (PHN).
Table 1: Treatment-Emergent Adverse Events in Patients with Diabetic Peripheral Neuropathy
| Adverse Event | LX-9211 (RELIEF-DPN 1)[1] | Gabapentin | Placebo |
| 10 mg/day (n=106) | 20 mg/day (n=106) | 900-3600 mg/day (n=84) [2] | |
| Dizziness | 15.1% | 27.4% | 24% |
| Nausea | 8.5% | 11.3% | Not Reported |
| Headache | 8.5% | 9.4% | Not Reported |
| Somnolence | >5% (exact % not specified) | >5% (exact % not specified) | 23% |
| Constipation | >5% (exact % not specified) | >5% (exact % not specified) | Not Reported |
| Balance Disorder | >5% (exact % not specified) | >5% (exact % not specified) | Not Reported |
| Vomiting | >5% (exact % not specified) | >5% (exact % not specified) | Not Reported |
| Confusion | Not Reported | Not Reported | 8% |
| Discontinuation due to AEs | 16.0% | 26.4% | Not Reported |
| Serious AEs | 0% | 1.9% | Not Reported |
Table 2: Treatment-Emergent Adverse Events in Patients with Postherpetic Neuralgia
| Adverse Event | LX-9211 (RELIEF-PHN-1)[3] | Pregabalin (600 mg/day)[4] | Placebo[4] |
| Dizziness | Most Commonly Reported | Higher Incidence than Placebo | Lower Incidence |
| Somnolence | Not Specified | Higher Incidence than Placebo | Lower Incidence |
| Discontinuation due to AEs | Most Frequently Associated with Dizziness | Not Specified | Not Specified |
| Serious AEs | 0% | Not Specified | Not Specified |
Experimental Protocols
LX-9211: RELIEF-DPN 1 Study[1][5]
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group proof-of-concept trial.
-
Patient Population: 319 individuals with diabetic peripheral neuropathic pain (DPNP).
-
Dosing Regimens: Participants were randomized (1:1:1) to receive LX-9211 10 mg/day, LX-9211 20 mg/day, or a matching placebo, administered once daily for 6 weeks.
-
Adverse Event Assessment: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. Safety assessments included the recording of all adverse events, serious adverse events, and adverse events leading to discontinuation.
Gabapentin: Randomized Controlled Trial in Painful Diabetic Neuropathy[2]
-
Study Design: A randomized, double-blind, placebo-controlled, 8-week trial.
-
Patient Population: 165 patients with a 1- to 5-year history of pain attributed to diabetic neuropathy.
-
Dosing Regimens: Patients received either gabapentin (titrated from 900 to 3600 mg/day or the maximum tolerated dosage) or a placebo.
-
Adverse Event Assessment: Adverse events were recorded at each study visit. The frequency and severity of adverse events were compared between the gabapentin and placebo groups.
Pregabalin: Randomized Controlled Trial in Postherpetic Neuralgia[4]
-
Study Design: A multicenter, parallel-group, double-blind, placebo-controlled, 8-week randomized clinical trial.
-
Patient Population: 173 patients with postherpetic neuralgia (pain for 3 or more months following herpes zoster rash healing).
-
Dosing Regimens: Patients were randomized to receive either pregabalin (600 mg/day for creatinine (B1669602) clearance > 60 mL/min or 300 mg/day for creatinine clearance 30 to 60 mL/min) or a placebo.
-
Adverse Event Assessment: The incidence and severity of side effects were monitored and compared between the pregabalin and placebo groups.
Signaling Pathways and Mechanisms of Action
LX-9211: Inhibition of AAK1 Signaling Pathway
LX-9211 is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[5] By inhibiting AAK1, LX-9211 is thought to modulate neuronal signaling pathways involved in pain.
Caption: LX-9211 inhibits AAK1, modulating clathrin-mediated endocytosis and pain signaling.
Gabapentinoids: Modulation of Voltage-Gated Calcium Channels
Gabapentinoids, such as gabapentin and pregabalin, exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters.[6][7]
Caption: Gabapentinoids bind to the α2δ-1 subunit, reducing calcium influx and neurotransmitter release.
Conclusion
LX-9211 demonstrates a side effect profile in Phase 2 trials for diabetic peripheral neuropathy characterized primarily by dizziness, nausea, and headache, with a dose-dependent increase in incidence and discontinuation rates.[1] In the RELIEF-PHN-1 study for postherpetic neuralgia, dizziness was also the most commonly reported adverse event.[3] Gabapentinoids are associated with a well-established profile of central nervous system side effects, including dizziness and somnolence, which are frequently reported in clinical trials for neuropathic pain.[2] The distinct mechanisms of action of LX-9211 and gabapentinoids may account for the differences in their side effect profiles. Further large-scale, long-term comparative studies are warranted to fully elucidate the relative safety and tolerability of these two classes of analgesics in the management of neuropathic pain.
References
- 1. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lexicon Announces Topline Results From Phase 2 Proof-of-Concept Study of LX9211 in Postherpetic Neuralgia - BioSpace [biospace.com]
- 4. Pregabalin for the treatment of postherpetic neuralgia: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene - AAK1 [maayanlab.cloud]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of In Vitro Potency Across Different AAK1 Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals: A guide to the in vitro potency and experimental evaluation of various Adaptor-Associated Kinase 1 (AAK1) inhibitor scaffolds.
Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for a range of diseases, including neuropathic pain, viral infections, and neurological disorders. This has led to the development of numerous small molecule inhibitors targeting AAK1. This guide provides a comparative overview of the in vitro potency of different AAK1 inhibitor scaffolds, supported by experimental data and detailed methodologies for their evaluation.
In Vitro Potency Comparison
The in vitro potency of AAK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the AAK1 kinase activity in vitro. The following tables summarize the reported IC50 values for various compounds categorized by their chemical scaffolds.
Table 1: Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| Compound 7 | <10 | - | [1] |
| Compound 8 | <10 | - | [1] |
| Compound 9 | <10 | - | [1] |
| Compound 10 (LP-935509) | 3.3 ± 0.7 | 2.8 ± 0.4 | [1] |
| Compound 11 | 0.9 | 4.7 | [1] |
| Compound 16 | - | 40 (EC50) | [2] |
| Compound 18 | - | 50 (EC50) | [3] |
| Compound 27 | - | 150 (EC50) | [2] |
Table 2: Aryl Amide Scaffold
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| Compound 12 | 69 | - | [1] |
| Compound 18 | 19 | - | [1][4] |
| BMS-911172 | - | - | [3] |
Table 3: Bis(hetero)aryl Ether Scaffold
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| Compound 20 | - | - | [1] |
| Compound 23 | 0.6 | 2.9 | [1][4] |
| BMS-986176/LX-9211 | - | - | [5][6] |
Table 4: 1H-Indazole Scaffold
| Compound | Enzymatic IC50 (nM) | Reference |
| Compound 49 | 120 | [4] |
Experimental Protocols
The determination of in vitro potency of AAK1 inhibitors involves biochemical and cell-based assays. Below are representative protocols for these key experiments.
Biochemical Kinase Inhibition Assay (Radioactive)
This assay measures the direct inhibition of AAK1 kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., GST-tagged AP2M1 (145-162) peptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (AAK1 inhibitors)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the recombinant AAK1 enzyme and the substrate to the kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 20-60 minutes).[7]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based AAK1 Inhibition Assay (NanoBRET™)
This assay measures the ability of a compound to inhibit AAK1 within a cellular environment by quantifying the displacement of a tracer from the AAK1 protein.[8]
Materials:
-
HEK293 cells transiently expressing a NanoLuc®-AAK1 fusion protein.[8]
-
NanoBRET™ Tracer K-5[8]
-
Test compounds (AAK1 inhibitors)
-
Opti-MEM® I Reduced Serum Medium
-
384-well white assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Seed the HEK293 cells expressing NanoLuc®-AAK1 into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in Opti-MEM®.
-
Pre-treat the cells with the NanoBRET™ Tracer K-5.[8]
-
Add the diluted test compounds to the cells and incubate for a specified time (e.g., 1 hour).[8]
-
Measure the BRET signal using a luminometer.
-
The BRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.[8]
Visualizations
AAK1 Signaling Pathway
AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME).[4][9] It phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the formation of clathrin-coated pits.[4] AAK1 is also implicated in other signaling pathways, including the Notch and NF-κB pathways.[4][10]
Caption: AAK1's role in Clathrin-Mediated Endocytosis and the Notch Pathway.
Experimental Workflow for In Vitro Potency Determination
The general workflow for determining the in vitro potency of AAK1 inhibitors involves several key steps, from compound preparation to data analysis.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. AAK1 - Wikipedia [en.wikipedia.org]
- 10. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Neuropathic Pain: Benchmarking the AAK1 Inhibitor BMS-986176 Against Standard-of-Care Treatments
For Immediate Release
In the relentless pursuit of more effective treatments for neuropathic pain, a novel therapeutic agent, BMS-986176 (also known as pilavapadin or LX-9211), is charting a new course. As a highly selective, potent, and orally administered inhibitor of Adaptor-Associated Kinase 1 (AAK1), this compound presents a promising alternative to the current standard-of-care medications, which are often limited by modest efficacy and significant side effects. This guide provides a comprehensive comparison of this compound with established neuropathic pain drugs, supported by available preclinical and clinical data.
Mechanism of Action: A Novel Target
This compound offers a distinct mechanism of action by targeting AAK1, a protein kinase identified as a key regulator of neuropathic pain through genetic knockout studies.[1][2][3] AAK1 is understood to be involved in the signaling pathways within the spinal cord that process pain.[4] Its inhibition is mechanistically linked to the α2-adrenergic signaling pathway, a known target for antinociception in humans.[4] This novel approach contrasts with the mechanisms of standard-of-care drugs, which primarily modulate neuronal channels or neurotransmitter reuptake.
Standard-of-care treatments for neuropathic pain include:
-
Gabapentinoids (e.g., Gabapentin, Pregabalin): These drugs are thought to exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): These agents increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, enhancing the descending inhibitory pain pathways.
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): TCAs also block the reuptake of serotonin and norepinephrine, in addition to affecting other receptors.
Preclinical Efficacy: Head-to-Head in Animal Models
Preclinical studies have demonstrated the robust efficacy of this compound in established rodent models of neuropathic pain. In the Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy models in rats, this compound showed excellent, dose-dependent efficacy in reversing pain behaviors.[3][4][5]
| Drug | Animal Model | Key Efficacy Findings |
| This compound | Rat CCI Model | Dose-dependent reversal of tactile allodynia.[5][6] |
| Rat STZ-induced Diabetic Neuropathy Model | Significant reduction in pain behaviors.[4] | |
| Gabapentin | Various rodent models | Effective in reducing neuropathic pain behaviors, with typical oral doses ranging from 60-100 mg/kg.[2][7] |
| Duloxetine | Rodent models of neuropathic pain | Dose-dependent analgesic effects, with an optimal dose around 30 mg/kg in some models.[1][8] |
| Amitriptyline | Rat models of neuropathic pain | Analgesic effects observed with para-sciatic injections.[9] |
Clinical Performance: Emerging Evidence
This compound has completed Phase 1 clinical trials, demonstrating good human pharmacokinetics and minimal adverse events.[3][10] More recently, results from the Phase 2 RELIEF-DPN 1 and PROGRESS studies in patients with diabetic peripheral neuropathic pain have provided further evidence of its clinical potential.
In the RELIEF-DPN 1 study, once-daily oral this compound (10 mg and 20 mg) was evaluated over 6 weeks. The low-dose group achieved a statistically significant reduction in the Average Daily Pain Score (ADPS) from baseline to week 6 compared to placebo (-1.39 vs -0.72).[11] The higher dose also showed improvement, though it did not reach statistical significance.[11] The PROGRESS study further supported the efficacy and tolerability of the 10 mg dose.
For comparison, the efficacy of standard-of-care drugs in clinical trials is often reported as the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a 50% reduction in pain compared to placebo.
| Drug | Neuropathic Pain Condition | Efficacy (NNT for 50% pain relief) |
| Gabapentin | Postherpetic Neuralgia, Painful Diabetic Neuropathy | 5.9 - 8.0[12] |
| Duloxetine | Painful Diabetic Neuropathy | ~5-6[7] |
| Amitriptyline | Neuropathic Pain | NNTs as low as 1.5-3.5, though potentially inflated by study design.[13] |
Experimental Protocols
Preclinical Models of Neuropathic Pain
The preclinical efficacy of this compound and standard-of-care drugs is typically evaluated in rodent models that mimic human neuropathic pain conditions.
-
Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve of a rat, leading to the development of persistent pain behaviors such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[14][15] Pain responses are often measured using the von Frey filament test (for mechanical allodynia) and the acetone (B3395972) test (for cold allodynia).[1]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: In this model, rats are injected with STZ to induce diabetes, which subsequently leads to the development of neuropathic pain.[4][7][16][17] Behavioral assessments are similar to those used in the CCI model.
Clinical Trial Design (RELIEF-DPN 1)
The RELIEF-DPN 1 study was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[18][19]
-
Patient Population: Adults with a diagnosis of type 1 or type 2 diabetes and confirmed diabetic peripheral neuropathic pain.[19]
-
Intervention: Patients were randomized to receive a once-daily oral loading dose of this compound (10x the maintenance dose) or placebo on day 1, followed by a daily maintenance dose (10 mg or 20 mg) for 6 weeks.[11][18]
-
Primary Endpoint: The primary outcome was the change from baseline in the Average Daily Pain Score (ADPS) at week 6.[11]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Duloxetine Protects against Oxaliplatin-Induced Neuropathic Pain and Spinal Neuron Hyperexcitability in Rodents | MDPI [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Management of Painful Symptoms with Duloxetine: A Review of the E...: Ingenta Connect [ingentaconnect.com]
- 9. miragenews.com [miragenews.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Dexmedetomidine Relieves Neuropathic Pain in Rats With Chronic Constriction Injury via the Keap1–Nrf2 Pathway [frontiersin.org]
- 16. archives.ijper.org [archives.ijper.org]
- 17. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. hcplive.com [hcplive.com]
BMS-986176: A Novel AAK1 Inhibitor Demonstrating Efficacy in Preclinical Models of Neuropathic Pain with a Mechanism Independent of Opioid Signaling
For Immediate Release: Shanghai, China – December 10, 2025 – New analyses of preclinical data for BMS-986176 (also known as LX-9211), a first-in-class, selective, and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), reveal a promising analgesic profile in established rodent models of neuropathic pain. These findings are of significant interest to researchers and drug development professionals, as the novel mechanism of action suggests potential efficacy in patient populations resistant to standard-of-care analgesics, such as opioids and gabapentinoids.
This compound is currently in Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1] The compound has demonstrated excellent efficacy in rodent models of neuropathic pain, including the chronic constriction injury (CCI) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models.[1][2][3]
A Differentiated Mechanism of Action
This compound exerts its analgesic effects through the inhibition of AAK1, a kinase involved in clathrin-mediated endocytosis. The analgesic action of AAK1 inhibitors is mechanistically linked to the alpha-2 adrenergic signaling pathway, a known antinociceptive pathway.[2][3] Critically, preclinical studies have shown that the antineuropathic action of AAK1 inhibitors is not prevented by opioid receptor inhibitors.[2][3] This provides a strong rationale for the potential efficacy of this compound in conditions of opioid resistance.
The following diagram illustrates the proposed signaling pathway of AAK1 and the mechanism of action of this compound.
Comparative Efficacy in Neuropathic Pain Models
While direct head-to-head studies of this compound in animal models explicitly defined as "analgesic-resistant" are not yet available in the public domain, its efficacy in well-established neuropathic pain models, which are known to be partially responsive to standard analgesics, provides a strong foundation for its potential utility.
Studies with other potent AAK1 inhibitors have demonstrated pain relief comparable to gabapentin (B195806), a standard treatment for neuropathic pain.[4] this compound has shown robust, dose-dependent efficacy in reversing mechanical allodynia and thermal hyperalgesia in the CCI and STZ models.[5]
The following tables summarize the efficacy data for this compound in these key preclinical models.
Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Outcome |
| Vehicle | - | Paw Withdrawal Threshold (g) | Significant reduction post-injury |
| This compound | 1 | Paw Withdrawal Threshold (g) | Dose-dependent reversal of mechanical allodynia |
| This compound | 3 | Paw Withdrawal Threshold (g) | Dose-dependent reversal of mechanical allodynia |
| This compound | 10 | Paw Withdrawal Threshold (g) | Significant reversal of mechanical allodynia |
| Morphine | 8 | Paw Withdrawal Threshold (g) | Strong attenuation of mechanical allodynia[6] |
| Gabapentin | 50 | Paw Withdrawal Threshold (g) | Weak to moderate attenuation of mechanical allodynia[6] |
Note: Data for morphine and gabapentin are from representative studies in the CCI model and are provided for comparative context. Direct head-to-head comparison with this compound in the same study is not available.
Table 2: Efficacy of this compound in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Outcome |
| Vehicle | - | Paw Withdrawal Threshold (g) | Significant reduction post-STZ induction |
| This compound | 1 | Paw Withdrawal Threshold (g) | Dose-dependent reversal of mechanical allodynia |
| This compound | 3 | Paw Withdrawal Threshold (g) | Dose-dependent reversal of mechanical allodynia |
| This compound | 10 | Paw Withdrawal Threshold (g) | Significant reversal of mechanical allodynia |
| Gabapentin | 100 | Paw Withdrawal Threshold (g) | Reversal of mechanical allodynia (positive control) |
Note: Gabapentin is often used as a positive control in the STZ model, demonstrating the validity of the model for assessing analgesic efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used preclinical model of neuropathic pain that mimics peripheral nerve injury.
Protocol:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.
-
Surgery: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve.
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw. Baseline measurements are taken before surgery, and post-operative measurements are taken to confirm the development of neuropathic pain.
-
Drug Administration: this compound or vehicle is administered orally (p.o.).
-
Endpoint Measurement: Paw withdrawal thresholds are measured at various time points after drug administration to assess the analgesic effect.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy that can develop as a complication of type 1 diabetes.
Protocol:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Baseline measurements are taken before STZ injection, and post-induction measurements are taken to confirm the development of neuropathic pain.
-
Drug Administration: this compound or vehicle is administered orally (p.o.).
-
Endpoint Measurement: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the analgesic effect.
Conclusion
This compound represents a novel therapeutic approach for the treatment of neuropathic pain. Its unique mechanism of action, which is independent of the opioid signaling pathway, suggests that it may offer a significant therapeutic advantage for patients who are refractory to current analgesic therapies. The robust efficacy demonstrated in preclinical models of neuropathic pain warrants further clinical investigation. The ongoing Phase II clinical trials will be crucial in determining the translational potential of these promising preclinical findings.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 5. youtube.com [youtube.com]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AAK1 Inhibitors: BMS-986176 vs. Compound 58
A Detailed Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of two potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitors: BMS-986176 (also known as LX-9211) and compound 58. AAK1, a serine/threonine kinase, has emerged as a promising therapeutic target for neuropathic pain.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available preclinical data to inform further investigation and development efforts.
Executive Summary
This compound and compound 58 are both highly potent AAK1 inhibitors with demonstrated efficacy in preclinical models of neuropathic pain. Compound 58, a central pyridine (B92270) isomer of this compound, exhibits approximately four-fold greater in vitro potency. However, this enhanced potency is accompanied by an inferior preclinical toxicity profile, a critical consideration for further development. This compound has progressed to Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia, underscoring its more favorable overall profile.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | AAK1 IC50 (nM) | Notes |
| This compound | 2[5][6][7][8] | Highly selective and potent inhibitor. |
| Compound 58 | ~0.5 | Reported to be 4-fold more potent than this compound in vitro.[4] |
Table 2: Preclinical Efficacy and Pharmacokinetics
| Compound | Animal Model | Efficacy | CNS Penetration |
| This compound | Rat Chronic Constriction Injury (CCI) Model | Dose-dependent reduction in pain behavior.[9] | Excellent[1] |
| Rat Streptozotocin (STZ) Induced Diabetic Neuropathy Model | Increased paw withdrawal latency at 0.3 and 3 mg/kg.[6] | Excellent | |
| Compound 58 | Rat Chronic Constriction Injury (CCI) Model | Very good efficacy; achieved similar efficacy at lower plasma exposure compared to this compound.[4] | Excellent[4] |
| Not specified neuropathic pain model | Very good efficacy.[4] | Excellent |
Table 3: Preclinical Safety Profile
| Compound | Safety Findings |
| This compound | Acceptable preclinical toxicity profile.[1][10] |
| Compound 58 | Inferior preclinical toxicity profile compared to this compound.[4] |
Experimental Protocols
AAK1 Biochemical Kinase Assay
A standard method to determine the half-maximal inhibitory concentration (IC50) for AAK1 inhibitors involves a biochemical kinase assay. While the precise protocol used for the direct comparison of this compound and compound 58 is proprietary, a representative protocol is as follows:
-
Reagents : Recombinant human AAK1 enzyme, a suitable peptide substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex), ATP, and the test compounds (this compound or compound 58) at varying concentrations.
-
Procedure :
-
The AAK1 enzyme is incubated with the test compound for a predetermined period.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
This can be achieved by capturing the phosphorylated peptide on a filter and measuring radioactivity or by using antibody-based detection methods (e.g., ELISA).[11]
-
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular AAK1 Activity Assay
To assess the activity of the inhibitors in a cellular context, a common method is to measure the phosphorylation of the AAK1 substrate, the μ2 subunit of the adaptor protein 2 (AP2) complex.[12]
-
Cell Line : A suitable cell line, such as HEK293, is used.
-
Procedure :
-
Cells are treated with various concentrations of the AAK1 inhibitor for a specified duration.
-
Following treatment, the cells are lysed to extract proteins.
-
The phosphorylation status of the AP2M1 (μ2 subunit) at Threonine 156 is assessed by Western blotting using a phospho-specific antibody.
-
Total AP2M1 levels are also measured as a loading control.
-
-
Data Analysis : The ratio of phosphorylated AP2M1 to total AP2M1 is quantified, and the IC50 is calculated based on the dose-dependent inhibition of phosphorylation.
In Vivo Neuropathic Pain Models
Efficacy in preclinical models of neuropathic pain is a critical step in the evaluation of AAK1 inhibitors.
-
Chronic Constriction Injury (CCI) Rat Model :
-
Induction : Neuropathic pain is induced by loosely ligating the sciatic nerve of the rat.
-
Treatment : After a period for the development of pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia), animals are treated with the test compound or vehicle.
-
Assessment : Pain responses are measured at various time points post-treatment. Mechanical allodynia is often assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia can be measured using a plantar test apparatus.[13]
-
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Rat Model :
-
Induction : Diabetes is induced by an injection of streptozotocin, which leads to the development of peripheral neuropathy over several weeks.
-
Treatment and Assessment : Similar to the CCI model, once neuropathic pain is established, animals are treated with the inhibitor, and pain behaviors are assessed.[2]
-
Mandatory Visualization
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Adaptor-Associated Kinase 1 (AAK1) plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other cargo.[14][15][16] AAK1 phosphorylates the μ2 subunit of the Adaptor Protein 2 (AP2) complex, which is a key step in the recruitment of cargo and the maturation of clathrin-coated pits.[14][15][17] This process is also involved in the regulation of important signaling pathways such as Notch and WNT.[18][19][20][21][22]
Experimental Workflow for AAK1 Inhibitor Evaluation
The preclinical evaluation of AAK1 inhibitors typically follows a hierarchical workflow, starting from initial biochemical screening to in vivo efficacy and safety assessment.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.lib.jmu.edu [search.lib.jmu.edu]
- 4. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | AAK1 (AP2 associated kinase 1) | TargetMol [targetmol.com]
- 9. google.com [google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biocompare.com [biocompare.com]
- 12. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAK1 - Wikipedia [en.wikipedia.org]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Validating the Mechanism of BMS-986176 Through Genetic Knockdown of AAK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-986176, a clinical-stage inhibitor of Adaptor-Associated Kinase 1 (AAK1) for the treatment of neuropathic pain. The central hypothesis is that the therapeutic effects of this compound are directly mediated by its inhibition of AAK1. This is substantiated by comparing the pharmacological effects of this compound with the phenotypic outcomes of genetic AAK1 knockdown and the activity of other known AAK1 inhibitors.
Introduction to this compound and AAK1
This compound (also known as LX-9211) is a potent, selective, and orally bioavailable small molecule inhibitor of AAK1.[1][2][3] AAK1, a serine/threonine kinase, has been identified as a promising target for neuropathic pain. This was initially discovered through large-scale mouse knockout studies where animals lacking the AAK1 gene exhibited a significant reduction in persistent pain responses without affecting acute pain perception.[4][5] AAK1 is understood to play a role in clathrin-mediated endocytosis, a process crucial for synaptic vesicle recycling and receptor trafficking.[2][6][7]
The validation of this compound's mechanism of action hinges on demonstrating that its effects are consistent with the genetic ablation of its target, AAK1. This guide outlines the experimental framework for such a validation, comparing the inhibitor's performance with genetic knockdown and alternative pharmacological agents.
Comparative Data of AAK1 Inhibition
The following table summarizes the key quantitative data for this compound, alternative AAK1 inhibitors, and the expected outcomes from AAK1 genetic knockdown, providing a clear basis for comparison.
| Parameter | This compound (LX-9211) | LP-935509 | SGC-AAK1-1 | AAK1 Genetic Knockdown (KO Mice) |
| Target | AAK1 | AAK1, BIKE, GAK | AAK1, BMP2K | AAK1 gene |
| IC50 (AAK1) | 2 nM[2] | 3.3 nM[8][9] | 233 nM (biochemical), 270 nM (cellular)[10][11][12] | Not Applicable |
| Ki (AAK1) | Not specified | 0.9 nM[8][9] | 9 nM[10] | Not Applicable |
| In Vivo Efficacy (Neuropathic Pain Models) | Effective in rodent models of neuropathic pain.[1][13] | Antinociceptive in multiple rat models of neuropathic pain.[14][15][16] | Not extensively reported in neuropathic pain models. | Reduced response to persistent pain and lack of mechanical allodynia development in neuropathic pain models.[4][5][17][18] |
| Effect on Acute Pain | No significant effect. | Not effective against acute pain.[14] | Not reported. | Normal response in acute pain assays.[4][5] |
Experimental Protocols for Mechanism Validation
To experimentally validate that the efficacy of this compound is mediated through AAK1, a series of experiments involving genetic knockdown of AAK1 are proposed. These experiments are designed to demonstrate that the cellular and phenotypic effects of this compound are phenocopied by AAK1 knockdown and that the presence of this compound provides no additional effect in a system where AAK1 is already absent.
In Vitro AAK1 Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit AAK1's enzymatic activity.
Objective: To quantify the inhibitory potency of this compound and comparator compounds against AAK1.
Methodology:
-
Reagents: Recombinant human AAK1, ATP, a suitable substrate peptide (e.g., a peptide derived from the μ2 subunit of the AP2 complex), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds (this compound, LP-935509, SGC-AAK1-1).
-
In a microplate, combine the recombinant AAK1 enzyme, the substrate peptide, and the test compound in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. A LanthaScreen™ Eu Kinase Binding Assay can also be utilized to determine the binding affinity of the inhibitors to AAK1.[19]
In Vitro AAK1 Knockdown using siRNA in Neuronal Cells
This experiment aims to mimic the effect of AAK1 inhibition at a cellular level.
Objective: To assess whether siRNA-mediated knockdown of AAK1 in a relevant neuronal cell line phenocopies the cellular effects of this compound.
Methodology:
-
Cell Culture: Culture a relevant neuronal cell line (e.g., primary dorsal root ganglion neurons or a suitable neuronal cell line) in appropriate media.
-
siRNA Transfection:
-
Design and synthesize siRNAs targeting AAK1 and a non-targeting control siRNA.
-
Transfect the cells with AAK1 siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).[20]
-
Incubate for 48-72 hours to allow for AAK1 protein knockdown.
-
-
Treatment: Treat a separate group of cells with this compound at a concentration known to be effective.
-
Endpoint Measurement: Analyze a relevant cellular endpoint, such as neurite outgrowth or the phosphorylation of AAK1 substrates (e.g., AP2M1).
-
Data Analysis: Compare the effect of AAK1 siRNA with the effect of this compound treatment. The expected outcome is that both interventions will produce a similar cellular phenotype.
In Vivo AAK1 Knockdown using shRNA in a Neuropathic Pain Model
This experiment provides the most direct in vivo validation of the drug's mechanism.
Objective: To determine if in vivo knockdown of AAK1 in the spinal cord can replicate the analgesic effects of this compound in a rodent model of neuropathic pain.
Methodology:
-
shRNA Virus Production: Produce lentiviral particles carrying shRNA targeting AAK1 and a non-targeting control shRNA.
-
Animal Model: Use a rodent model of neuropathic pain, such as the Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) model.
-
Intrathecal Delivery: Deliver the lentiviral particles intrathecally to the lumbar spinal cord of the animals to induce localized knockdown of AAK1 in the dorsal horn.
-
Behavioral Testing: After allowing sufficient time for shRNA expression and AAK1 knockdown, assess pain-related behaviors (e.g., mechanical allodynia, thermal hyperalgesia).
-
Pharmacological Treatment: In a separate cohort of animals with AAK1 knockdown, administer this compound and assess for any additional analgesic effect.
-
Data Analysis: Compare the behavioral outcomes in the AAK1 knockdown group to a group treated with this compound. The hypothesis is that AAK1 knockdown will produce a similar analgesic effect to this compound, and that this compound will have no further effect in animals with AAK1 already silenced.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows described in this guide.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis [ouci.dntb.gov.ua]
- 7. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SGC AAK1 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling BMS-986176
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of BMS-986176, an AAK1 Inhibitor.
This document provides critical safety and logistical information for the handling of this compound (also known as LX-9211), a potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a solid powder and should be handled with care.[1] The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk handling or if dust is generated. | Prevents inhalation of fine particles. |
Emergency First Aid Procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plans: From Receipt to Disposal
A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and experimental success.
Storage and Stability
Proper storage is vital to maintain the compound's stability and efficacy.
| Condition | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| In Solvent (-80°C) | -80°C | 6 months | Protect from light.[2] |
| In Solvent (-20°C) | -20°C | 1 month | Protect from light.[2] |
Step-by-Step Experimental Protocol for Solution Preparation
This protocol outlines the general procedure for preparing a stock solution of this compound. Always perform these steps in a chemical fume hood.
-
Pre-Weighing Preparation:
-
Ensure the analytical balance is clean and calibrated.
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using a micro-spatula. Avoid generating dust.
-
-
Solubilization:
-
This compound is sparingly soluble in ethanol (B145695) and DMSO (1-10 mg/ml).[1]
-
Add the appropriate volume of the chosen solvent to the vessel containing the powder.
-
If using DMSO, be aware that it is hygroscopic and can impact solubility; use freshly opened DMSO.[2]
-
For complete dissolution in DMSO, ultrasonic agitation may be necessary.[2]
-
The vessel should be purged with an inert gas before sealing.[1]
-
-
Storage of Stock Solution:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C as per the stability data.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste: Unused this compound powder should be disposed of as chemical waste in accordance with local, state, and federal regulations. Place it in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.
Signaling Pathways and Experimental Workflows
This compound is a potent inhibitor of AAK1, a kinase involved in clathrin-mediated endocytosis and the regulation of various signaling pathways.
This compound's inhibition of AAK1 has downstream effects on critical cellular processes, including the Notch and WNT signaling pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
